Cholesteryl Ester Transfer Protein (CETP) is a 476-amino acid hydrophobic glycoprotein with molecular weight of approximately 53 kDa that plays a critical role in human lipid metabolism. CETP facilitates the reciprocal transfer of neutral lipids—specifically cholesteryl esters (CEs) and triglycerides (TGs)—between high-density lipoproteins (HDL) and apolipoprotein B-containing lipoproteins including very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). This transfer process represents a crucial step in reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion. Under normal physiological conditions, CETP mediates the exchange of CE from HDL for TG from atherogenic lipoproteins, resulting in a net transfer of cholesterol from HDL to VLDL and LDL particles. The clinical interest in CETP inhibition stems from the observation that genetic CETP deficiency is associated with markedly elevated HDL-C levels, reduced LDL-C levels, and in some studies, reduced risk of atherosclerotic cardiovascular disease (ASCVD). [1]
The epidemiological inverse correlation between HDL-C levels and cardiovascular risk prompted intensive investigation into therapeutic approaches to raise HDL-C. CETP inhibition emerged as a particularly promising strategy because it offered the potential to simultaneously increase HDL-C while decreasing LDL-C. The therapeutic rationale was based on the hypothesis that inhibiting CETP would slow the catabolism of HDL particles, increase reverse cholesterol transport, and reduce the atherogenicity of LDL particles. However, the development of CETP inhibitors has experienced significant challenges. Torcetrapib, the first CETP inhibitor to reach advanced clinical development, was terminated due to off-target toxicity including increased blood pressure and mineralocorticoid excess. Subsequent compounds including dalcetrapib and evacetrapib failed to demonstrate cardiovascular benefit despite favorable effects on lipid parameters. Anacetrapib represents the most clinically validated CETP inhibitor, with demonstrated efficacy in large-scale outcome trials. [1] [2]
CETP possesses an elongated banana-shaped structure containing a 6-nm-long hydrophobic tunnel that traverses the core of the molecule. This tunnel features two distinct openings located on the concave surface of the protein, which facilitate the transfer of neutral lipids between lipoprotein particles. Three primary mechanisms have been proposed for CETP-mediated lipid transfer:
The concave surface of CETP contains the tunnel openings and represents the primary site for lipoprotein binding. The inherent curvature of this surface complements the curvature of HDL particles, explaining the observed preference of CETP for HDL association. Additionally, helix X at the C-terminal domain functions as a structural element that regulates neutral lipid exchange by alternating between open and closed states. [3]
This compound (MK-0859) is a 1–3-oxazolidin-2-one based CETP inhibitor that binds with high affinity to CETP. Computational and structural studies have revealed that this compound exhibits preferential binding to the N-terminal region of the CETP hydrophobic tunnel. Molecular dynamics simulations demonstrate that this compound binds within the tunnel in proximity to residues surrounding the N-terminal opening, where it creates a steric hindrance that impedes the diffusion of cholesteryl esters through the tunnel. This binding is characterized by:
Unlike earlier CETP inhibitors, this compound does not simply compete with lipid substrates for binding but rather modulates the dynamics of CETP interaction with lipoproteins. Specifically, this compound enhances the formation of CETP-HDL complexes and impedes their dissociation, thereby effectively sequestering CETP in complexes with HDL and reducing its catalytic turnover. This allosteric mechanism explains the potent inhibition of lipid transfer achieved by this compound at substantially lower concentrations than required for simple competitive inhibition. [3]
Table 1: Key Structural Features of CETP and this compound Binding
| Parameter | Description | Functional Significance |
|---|---|---|
| Protein Structure | Elongated banana-shaped glycoprotein | Complementary curvature for HDL binding |
| Hydrophobic Tunnel | 6-nm-long internal cavity | Transfers neutral lipids between lipoproteins |
| Tunnel Openings | Two openings on concave surface | Entry and exit points for lipid substrates |
| Helix X | C-terminal structural element | Regulates neutral lipid exchange |
| This compound Binding Site | N-terminal tunnel region | Steric hindrance of CE diffusion |
This diagram illustrates the molecular mechanism by which this compound inhibits CETP function. Under normal conditions (left), CETP shuttles cholesteryl esters (CE) from HDL to LDL in exchange for triglycerides (TG). When this compound binds within the CETP hydrophobic tunnel (right), it enhances CETP-HDL binding while reducing CETP-LDL interactions, effectively inhibiting neutral lipid transfer. [1] [4] [3]
This compound produces substantial modifications to the plasma lipid profile through its inhibition of CETP-mediated lipid transfer. In clinical studies involving patients on background statin therapy, this compound 100 mg daily demonstrated dose-dependent effects on key lipid parameters:
These lipid changes result from altered kinetics of apolipoprotein metabolism rather than changes in production rates. Stable isotope kinetic studies demonstrate that this compound significantly reduces the fractional clearance rate (FCR) of HDL apoA-I by 18.2% (P = 0.002) without affecting its production rate. Similarly, this compound increases plasma CETP levels by 102% (P < 0.001) through a 57.6% reduction in CETP FCR (P < 0.001), again without changing production rates. This unique mechanism explains the sustained elevation of HDL particles and CETP accumulation in plasma during this compound treatment. [5]
This compound exhibits complex pharmacokinetics characterized by a prolonged terminal half-life. Preclinical studies in mouse models demonstrate that this compound accumulates in adipose tissue, forming a drug depot that slowly releases the compound back into circulation. This adipose tissue disposition significantly contributes to the observed long terminal half-life in plasma. Key pharmacokinetic characteristics include:
The high lipophilicity of this compound drives its affinity for adipose tissue, while binding to plasma CETP further modulates its distribution. This pharmacokinetic profile has important clinical implications for drug elimination after treatment cessation and requires consideration in therapeutic monitoring. [6]
Table 2: this compound Effects on Lipid Parameters and Protein Metabolism
| Parameter | Change with this compound | Statistical Significance | Proposed Mechanism |
|---|---|---|---|
| HDL-C | +63.0% to +68.1% | P < 0.001 | ↓ HDL apoA-I FCR by 18.2% |
| LDL-C | -38.0% to -39.0% | P < 0.001 | Reduced CE transfer to LDL |
| ApoA-I | +29.5% | P < 0.001 | ↓ FCR without PR change |
| ApoA-II | +12.6% | P < 0.001 | No significant FCR/PR change |
| Plasma CETP | +102% | P < 0.001 | ↓ CETP FCR by 57.6% |
| Lipid Transfer Activity | Significantly inhibited | P < 0.001 | Direct CETP inhibition |
The Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial established the clinical efficacy of this compound for cardiovascular risk reduction. This large-scale, randomized, placebo-controlled trial enrolled 30,449 adults with established atherosclerotic vascular disease who were receiving intensive atorvastatin therapy. Participants were allocated to receive either this compound 100 mg daily or matching placebo for a median treatment duration of 4.1 years. The primary outcome was the first major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. The key findings included:
The diverging benefit pattern over time, with continued risk reduction after treatment cessation, represents a distinctive feature of this compound that differs from the immediate effects observed with LDL-lowering therapies. This pattern suggests that this compound may modify the underlying atherosclerotic process through mechanisms beyond lipid modification, potentially including vascular inflammation reduction or plaque stabilization. [7]
This compound demonstrated a favorable safety profile in the REVEAL trial without the off-target adverse effects that plagued earlier CETP inhibitors. Specifically, no significant differences emerged between the this compound and placebo groups in:
The selective inhibition of CETP without interference with related proteins such as phospholipid transfer protein (PLTP) or unintended effects on mineralocorticoid synthesis likely explains the superior safety profile of this compound compared to torcetrapib. The absence of significant safety concerns during both the treatment and extended follow-up periods supports the favorable risk-benefit ratio of this compound in appropriate patient populations. [7] [2]
The metabolic effects of this compound on apolipoprotein kinetics were characterized using stable isotope labeling techniques. The following protocol details the methodology employed in clinical kinetic studies:
This methodology enabled the precise quantification of protein turnover parameters and demonstrated that this compound increases HDL apoA-I and plasma CETP concentrations primarily by reducing their fractional clearance rates rather than altering production rates. [5]
The structural mechanism of this compound binding to CETP has been elucidated through atomistic molecular dynamics simulations with the following computational approach:
These simulations revealed that this compound exhibits preferential binding to the N-terminal region of the CETP hydrophobic tunnel, where it creates steric hindrance that impedes cholesteryl ester diffusion. The calculations further demonstrated this compound's ability to modulate structural dynamics of helix X and phospholipid interactions, providing atomistic insights into the allosteric inhibition mechanism. [3]
This diagram outlines the key experimental approaches used to characterize this compound's mechanism of action. The clinical kinetics pathway (top) employs stable isotope tracing to determine effects on apolipoprotein metabolism, while the computational pathway (bottom) utilizes molecular dynamics simulations to elucidate atomic-level drug-protein interactions. [5] [4] [3]
This compound represents a clinically validated CETP inhibitor with demonstrated efficacy for reducing cardiovascular events in patients with established atherosclerotic disease. Its mechanism of action involves high-affinity binding to the N-terminal region of CETP's hydrophobic tunnel, resulting in allosteric inhibition of cholesteryl ester transfer and significant alterations in HDL and LDL metabolism. The distinctive pharmacokinetic profile, characterized by adipose tissue accumulation and prolonged half-life, contributes to its sustained effects after treatment cessation.
The clinical development of this compound has provided important insights into HDL biology and CETP inhibition as a therapeutic strategy. Unlike earlier CETP inhibitors, this compound demonstrates a favorable safety profile without the off-target adverse effects that limited previous compounds. The diverging benefit pattern observed in the REVEAL trial suggests potential pleiotropic effects beyond lipid modification that warrant further investigation.
The tables below summarize core PK parameters and lipid-modifying effects of Anacetrapib from key clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound [1]
| Parameter | Conditions / Population | Value / Observation |
|---|---|---|
| Tmax | Fasted state | ~4 hours post-dose |
| Apparent Terminal Half-life (t½) | Fasted state | ~9 to 62 hours |
| Fed state | ~42 to 83 hours | |
| Food Effect on AUC | Low-fat meal vs. fasted | ~2-3 fold increase |
| High-fat meal vs. fasted | ~6-8 fold increase | |
| Impact of Intrinsic Factors | Elderly vs. Young, Women vs. Men, Obese vs. Non-obese | No meaningful influence on PK |
Table 2: Multiple-Dose Pharmacodynamics & Efficacy of this compound [2] [3]
| Parameter | Effect of this compound (100 mg daily) | Study / Context |
|---|---|---|
| LDL-C Reduction | ~40% reduction (beyond statin therapy) | DEFINE & REVEAL trials |
| HDL-C Increase | ~140-150% increase | DEFINE & REVEAL trials |
| CETP Activity Inhibition (Single Dose) | ~90% inhibition at Tmax; ~58% inhibition at 24h | Phase I Study [1] |
| EC50 for CETP Inhibition | ~22 nM (plasma concentration) | Phase I Study [1] |
| Plasma Trough Concentration | ~640 nmol/L at apparent steady state | DEFINE Extension Study [3] |
The following methodologies are compiled from the referenced Phase I studies that generated the above data [1].
This compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates its primary mechanism and an additional downstream effect.
Diagram 1: this compound inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL, increasing HDL-C and decreasing LDL-C. A proposed secondary effect involves reduced PCSK9, potentially increasing LDL receptors and further lowering LDL-C [1] [2] [4].
For researchers, several aspects of this compound's profile are critical:
Anacetrapib (development code MK-0859) represents a chemically distinct, potent, and orally active inhibitor of the cholesteryl ester transfer protein (CETP) developed by Merck & Co. for the management of dyslipidemias, including primary hypercholesterolemia and mixed hyperlipidemia. As a small molecule oxazolidinone, this compound was investigated extensively as a potential therapeutic agent to reduce residual cardiovascular risk in patients already receiving statin therapy. Unlike earlier CETP inhibitors, this compound was specifically designed to avoid the off-target adverse effects that plagued earlier compounds in this class, particularly those on blood pressure and electrolyte balance. Despite demonstrating efficacy in large-scale clinical trials, this compound was ultimately discontinued from further development in 2018 across all indications and regions, including the United States, European Union, and other markets, following strategic decisions by the sponsor [1].
The development of this compound was motivated by epidemiological observations and genetic studies linking CETP deficiency to favorable lipoprotein profiles, characterized by markedly elevated high-density lipoprotein cholesterol (HDL-C) and reduced low-density lipoprotein cholesterol (LDL-C). This lipid profile is generally considered cardioprotective, providing the rationale for pharmacological inhibition of CETP. This compound advanced through clinical development with the aim of validating the CETP inhibition pathway for cardiovascular risk reduction, ultimately becoming one of the most extensively studied agents in its class with over 30,000 participants in its pivotal phase III trial [2] [3].
This compound exerts its primary pharmacological effect through potent inhibition of cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of neutral lipids between lipoprotein particles. Specifically, CETP mediates the reciprocal exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apolipoprotein B (apoB)-containing lipoproteins, including very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). By inhibiting this transfer, this compound fundamentally alters the dynamics of lipoprotein metabolism, resulting in the accumulation of CE in HDL and depletion of CE in atherogenic apoB-containing lipoproteins [2] [4].
The molecular interactions of this compound with CETP involve direct binding to the protein, altering its conformation and preventing lipid transfer between lipoproteins. In vitro studies demonstrated that this compound inhibits CETP-mediated transfer of both cholesteryl ester (IC₅₀ = 16 nM) and triglyceride (IC₅₀ = 29 nM). This potent inhibition translates to profound effects on lipoprotein composition and metabolism, creating cholesterol-enriched HDL particles and triglyceride-enriched LDL particles with enhanced catabolic rates [5].
The reduction in LDL-C observed with this compound treatment results primarily from increased clearance of apoB-containing lipoproteins rather than reduced production. A dedicated kinetic study employing radiolabeled tracers demonstrated that this compound markedly reduces the LDL-apoB-100 pool size by substantially increasing the fractional catabolic rate (FCR) without significantly affecting the production rate. This effect was consistent both when this compound was administered as monotherapy and in combination with atorvastatin [6].
The mechanism underlying this enhanced clearance appears to involve changes in LDL particle composition rather than upregulation of LDL receptor expression. This compound treatment results in LDL particles with increased triglyceride content and larger size, which may enhance their affinity for the LDL receptor. Support for this hypothesis comes from the observation that this compound treatment did not affect plasma levels of lathosterol, a marker of cholesterol synthesis, suggesting no depletion of regulatory hepatic cholesterol pools that would typically upregulate LDL receptor expression [6] [4].
Emerging evidence suggests that CETP expression in macrophages may exert localized effects that modulate mitochondrial function and inflammatory responses independent of its systemic lipid transfer activities. Studies comparing macrophages from CETP-expressing transgenic mice with those from non-expressing littermates revealed that CETP expression:
These findings suggest that CETP expression in macrophages promotes an intracellular antioxidant state and oxidative metabolism while attenuating pro-inflammatory responses. This novel aspect of CETP biology may have implications for atherosclerosis development independent of plasma lipoprotein changes, though the clinical relevance of these findings for this compound therapy remains speculative [7].
The following diagram illustrates the primary mechanism of action of this compound and its effects on lipoprotein metabolism:
Figure 1: Mechanism of Action of this compound as a CETP Inhibitor - this compound binds to and inhibits CETP, preventing the transfer of cholesteryl esters (CE) from HDL to LDL in exchange for triglycerides (TG). This results in CE-enriched HDL particles with reduced catabolism and TG-enriched LDL particles with enhanced receptor-mediated clearance.
The DEFINE (Determining the Efficacy and Tolerability of CETP Inhibition with this compound) trial was a randomized, double-blind, placebo-controlled, 18-month study that evaluated the safety and efficacy of this compound in 1,623 patients with coronary heart disease or at high risk for coronary heart disease. All participants received background statin therapy to achieve optimal LDL-C levels before randomization to this compound 100 mg/d or placebo. The trial demonstrated that this compound robustly modified the lipoprotein profile with [2]:
Critically, this compound demonstrated a favorable safety profile in DEFINE with no significant effects on blood pressure, electrolytes, or aldosterone levels—distinguishing it from torcetrapib. Prespecified adjudicated cardiovascular events occurred in 2.0% of this compound-treated patients versus 2.6% with placebo (p = 0.40), with significantly fewer coronary revascularizations in the this compound group (8 vs. 28, p = 0.001). A prespecified Bayesian analysis indicated a 94% probability that this compound would not be associated with the increased cardiovascular risk observed with torcetrapib [2].
The REVEAL (Randomized Evaluation of the Effects of this compound through Lipid-modification) trial was a landmark phase III cardiovascular outcomes study that randomized 30,449 adults with established atherosclerotic vascular disease to receive this compound 100 mg daily or placebo on top of intensive atorvastatin therapy. Participants had a mean baseline LDL-C of 61 mg/dL, non-HDL-C of 92 mg/dL, and HDL-C of 40 mg/dL. The median follow-up was 4.1 years [2] [3].
Table 1: Lipid Modifications in the REVEAL Trial
| Lipoprotein Parameter | Baseline Level | Change with this compound | Percent Change |
|---|---|---|---|
| LDL Cholesterol | 61 mg/dL | -17 mg/dL | -17% |
| Non-HDL Cholesterol | 92 mg/dL | -17 mg/dL | -17% |
| HDL Cholesterol | 40 mg/dL | +43 mg/dL | +104% |
| Apolipoprotein A-I | - | - | +36% |
| Lipoprotein(a) | - | - | -25% |
The primary outcome of coronary death, myocardial infarction, or coronary revascularization occurred in 10.8% of the this compound group versus 11.8% of the placebo group (rate ratio 0.91, 95% CI 0.85-0.97, p = 0.004). This represents a statistically significant 9% relative risk reduction in major coronary events. The treatment benefit emerged after approximately 2-3 years of therapy and increased in magnitude with longer duration of treatment [2] [3].
Table 2: Cardiovascular Outcomes in the REVEAL Trial
| Endpoint | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Composite Endpoint | 10.8 | 11.8 | 0.91 (0.85-0.97) | 0.004 |
| Coronary Death | 2.5 | 2.8 | 0.90 (0.77-1.05) | 0.25 |
| Myocardial Infarction | 4.4 | 5.1 | 0.87 (0.78-0.96) | 0.007 |
| Coronary Revascularization | 6.4 | 7.1 | 0.90 (0.82-0.98) | 0.02 |
| New-Onset Diabetes | 5.3 | 6.0 | 0.89 (0.79-1.00) | 0.05 |
Subgroup analyses demonstrated consistent benefit across most patient subgroups, with a trend toward greater benefit in those with higher baseline non-HDL cholesterol levels (>101 mg/dL), who experienced a 17% reduction in the primary endpoint. There was no significant effect on ischemic stroke, and all-cause mortality did not differ between groups [2] [4] [3].
This compound demonstrates complex pharmacokinetics characterized by significant food effects and extensive tissue distribution. Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring at approximately 4 hours post-dose in the fasted state. The apparent terminal half-life ranges from approximately 9 to 62 hours in the fasted state and extends to approximately 42 to 83 hours when administered with food [5].
A notable characteristic of this compound is its high lipophilicity, which contributes to extensive accumulation in adipose tissue. Long-term follow-up of participants from the DEFINE trial revealed that this compound persists in adipose tissue and remains detectable in the circulation for more than two years after discontinuation of therapy. Despite this prolonged retention, no associated adverse clinical consequences were identified during follow-up periods [2].
The oral bioavailability of this compound is significantly enhanced by co-administration with food. In pharmacokinetic studies, a low-fat meal increased exposure to this compound by approximately 2-3 fold, while a high-fat meal increased exposure by 6-8 fold. This pronounced food effect necessitated recommendations for consistent dosing with meals in clinical trials [5].
Despite these pharmacokinetic complexities, demographic factors including age, gender, and obesity status did not meaningfully influence this compound pharmacokinetics or pharmacodynamics. This favorable profile supported its potential use in broad patient populations, including elderly patients and those with obesity [5].
The relationship between this compound plasma concentrations and CETP inhibition follows a typical Emax model with an EC₅₀ of approximately 22 nM. Single doses of this compound produce marked, dose-dependent inhibition of CETP activity with peak effects approaching 90% inhibition at tmax and sustained inhibition of approximately 58% at 24 hours post-dose. This durable pharmacodynamic effect supported once-daily dosing in clinical practice [5].
Across clinical trials, this compound demonstrated a generally favorable safety profile with no evidence of the off-target adverse effects that characterized earlier CETP inhibitors, particularly torcetrapib. Specifically, this compound was not associated with clinically significant increases in blood pressure, aldosterone elevation, or electrolyte abnormalities [2] [5].
The REVEAL trial identified a minimal increase in blood pressure with this compound (systolic BP +0.7 mm Hg, diastolic BP +0.3 mm Hg), but this was not associated with increased cardiovascular events or other blood pressure-related adverse effects. This compound treatment was associated with a small but statistically significant reduction in new-onset diabetes (5.3% vs. 6.0%, p = 0.05), a potentially beneficial effect that has been observed with some other lipid-modifying agents [2] [3].
The long-term tissue persistence of this compound raised theoretical safety concerns, though no specific adverse clinical outcomes were attributed to this property during the trial periods. Post-trial follow-up of REVEAL participants was planned to monitor for potential delayed effects, though the ultimate discontinuation of development limited the availability of long-term safety data beyond the trial duration [2].
Despite demonstrating statistically significant efficacy in the large REVEAL trial and a generally favorable safety profile, this compound was discontinued from further development in August 2018. The discontinuation encompassed all ongoing development programs across all indications and geographic regions, including phase III studies for atherosclerosis and phase II studies for hypercholesterolemia and hyperlipoproteinemia type IIa [1].
The decision to discontinue development was not related to safety concerns but likely reflected a strategic assessment of the compound's commercial viability and clinical utility in an evolving therapeutic landscape. Several factors may have contributed to this decision:
This compound demonstrated that potent CETP inhibition can produce modest but statistically significant reductions in cardiovascular events when added to intensive statin therapy in high-risk patients. The 9% relative risk reduction observed in the REVEAL trial, while modest, established proof-of-concept for the CETP inhibition pathway in cardiovascular risk reduction [2] [3].
The clinical development of this compound provided several critical insights for cardiovascular drug development:
Anacetrapib exerts its effects through a dual mechanism, targeting both CETP-dependent and CETP-independent pathways to reduce atherogenic lipoproteins.
Cholesteryl ester transfer protein (CETP) mediates the exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from apolipoprotein B (apoB)-containing particles like LDL and VLDL [1]. This compound inhibits this transfer [2].
Research in APOE*3-Leiden.CETP transgenic mice revealed that this compound reduces (V)LDL cholesterol through mechanisms separate from CETP inhibition [1]:
The diagram below illustrates the multi-path mechanism of this compound.
This compound has been evaluated in several major clinical trials, demonstrating powerful lipid-modifying effects. Key findings from the DEFINE and REVEAL trials are summarized below.
| Trial Name (Phase) | Key Lipid Efficacy Results (vs. Placebo + Statin) | Clinical Outcomes & Safety |
|---|
| DEFINE (Phase III) [3] [4] | - LDL-C: −39.8% (81 mg/dL to 45 mg/dL)
Beyond the primary lipid parameters, this compound also significantly reduces non-HDL cholesterol and apolipoprotein B, further indicating a reduction in atherogenic particles [3] [4]. The functionality of the elevated HDL particles has been questioned; however, research indicates that HDL isolated from subjects taking this compound has an enhanced ability to promote cholesterol efflux from macrophages [7].
A critical aspect of this compound's profile is its lack of the off-target adverse effects that led to the failure of the first CETP inhibitor, torcetrapib.
Preclinical and clinical studies utilized specific models and protocols to elucidate this compound's mechanisms and efficacy.
The APOE*3-Leiden.CETP transgenic (E3L.CETP) mouse is a key model for studying this compound [1]. This model features a human-like lipoprotein metabolism with attenuated clearance of apoB-containing lipoproteins, making it highly responsive to lipid-lowering drugs in a human-like manner.
The REVEAL trial was a randomized, double-blind, placebo-controlled Phase III study designed to assess the impact of this compound on major coronary events [5].
The flowchart below summarizes the REVEAL trial design.
The journey of this compound and other CETP inhibitors offers critical lessons for drug development, particularly in cardiovascular disease.
Anacetrapib is an orally active, potent, and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), investigated for the treatment of dyslipidemia to reduce cardiovascular risk [1] [2] [3].
The diagram below illustrates the molecular-level inhibitory mechanism of this compound.
Key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics from early-phase clinical studies are summarized below.
| Property | Findings |
|---|---|
| Absorption | Rapidly absorbed; ( T_{max} ) ~4 hours post-dose. Exposure significantly increased by food (2-3 fold with low-fat meal; 6-8 fold with high-fat meal) [2]. |
| Half-life | Apparent terminal half-life ranges from ~9-62 h (fasted) to ~42-83 h (fed state) [2]. The REVEAL trial noted a very long effective half-life due to adipose tissue distribution [1]. |
| Dosing | The 100 mg dose was selected for Phase III trials using model-based development to bridge different formulations and account for food effects [6]. |
| CETP Inhibition | Single doses produced peak CETP inhibition of ~90% at ( T_{max} ) and ~58% at 24 h post-dose. An Emax model best described the concentration-effect relationship (( EC_{50} ) ~22 nM) [2]. |
| Key Covariates | Age, gender, and obese status did not meaningfully influence PK/PD. Co-administration with atorvastatin showed pharmacological independence [6] [2]. |
This compound's effects on lipid parameters and hard clinical outcomes were established in several key trials.
| Parameter | DEFINE Trial (High-Risk Patients) [1] | REALIZE Trial (HeFH Patients) [1] | REVEAL Trial (ASCVD Patients) [1] [5] |
|---|---|---|---|
| LDL Cholesterol | -39.8% | -39.7% | -41% (direct measurement) |
| HDL Cholesterol | +138.1% | +102.1% | +104% |
| Apo B | -21% | -24.8% | -18% |
| Lipoprotein(a) | -36.4% | -27.9% | -25% |
| Triglycerides | -6.8% | -5.5% | -7% |
The cardiovascular benefit is attributed primarily to the reduction of atherogenic lipoproteins rather than the elevation of HDL-C. The following diagram outlines the multi-faceted mechanisms for LDL-C lowering.
The following methodologies were critical in characterizing this compound.
| Methodology | Application & Description |
|---|---|
| Atomistic Molecular Dynamics Simulations | Used to elucidate the drug's inhibitory mechanism by simulating its interaction with CETP at an atomic level, identifying the primary binding site within CETP's hydrophobic tunnel [4]. |
| Stable Isotope Lipoprotein Kinetic Studies | In vivo human studies using tracers (e.g., deuterated leucine) to determine the production and fractional catabolic rates of lipoproteins (e.g., VLDL-TG, ApoB) and understand how this compound alters their metabolism [7]. |
| Population PK/PD Modeling | A model-based development strategy integrated data from Phase I and II trials to characterize exposure-response relationships, quantify effects of food and formulation, and support the 100 mg dose selection for Phase III [6]. |
| In Vitro Transfer Assays | Used to determine the compound's potency (( IC_{50} )) for inhibiting the transfer of both cholesteryl esters (IC50 16 nM) and triglycerides (IC50 29 nM) between lipoproteins [2]. |
This compound represents the first CETP inhibitor to demonstrate a significant reduction in cardiovascular events in a large outcomes trial. Its development shows that effective CETP inhibition, free of the off-target toxicity seen with torcetrapib, can provide cardiovascular benefit, likely through a substantial reduction of atherogenic ApoB-containing lipoproteins including LDL and Lp(a) [1] [8] [5].
Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that was investigated as a novel lipid-modifying therapy for reducing cardiovascular risk in patients with atherosclerotic vascular disease. Despite demonstrating efficacy in large-scale clinical trials, Merck announced in 2017 that it would not pursue regulatory approval for this compound, citing that the "clinical profile does not support regulatory filings" despite positive outcomes data. [1] This decision followed extensive clinical development including the phase III REVEAL trial, which demonstrated significant reduction in major coronary events. [2]
The drug belongs to a class of lipid-modulating agents that uniquely modulate cholesterol transport and metabolism through CETP inhibition. This compound was found to accumulate in adipose tissue with a remarkably long terminal half-life, which contributed to concerns about its pharmacokinetic profile and ultimately influenced Merck's decision to discontinue development. [3] [1] Despite this, the compound remains highly significant for research purposes in understanding CETP inhibition and lipid metabolism mechanisms.
This compound exerts its therapeutic effects through specific inhibition of cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. [3] This fundamental mechanism underlies this compound's ability to significantly modify lipid parameters and potentially reduce cardiovascular risk.
The molecular interactions of this compound with CETP create a complex pharmacological profile that translates to multi-faceted effects on lipid metabolism. The inhibition of CETP results in several interconnected metabolic consequences that collectively improve the atherogenic lipid profile and may contribute to cardiovascular risk reduction.
Figure 1: this compound's mechanism of CETP inhibition and subsequent effects on lipid metabolism and cardiovascular risk reduction.
The primary biochemical mechanism involves allosteric inhibition of CETP, which normally facilitates the heteroexchange of cholesteryl esters from HDL for triglycerides in apoB-containing lipoproteins. By inhibiting this transfer, this compound increases HDL cholesterol concentrations by 103.81 mg/dL (95% CI [78.43; 129.19]) and reduces LDL cholesterol by 30.18 mg/dL (95% CI [-39.28; -21.08]) according to network meta-analysis data. [4] This dual-effect lipid modulation represents a unique therapeutic approach compared to statins, which primarily target LDL cholesterol reduction through HMG-CoA reductase inhibition.
The physiological consequences of CETP inhibition extend beyond simple lipid parameter modifications. The significant elevation in HDL cholesterol potentially enhances reverse cholesterol transport - the process by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion. Additionally, the reduction in apolipoprotein B-containing lipoproteins decreases the delivery of cholesterol to arterial walls, potentially slowing the development and progression of atherosclerosis. These mechanisms collectively underlie the observed 9% reduction in major coronary events during the REVEAL trial treatment period, which further improved to a 20% reduction during extended follow-up. [5]
This compound demonstrated consistent and substantial effects on key lipid parameters across multiple clinical trials. The most comprehensive data comes from the REVEAL trial, which enrolled 30,449 adults with prior atherosclerotic vascular disease, and the DEFINE trial, which included 1,623 patients with coronary heart disease or risk equivalents. [5] [6] The lipid effects were dose-dependent and maintained throughout the treatment period with minimal fluctuation.
Table 1: Lipid-Modifying Effects of this compound in Clinical Trials
| Lipid Parameter | Magnitude of Change | 95% Confidence Interval | Clinical Trial | P-value |
|---|---|---|---|---|
| LDL Cholesterol | -30.18 mg/dL | [-39.28; -21.08] | REVEAL [4] | < 0.0001 |
| LDL Cholesterol | -40% (percentage) | Not specified | DEFINE [6] | < 0.0001 |
| HDL Cholesterol | +103.81 mg/dL | [78.43; 129.19] | REVEAL [4] | < 0.0001 |
| HDL Cholesterol | +138% (percentage) | Not specified | DEFINE [6] | < 0.0001 |
| Apolipoprotein B | -20.83 mg/dL | [-26.45; -15.21] | REVEAL [4] | < 0.0001 |
| Triglycerides | -9.15 mg/dL | [-14.37; -3.94] | REVEAL [4] | < 0.001 |
The data reveals that this compound produces substantial improvements across multiple lipid parameters, with particularly dramatic effects on HDL cholesterol elevation. The DEFINE trial further demonstrated that these effects were consistent across most patient subgroups, though interestingly, black patients exhibited a 58% lower LDL-C reduction and 54% lower HDL-C increase compared to white patients, which correlated with lower drug levels. [6] This suggests potential ethnic variations in drug metabolism or adherence that warrant further investigation.
The REVEAL outcomes trial provided critical evidence regarding this compound's effects on cardiovascular events. This large-scale, randomized, double-blind, placebo-controlled study followed 30,449 high-risk patients for a median of 4.1 years during the treatment period, with an additional extended follow-up of 2.2 years (6.3 years total). [5] The trial was designed to assess whether adding this compound to intensive statin therapy would further reduce cardiovascular events in high-risk patients.
Table 2: Cardiovascular Outcomes from REVEAL Trial and Extended Follow-up
| Outcome Measure | During Treatment Period (4.1 years) | During Extended Follow-up (2.2 years) | Overall (6.3 years) |
|---|---|---|---|
| Major Coronary Events | 9% reduction (95% CI 3-15%), P=0.004 | 20% reduction (95% CI 10-29%), P<0.001 | 12% reduction (95% CI 7-17%), P<0.001 |
| Absolute Risk Reduction | Not specified | Not specified | 1.8% (95% CI 1.0-2.6%) |
| Coronary Death | Component of primary endpoint | Component of primary endpoint | Component of primary endpoint |
| Myocardial Infarction | Component of primary endpoint | Component of primary endpoint | Component of primary endpoint |
| Coronary Revascularization | Component of primary endpoint | Component of primary endpoint | Component of primary endpoint |
The long-term follow-up data from REVEAL revealed that the beneficial effects of this compound on major coronary events not only persisted but actually increased after treatment cessation, suggesting potential legacy effects or continued vascular benefit. [5] Importantly, no significant adverse effects on non-vascular mortality, site-specific cancer, or other serious adverse events emerged during extended follow-up, addressing initial safety concerns about CETP inhibition as a class effect.
This compound exhibits complex pharmacokinetics characterized by extensive tissue distribution and prolonged elimination. Mass balance studies in humans demonstrated that after a single oral dose of [14C]this compound, the majority of radioactivity was excreted in feces (71.5%), with minimal renal excretion (5.8%), indicating hepatobiliary elimination as the primary route. [7] The drug was generally well-tolerated with no meaningful changes in vital signs, electrocardiograms, or routine laboratory safety parameters observed in study volunteers.
A distinguishing characteristic of this compound is its extensive distribution into and slow release from adipose tissue. Research demonstrated that this compound localizes primarily to the lipid droplet of adipocytes in white adipose tissue, with entry into cultured human adipocytes dependent on the presence of a mature adipocyte and lipid droplet but not requiring active transport. [3] This passive distribution into fat tissues contributes significantly to the drug's long terminal half-life across all species studied.
The adipose tissue distribution phenomenon does not require lipase activity or active transport mechanisms, as demonstrated by studies showing that systemic lipase inhibition using poloxamer-407 did not affect this compound distribution into adipose tissue. [3] This distribution profile raised concerns about potential long-term tissue accumulation despite the absence of observed toxicity in preclinical and clinical studies. The adipose tissue sequestration likely explains the continued clinical benefits observed during extended follow-up after treatment cessation, as the drug may be slowly released from fat stores, maintaining some degree of CETP inhibition.
The definitive assessment of this compound's efficacy and safety came from several well-designed clinical trials that employed rigorous methodologies. The REVEAL trial was a randomized, double-blind, placebo-controlled clinical trial that assessed the efficacy and safety of adding this compound 100mg daily to effective LDL-lowering treatment with atorvastatin for a median duration of at least 4 years among approximately 30,000 patients at high risk of cardiovascular events. [2] The trial was independently conducted by investigators at the Clinical Trial Service Unit at the University of Oxford in collaboration with the TIMI Study Group and Merck.
The DEFINE trial employed a different design, focusing on 1,623 patients with coronary heart disease or CHD risk equivalents who were already on statin therapy. This trial specifically examined the lipid-modifying effects of this compound in various patient subgroups and confirmed the robust LDL-lowering (40%) and HDL-raising (138%) effects of the drug. [6] The subgroup analyses from DEFINE revealed that the lipid responses were generally consistent across demographics, with the notable exception of race, where black patients showed significantly reduced efficacy, potentially due to lower drug exposure.
The adipose distribution studies employed sophisticated methodologies to characterize this compound's tissue distribution. In mice, researchers used radiolabeled compound and autoradiography techniques to demonstrate localization primarily to the lipid droplet of adipocytes in white adipose tissue. [3] For the in vitro experiments with human cultured adipocytes, scientists developed models requiring mature adipocytes with developed lipid droplets, confirming that this compound entry occurred through passive diffusion rather than active transport mechanisms.
The mass balance and metabolism studies in humans utilized a single 150mg (165μCi) oral dose of [14C]this compound to track the absorption, distribution, metabolism, and excretion pathways. [7] Researchers employed high-performance liquid chromatography coupled with accelerator mass spectrometry to detect and quantify the parent drug and its metabolites in plasma, urine, and feces, identifying several oxidative metabolites (M1, M2, and M3) but confirming that the parent drug was the predominant circulating species.
Figure 2: Key methodological elements of major this compound clinical trials assessing efficacy, safety, and cardiovascular outcomes.
This compound represents a significant advancement in CETP inhibition technology, demonstrating that this class of drugs can indeed produce clinically meaningful reductions in cardiovascular events when added to intensive statin therapy. The 12% proportional reduction in major coronary events observed in the REVEAL trial, coupled with the absence of significant safety concerns during extended follow-up, provides compelling evidence for the potential utility of CETP inhibition in cardiovascular risk management. [5]
The decision by Merck to discontinue development of this compound despite these positive results highlights the complex risk-benefit and commercial considerations in pharmaceutical development. The company cited that "the clinical profile does not support regulatory filings," potentially referring to the adipose tissue accumulation and extremely long half-life, which raised theoretical concerns about indefinite tissue exposure, despite the absence of documented harm. [3] [1] This decision illustrates the challenging risk-benefit assessments required in drug development, particularly for chronic therapies in preventive cardiology.
The following tables summarize key quantitative findings on anacetrapib's pharmacokinetics and tissue distribution.
Table 1: Key Pharmacokinetic Parameters in Humans [1]
| Parameter | Single Dose (100 mg) | Multiple Dose (100 mg daily for 10 days) |
|---|---|---|
| Median T~max~ (h) | 4.0 | 5.0 |
| Apparent Half-life (h) | 113.8 | 193.7 |
| Accumulation Ratio (AUC~0-24h~) | - | 1.39 |
| Accumulation Ratio (C~24h~) | - | 2.57 |
Table 2: this compound Accumulation in Adipose Tissue from Preclinical Studies [2] [3] [4]
| Study Model / System | Key Finding |
|---|---|
| Human Clinical Trial | This compound accumulated in adipose tissue with prolonged dosing and showed minimal decline up to one year post-dose. |
| Diet-Induced Obese Mice | 20 weeks of treatment resulted in this compound levels of ~0.6 mmol/L in white adipose tissue with no impairment of adipose function. |
| Mouse & Human Cultured Adipocytes | This compound rapidly distributed into the lipid droplet of adipocytes via passive diffusion, not active transport. |
| Wild-type vs. CETP-Transgenic Mice | Adipose disposition was a key determinant of long-term retention, independent of CETP binding. |
The long half-life of this compound is directly driven by its high lipophilicity (LogD 7.1, XLogP 9.78) and subsequent partitioning into adipose tissue [5] [6]. The distribution process can be summarized as follows:
The core mechanism involves passive diffusion from plasma into adipocytes and partitioning into the neutral lipid core of the lipid droplet [5]. This creates a deep reservoir as the process is reversible but extremely slow, leading to sustained low plasma concentrations long after dosing stops [2] [3] [4]. Research indicates this distribution is independent of active transport or lipase activity and does not impair adipose tissue function biomarkers like adiponectin or leptin [3] [4] [5].
The understanding of this compound's disposition comes from specific clinical and preclinical studies.
The experimental workflow for the key preclinical investigations is outlined below:
The case of this compound highlights critical considerations for developing highly lipophilic drugs:
Anacetrapib is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that has demonstrated robust lipid-modifying effects in both preclinical and clinical studies. As a reversible inhibitor of CETP, this compound binds to CETP with high affinity, effectively blocking its ability to facilitate the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins (LDL, VLDL) in exchange for triglycerides. This fundamental mechanism underlies its dual beneficial effects on lipid parameters: significant elevation of HDL cholesterol (HDL-C) and reduction of LDL cholesterol (LDL-C). [1] [2]
The molecular interactions between this compound and CETP result in approximately 94% inhibition of CETP activity at therapeutic doses, creating a lipid profile similar to genetic CETP deficiency. This inhibition leads to the accumulation of CE-rich HDL particles with enhanced cholesterol-accepting capacity and reduced catabolism of apoB-containing lipoproteins. Unlike earlier CETP inhibitors like torcetrapib, this compound demonstrates a clean off-target profile without the adverse effects on blood pressure and aldosterone regulation that plagued its predecessor, making it a viable candidate for cardiovascular risk reduction. [1] [2] [3]
Cholesterol efflux capacity, the initial and rate-limiting step of reverse cholesterol transport, has been extensively evaluated in clinical trials of this compound. The DEFINE trial substudy, a randomized controlled investigation involving 574 participants with coronary heart disease, demonstrated that this compound 100 mg (the dose linked to improved coronary heart disease outcomes) significantly increased CEC by 0.23 standard β (95% CI: 0.05-0.41) after 24 weeks of treatment. This enhancement was independent of changes in HDL cholesterol or other lipids, suggesting a direct improvement in HDL function rather than merely quantitative changes in HDL particles. [4] [5]
Interestingly, the CEC-raising effect of this compound demonstrated significant effect modification by sex, with a pronounced benefit observed only in men (P interaction=0.002). Additionally, a novel pharmacogenomic interaction was identified among patients with diabetes mellitus, where this compound increased CEC only in those with the normal haptoglobin 1-1 genotype (standard β, 0.42; 95% CI, 0.16-0.69) but not in those with dysfunctional haptoglobin 2-1/2-2 genotypes (P interaction=0.02). These findings suggest that demographic and genetic factors may influence therapeutic response to CETP inhibition and provide insights for personalized treatment approaches. [4] [5]
Table 1: Effects of this compound on Lipid Parameters and Cholesterol Efflux Capacity in Clinical Trials
| Study | Dose/Duration | HDL-C Change | LDL-C Change | Lp(a) Reduction | CEC Enhancement | Key Findings |
|---|---|---|---|---|---|---|
| DEFINE Substudy (2020) | 100 mg/24 weeks | +138.6%* | -39.8%* | -23.8%* | +0.23 standard β* | CEC improvement independent of HDL-C; modified by sex and haptoglobin genotype |
| Bloomfield et al. (2014) | 300 mg/8 weeks | ~+100% | ~-40% | ~-34% | 2.4-fold increase (volume-matched) | Enhanced efflux potential associated with increased apoE and LCAT content in HDL |
| REVEAL (2017) | 100 mg/median 4.1 years | +104% | -41% | -25% | Not measured | 9% relative reduction in major coronary events (coronary death, MI, coronary revascularization) |
*Representative values from DEFINE trial; exact percentages vary across studies
The REVEAL trial (Randomized Evaluation of the Effects of this compound Through Lipid-modification), a large-scale outcomes trial involving 30,000 adults with established atherosclerotic vascular disease, demonstrated that adding this compound 100 mg to intensive statin therapy significantly reduced the incidence of major coronary events. After a median follow-up of 4.1 years, the this compound group experienced a 9% relative risk reduction in the primary endpoint of coronary death, myocardial infarction, or coronary revascularization. This robust clinical outcome provides compelling evidence that CETP inhibition with this compound translates into measurable cardiovascular benefit, likely mediated through its dual effects on both atherogenic and protective lipoproteins. [6]
Preclinical studies in dyslipidemic hamster models have provided direct evidence for this compound's ability to promote the complete reverse cholesterol transport pathway from macrophages to fecal elimination. In these controlled experiments, administration of this compound (60 mg/kg/day for 2 weeks) resulted in a 94% inhibition of CETP activity and increased HDL cholesterol by 47%. When ³H-cholesterol-loaded macrophages were injected into these animals, researchers observed a 69% increase in ³H-tracer in HDL, indicating enhanced cholesterol efflux from macrophages to HDL. More importantly, the ³H-tracer in fecal cholesterol and bile acids increased by 90% and 57%, respectively, demonstrating significantly increased macrophage-to-feces RCT. Mass spectrometry analysis further revealed an increase in both free cholesterol and cholesteryl esters in HDL particles from this compound-treated hamsters, confirming the functional enhancement of HDL-mediated cholesterol transport. [3]
Beyond its effects on HDL and LDL metabolism, this compound demonstrates a significant impact on lipoprotein(a) [Lp(a)], an independent genetic risk factor for cardiovascular disease and aortic stenosis. In a mechanistic study involving 39 participants, this compound treatment lowered Lp(a) levels by 34.1% (P≤0.001). Through sophisticated stable isotope kinetic studies, researchers determined that this reduction was mediated through a 41% decrease in apo(a) production rate, with no significant effects on apo(a) fractional catabolic rate. This unique mechanism differs from that of PCSK9 inhibitors, which reduce Lp(a) primarily through enhanced clearance, highlighting the distinct pathway by which CETP inhibition modulates lipoprotein metabolism. [7]
The standardized protocol for assessing cholesterol efflux capacity, as implemented in the DEFINE trial substudy, utilizes J774 macrophages and specific labeling techniques to quantify the initial step of reverse cholesterol transport:
Cell Preparation: J774 macrophages are cultured and loaded with boron dipyrromethene difluoride (BODIPY)-labeled cholesterol or ³H-cholesterol. For some studies, cells are stimulated with cAMP to upregulate ATP-binding cassette transporter ABCA1 expression. [4] [5]
Plasma Sample Preparation: Apolipoprotein B-depleted plasma is prepared from study participants' EDTA plasma samples using polyethylene glycol (PEG) precipitation. This step removes apoB-containing lipoproteins (LDL, VLDL) to isolate HDL and its subfractions for efflux studies. [4] [5] [8]
Efflux Assay: Labeled cholesterol-loaded macrophages are incubated with 2.8% apoB-depleted plasma for 4 hours. The efflux medium is then collected, and fluorescence or radioactivity is measured to quantify cholesterol efflux. [4] [5]
Data Normalization: CEC values are normalized to efflux elicited by pooled human plasma run on every plate to control for inter-assay variability. Baseline and follow-up specimens from the same participant are measured on the same plate to minimize technical variance. [4] [5]
Table 2: Key Methodological Approaches for Studying this compound's Effects on RCT
| Experimental Approach | Key Components | Measured Parameters | Applications |
|---|---|---|---|
| Cholesterol Efflux Capacity | J774 macrophages, BODIPY/³H-cholesterol, apoB-depleted plasma | Percentage cholesterol efflux, ABCA1/ABCG1 dependence | DEFINE trial substudy; in vitro HDL functionality assessment |
| Macrophage-to-Feces RCT | ³H-cholesterol-loaded macrophages injected into rodents, fecal collection | ³H-tracer in plasma, HDL, liver, feces; fecal cholesterol and bile acid mass | Preclinical proof-of-concept (hamster model) |
| Stable Isotope Kinetics | ²H₃-leucine infusion, LC-MS/MS analysis, compartmental modeling | Production rate and fractional catabolic rate of apolipoproteins | Lipoprotein(a) metabolism studies |
| HDL Composition Analysis | Sequential ultracentrifugation, immunoblotting, mass spectrometry | Apolipoprotein content (apoE, LCAT), lipid composition | HDL particle characterization and functional correlates |
The gold-standard methodology for evaluating the complete reverse cholesterol transport pathway in preclinical models involves tracking radiolabeled cholesterol from macrophages to fecal excretion:
Macrophage Labeling: Mouse peritoneal macrophages or J774 cells are cultured and loaded with ³H-cholesterol, typically with the addition of acetyl-LDL to enhance cholesterol loading and create "foam cells" representative of atherosclerotic plaque macrophages. [3]
Cell Injection: The ³H-cholesterol-loaded macrophages are injected intraperitoneally into recipient animals that have been treated with this compound or vehicle control for a specified period (typically 2-4 weeks). [3]
Sample Collection and Analysis: Blood, plasma, HDL fractions, liver, and feces are collected over a 48-hour period after macrophage injection. Radioactivity in each compartment is measured by scintillation counting. [3]
Fecal Steroid Analysis: Fecal samples are subjected to lipid extraction and separation of neutral sterols (cholesterol) and acidic sterols (bile acids) to determine the route of cholesterol elimination. [3]
This comprehensive approach allows researchers to quantify the entire pathway from cholesterol removal from macrophages to its ultimate hepatic elimination, providing a holistic assessment of RCT enhancement by therapeutic interventions.
This diagram illustrates how this compound inhibits CETP, preventing the transfer of cholesteryl esters from HDL to apoB lipoproteins and enhancing reverse cholesterol transport from peripheral tissues to the liver for excretion.
This workflow outlines the standardized methodology for measuring cholesterol efflux capacity using J774 macrophages and apoB-depleted plasma, as employed in clinical trials of this compound.
The comprehensive analysis of this compound's effects on reverse cholesterol transport reveals a multifaceted mechanism that extends beyond simple CETP inhibition. Through enhancing cholesterol efflux capacity, promoting macrophage-to-feces RCT, reducing Lp(a) production, and generating HDL particles with improved functionality, this compound represents a significant advancement in therapeutic lipid modification. The demographic and pharmacogenomic factors identified in clinical trials, particularly the sex-specific effects and haptoglobin genotype interactions, highlight the potential for personalized approaches to CETP inhibition therapy.
This compound is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that has been extensively investigated as a potential cardioprotective strategy for patients with dyslipidemia and elevated cardiovascular risk. CETP is a plasma protein that facilitates the bidirectional transfer of cholesteryl esters (CE) and triglycerides (TG) between high-density lipoprotein (HDL) particles and apolipoprotein (apo) B-containing lipoprotein particles, including very low-density lipoproteins (VLDL), intermediate-density lipoproteins (IDL), and low-density lipoproteins (LDL). By inhibiting CETP, this compound significantly alters lipoprotein metabolism, resulting in profound changes to lipoprotein particle concentrations, composition, and function that distinguish it from other lipid-lowering therapies. [1] [2]
The molecular mechanism of this compound involves direct inhibition of CETP-mediated lipid transfer, leading to accumulation of cholesteryl esters in HDL particles and reduced transfer to atherogenic lipoproteins. Unlike earlier CETP inhibitors like torcetrapib that demonstrated off-target toxicity, this compound appears to lack these adverse effects, making it a promising therapeutic agent. This compound's distinctive lipophilic properties contribute to its prolonged storage in adipose tissue and extended pharmacologic activity, which has important implications for its long-term disposition in the body. The comprehensive effects of this compound on lipoprotein metabolism represent a unique approach to managing dyslipidemia, particularly for high-risk patients who require additional lipid-modifying therapy beyond statins. [3] [2]
The effects of this compound on LDL particle subfractions have been characterized using ion mobility methodology, which enables direct quantification of lipoprotein particle concentrations and size distributions. Treatment with this compound monotherapy (150-300 mg/d) in dyslipidemic patients produced significant reductions in total LDL particle concentrations, but with markedly different effects across LDL subfractions. Specifically, this compound reduced concentrations of large LDL (LDL 1), medium LDL (LDL 2a and 2b), and small LDL (LDL 3a) particles, while paradoxically increasing concentrations of the very small, dense LDL subfractions (LDL 4a and 4b). This pattern contrasts with atorvastatin monotherapy, which reduced all LDL subfractions except LDL 4b. When combined with atorvastatin, the effects were generally additive, with the exception of the very small dense LDL particles, which remained elevated or were not reduced. The clinical significance of these differential effects on LDL subfractions, particularly the increase in very small dense LDL particles, remains to be fully determined. [1]
Table 1: Effects of this compound on LDL Particle Subfractions in Dyslipidemic Patients
| LDL Subfraction | Particle Size Range | This compound Monotherapy | Atorvastatin Monotherapy | This compound + Atorvastatin |
|---|---|---|---|---|
| LDL 1 (Large) | >26.15 nm | ↓ Reduction | ↓ Reduction | ↓ Additive Reduction |
| LDL 2a/2b (Medium) | 24.67-26.15 nm | ↓ Reduction | ↓ Reduction | ↓ Additive Reduction |
| LDL 3a/3b (Small) | 23.27-24.67 nm | ↓ Reduction (3a only) | ↓ Reduction | ↓ Additive Reduction |
| LDL 4a/4b (Very Small) | <23.27 nm | ↑ Increase | No change (4b) | ↑ Increase/No reduction |
This compound treatment produces substantial effects on HDL particles and other lipoprotein classes. In clinical studies, this compound consistently demonstrated dose-dependent increases in HDL cholesterol (ranging from 82% to over 130%) and apolipoprotein A-I. Beyond simply increasing HDL cholesterol concentrations, this compound fundamentally alters HDL composition and function, leading to the formation of large, apo E-containing HDL particles that demonstrate enhanced functionality. These large HDL particles generated by this compound treatment show increased binding affinity for the LDL receptor (LDLr) on hepatocytes, potentially facilitating their hepatic clearance and contributing to reverse cholesterol transport. Additionally, this compound produces significant reductions in lipoprotein(a) [Lp(a)] by approximately 25-30% through a mechanism that involves reduced production, as well as modest reductions in VLDL and IDL particle concentrations. [4] [2] [5]
Table 2: Comprehensive Lipoprotein Effects of this compound in Clinical Studies
| Lipoprotein Parameter | Magnitude of Change | Primary Mechanism | Clinical Relevance |
|---|---|---|---|
| LDL Cholesterol | -35% to -40% | Increased LDL ApoB clearance | Additive to statin therapy; beneficial for high-risk patients |
| Total LDL Particles | Significant reduction | Increased FCR of ApoB | Reduced atherogenic particle burden |
| HDL Cholesterol | +82% to +139% | Reduced HDL ApoA-I catabolism | Potential enhanced reverse cholesterol transport |
| Apolipoprotein B | -25% to -30% | Increased FCR | Marker of atherogenic lipoprotein reduction |
| Lipoprotein(a) | -25% to -30% | Reduced production | Independent cardiovascular risk factor reduction |
| VLDL/IDL Particles | Moderate reductions | Increased FCR | Reduced triglyceride-rich lipoprotein burden |
The effects of this compound on lipoprotein particle concentrations demonstrate a complex mechanism that extends beyond simple CETP inhibition. The differential effects on LDL subfractions appear to be influenced by baseline triglyceride levels, with patients having higher triglycerides (>154 mg/dL) showing more pronounced changes in small LDL particles. This suggests that the metabolic environment, particularly the availability of triglyceride-rich lipoproteins as lipid acceptors, modulates this compound's effects on specific lipoprotein subfractions. Furthermore, the functional enhancements in HDL particles, including increased cholesterol efflux capacity and anti-inflammatory properties, represent potentially important therapeutic benefits that may contribute to cardiovascular risk reduction beyond quantitative changes in lipoprotein concentrations. [1] [5]
The primary mechanism through which this compound lowers LDL cholesterol involves increased clearance of apolipoprotein B (ApoB)-containing lipoproteins rather than reduced production. Stable isotope kinetic studies in mildly hypercholesterolemic subjects have demonstrated that this compound treatment, both as monotherapy and in combination with atorvastatin, significantly increases the fractional catabolic rate (FCR) of LDL ApoB without substantially affecting its production rate (PR). In these studies, this compound monotherapy reduced the LDL ApoB pool size by 18%, which was entirely attributable to a corresponding 18% increase in LDL ApoB FCR. Similarly, when added to background atorvastatin therapy, this compound produced an 18% reduction in LDL ApoB pool size, again due to increased FCR without significant change in production rate. This kinetic mechanism distinguishes this compound from other lipid-lowering therapies and provides important insights into its fundamental mode of action. [6] [7]
The following diagram illustrates the metabolic pathways affected by this compound treatment:
> this compound inhibits CETP-mediated lipid transfer, enhancing LDL clearance and HDL function.
Several potential mechanisms may explain the enhanced clearance of LDL ApoB particles with this compound treatment. The drug induces significant changes in LDL composition, including increases in the LDL triglyceride/cholesterol ratio and LDL particle size as measured by NMR spectroscopy. These compositional changes may alter the affinity of LDL particles for the LDL receptor, potentially facilitating increased hepatic uptake. Additionally, this compound treatment promotes the formation of apo E-enriched HDL particles that demonstrate enhanced binding to the LDL receptor, potentially competing with LDL for receptor-mediated clearance and indirectly prolonging LDL circulation time; however, this potential competition does not appear to dominate the overall kinetic picture. Interestingly, despite the known relationship between PCSK9 and LDL receptor degradation, this compound monotherapy was associated with a 19% reduction in plasma PCSK9 concentrations, while no significant change was observed when added to statin therapy, suggesting complex regulation of cholesterol homeostasis. [6] [4] [7]
The kinetic effects of this compound extend beyond LDL to include VLDL and IDL metabolism. When added to atorvastatin background therapy, this compound reduced VLDL ApoB pool size by 28% and IDL ApoB pool size by 43%. These reductions were achieved through different mechanisms: for VLDL, through increased FCR without change in PR, while for IDL, through both increased FCR (19%) and decreased PR (26%). The lack of significant changes in plasma lipoprotein lipase or hepatic lipase activity suggests that these lipases are not primarily responsible for the observed increases in ApoB fractional catabolic rates. Instead, the substantial increases in apolipoproteins E, C-II, and C-III observed with this compound treatment may modulate the clearance of ApoB-containing lipoproteins through receptor-mediated and lipolytic mechanisms. [6] [7]
The ion mobility (IM) methodology represents a sophisticated approach for directly quantifying lipoprotein particle concentrations and size distributions. This technique utilizes an electrospray mechanism to create an aerosol of lipoprotein particles, which then passes through a Differential Mobility Analyzer coupled to a particle counter. The instrument measures particle diameter and quantity, which are subsequently converted to lipoprotein particle concentration (nmol/L) and LDL peak particle size. For the analysis of this compound's effects, the IM methodology was modified to exclude the ultracentrifugal removal of albumin and other plasma proteins, as the size distribution of these proteins overlaps with HDL but not with LDL, IDL, or VLDL. This modification allowed for precise quantification of atherogenic lipoprotein particles while excluding HDL measurements. The IM methodology employed in these studies provided measurements across 7 distinct LDL size intervals, 2 IDL size intervals, and 3 VLDL size intervals, enabling comprehensive characterization of this compound's effects on the full spectrum of atherogenic lipoproteins. [1]
The IM methodology offers several advantages over conventional lipoprotein measurement techniques, including the ability to directly quantify particle concentrations rather than relying on cholesterol content, providing a more accurate assessment of atherogenic particle burden. The technique demonstrates excellent precision with minimized interassay variability through the inclusion of in-house controls in each analytic run. This methodological rigor was essential for detecting the nuanced changes in lipoprotein subfractions induced by this compound, particularly the differential effects on small dense LDL particles versus larger, more buoyant LDL subspecies. The application of this advanced methodology has been instrumental in elucidating the complex effects of this compound on lipoprotein particle distributions. [1]
The kinetic mechanisms underlying this compound's effects on lipoprotein metabolism were characterized using stable isotope tracer methodologies. These studies employed a standardized protocol in which mildly hypercholesterolemic subjects underwent metabolic studies to determine the production rate (PR) and fractional catabolic rate (FCR) of LDL ApoB-100 and PCSK9. Following an initial background treatment period with either placebo or atorvastatin 20 mg for 4 weeks, all subjects received this compound 100 mg for 8 weeks, after which kinetic studies were repeated. The kinetic parameters were determined using a compartmental modeling approach following administration of stable isotope-labeled amino acids (typically d3-leucine), with frequent blood sampling over 48-72 hours to characterize the enrichment curves of apolipoproteins in various lipoprotein fractions. [6] [7]
The following diagram outlines the typical experimental workflow for these kinetic studies:
> Experimental workflow for stable isotope kinetic studies of this compound.
The analysis of this compound's effects on lipoprotein particles employed sophisticated statistical methods to ensure robust interpretation of the complex dataset. For assessing changes from baseline, data normality was first evaluated using appropriate statistical tests. For normally distributed data, analysis of covariance (ANCOVA) models were employed, including terms for treatment group and baseline lipid levels to assess change from baseline to week 8. Treatment differences in least squares mean change from baseline and corresponding two-sided 95% confidence intervals were determined. For non-normally distributed data, nonparametric methods including Hodges-Lehman estimates of the differences in median change from baseline and distribution-free confidence intervals were calculated. [1]
To address the challenge of multiple comparisons across multiple lipoprotein subfractions, researchers applied advanced statistical techniques for false discovery rate (FDR) control. For the primary analysis comparing the effects of this compound monotherapy with placebo on particle concentrations, the method of Benjamini and Hochberg for controlling the FDR was applied to limit the proportion of false positives across testing of VLDL, IDL, and LDL subfractions. For all other comparisons, the two-stage FDR approach ("double FDR") of Mehrotra and Adewale was applied separately for each analysis of lipoproteins and lipoprotein subfractions. This rigorous statistical approach ensured that the reported findings represented true treatment effects rather than chance associations. Additionally, the interaction of treatment effect by triglyceride subgroup, defined by median levels (≤ and >154 mg/dL), was explored using analysis of variance with terms for treatment, TG subgroup, and treatment-by-subgroup interaction. [1]
This compound treatment significantly enhances the functional capacity of HDL to promote cholesterol efflux from macrophage foam cells, a critical step in reverse cholesterol transport. Experimental studies using THP-1 macrophages and mouse peritoneal macrophages have demonstrated that HDL isolated from this compound-treated patients exhibits markedly increased ability to promote net cholesterol efflux compared to HDL from placebo-treated individuals. This functional enhancement occurs through two distinct mechanisms: first, by substantially increasing HDL concentration, and second, by causing increased efflux capacity at matched HDL concentrations. The increased efflux potential of this compound-modified HDL is particularly prominent at higher HDL cholesterol concentrations (>12 μg/mL) and is associated with an increased content of lecithin-cholesterol acyltransferase (LCAT) and apolipoprotein E in the HDL particles. Importantly, the enhanced cholesterol efflux capacity of this compound-modified HDL is completely dependent on the expression of ATP-binding cassette transporters ABCA1 and ABCG1, indicating specific interaction with these key cholesterol efflux pathways. [5]
The functional enhancements in HDL particles following this compound treatment represent a potentially important therapeutic advantage beyond simply raising HDL cholesterol concentrations. Unlike niacin, which moderately increases HDL-mediated cholesterol efflux primarily by increasing HDL concentration, this compound treatment leads to more dramatic functional improvements through both concentration increases and particle-specific enhancements. These findings suggest that this compound not only increases HDL quantity but also improves its quality with respect to reverse cholesterol transport function. This dual effect on both HDL concentration and function may contribute to the potential antiatherogenic properties of this compound, although the precise relationship between these functional enhancements and clinical outcomes requires further investigation. [5]
In addition to enhancing cholesterol efflux capacity, this compound treatment preserves or potentially enhances the anti-inflammatory properties of HDL particles. Experimental studies have demonstrated that HDL isolated from this compound-treated patients retains potent ability to suppress macrophage toll-like receptor 4 (TLR4)-mediated inflammatory responses induced by lipopolysaccharide exposure. This anti-inflammatory effect is observed at low HDL concentrations (3-20 μg/mL) and appears to be partly dependent on the expression of ABCA1 and ABCG1 transporters, suggesting a relationship between cholesterol efflux capacity and anti-inflammatory function. All HDL preparations from this compound-treated patients show similar anti-inflammatory effects proportionate to the HDL cholesterol concentration, indicating that the fundamental anti-inflammatory properties of HDL are maintained despite the significant alterations in HDL composition induced by CETP inhibition. [5]
The preservation of anti-inflammatory function is particularly noteworthy given the substantial changes in HDL particle size and composition induced by this compound. Unlike the experience with earlier CETP inhibitors such as torcetrapib, which raised concerns about potential adverse effects on HDL function, this compound appears to maintain the critical functional properties of HDL while substantially increasing its concentration. These findings address important concerns about the functionality of HDL particles generated through CETP inhibition and suggest that the HDL particles produced during this compound treatment are functionally competent with respect to both cholesterol efflux and anti-inflammatory activities. The functional preservation of these key atheroprotective properties provides mechanistic support for the potential clinical benefits of this compound in reducing cardiovascular risk. [2] [5]
The comprehensive effects of this compound on lipoprotein particles encompass complex alterations in concentration, composition, and function across multiple lipoprotein classes. Through potent inhibition of CETP, this compound produces substantial reductions in LDL cholesterol and apolipoprotein B, accompanied by marked increases in HDL cholesterol and apolipoprotein A-I. The mechanistic basis for LDL lowering involves increased fractional catabolic rate of ApoB-containing lipoproteins rather than reduced production. Advanced lipoprotein characterization techniques reveal distinctive effects on LDL subfractions, with reductions in large and medium LDL particles but increases in very small, dense LDL particles. These quantitative changes are accompanied by important functional enhancements in HDL particles, including increased cholesterol efflux capacity and preserved anti-inflammatory properties. [1] [6] [5]
| Trial Name / Population | LDL Cholesterol | HDL Cholesterol | Non-HDL Cholesterol | Apolipoprotein B (Apo B) | Lipoprotein(a) [Lp(a)] | Triglycerides |
|---|---|---|---|---|---|---|
| REVEAL (Atherosclerotic Vascular Disease) [1] | –41% (direct method) | +104% | –18% | –18% | –25% | –7% |
| DEFINE (Coronary Heart Disease or High Risk) [1] [2] | –39.8% | +138.1% | –31.7% | –21% | –36.4% | –6.8% |
| REALIZE (Heterozygous Familial Hypercholesterolemia) [1] | –39.7% | +102.1% | –36.4% | –24.8% | –27.9% | –5.5% |
Anacetrapib is a potent, selective, and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [3]. CETP facilitates the transfer of cholesteryl esters from HDL to atherogenic apoB-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [1] [4]. Its inhibition leads to the marked lipid changes observed in the trials.
The reduction of (V)LDL cholesterol is driven by multiple mechanisms, some of which are independent of CETP inhibition [5]. The following diagram outlines the key pathways involved in the this compound-driven reduction of (V)LDL cholesterol, integrating both CETP-dependent and CETP-independent mechanisms.
The triglyceride-lowering effect of this compound, though modest, was confirmed in human kinetic studies. The primary mechanism is an increase in the fractional catabolic rate (FCR) of VLDL-triglycerides, indicating enhanced clearance from the circulation [4]. This is facilitated by the drug-induced remodeling of VLDL particles, making them a better substrate for lipoprotein lipase and receptor-mediated uptake [1] [4].
The REVEAL trial was the pivotal outcomes study that demonstrated this compound's clinical efficacy and long-term safety profile [1] [6] [7].
Despite the success of the REVEAL trial, Merck decided not to file for regulatory approval of this compound, effectively discontinuing its development in 2017 [9]. The company stated that the clinical profile did not support a regulatory filing, with industry analysts citing a perceived insufficient risk-benefit ratio for commercial success, especially given the prior failures of other CETP inhibitors [9].
The data from this compound's clinical program provided valuable evidence that CETP inhibition can reduce cardiovascular risk, primarily through the reduction of atherogenic lipoproteins like LDL and Lp(a), rather than solely through the elevation of HDL-C [1] [2].
The table below summarizes the key characteristics and efficacy data of Anacetrapib from clinical and pharmacokinetic studies.
| Aspect | Key Findings | Source / Context |
|---|---|---|
| Primary Indication | Investigated for reduction of major coronary events in patients with pre-existing vascular disease [1]. | HPS3/TIMI 55-REVEAL (Phase III) |
| Key Efficacy (vs. Placebo) | LDL-C: -30.18 mg/dL [2] HDL-C: +103.81 mg/dL [2] ApoB: -20.83 mg/dL [2] Triglycerides: -9.15 mg/dL [2] | Network Meta-Analysis (2025) | | Pharmacokinetics | High food sensitivity (high-fat meal increases AUC 7.5-fold). Long half-life supports once-daily dosing [3]. | Phase I/IIb Studies, Model-Based Development | | Formulation | Hot-melt extruded (HME) tablet selected for Phase III [3]. | Model-Based Development | | Key Trial Result | Reduced the risk of major coronary events (coronary death, myocardial infarction, or coronary revascularization) in patients with atherosclerotic vascular disease [1]. | HPS3/TIMI 55-REVEAL |
This compound is a Cholesteryl Ester Transfer Protein (CETP) inhibitor, but research reveals its effects are mediated through both CETP-dependent and CETP-independent pathways.
This compound's dual-pathway mechanism for reducing (V)LDL cholesterol.
Atomistic Simulation of Drug-Target Interaction Molecular dynamics simulations have provided a detailed view of how this compound interacts with CETP. The primary binding site is inside the hydrophobic tunnel of CETP, near the residues surrounding the N-terminal opening. When this compound resides in this area, it creates a thermodynamic barrier that hinders the diffusion of cholesteryl esters out of the tunnel, thereby inhibiting CETP's core transfer function [4].
Key Preclinical Experimental Models
A 2025 network meta-analysis compared this compound with Obicetrapib, a newer CETP inhibitor. The findings are summarized below:
| Lipid Parameter | This compound | Obicetrapib |
|---|---|---|
| LDL-C Reduction | -30.18 mg/dL | -32.40 mg/dL |
| HDL-C Increase | +103.81 mg/dL | +156.77 mg/dL |
| ApoB Reduction | -20.83 mg/dL | -20.67 mg/dL |
| Triglyceride Reduction | -9.15 mg/dL | -2.78 mg/dL (NS) |
Source: Jaber et al. (2025) Network Meta-Analysis [2]. NS: Not Statistically Significant.
The analysis concluded that while Obicetrapib showed superior efficacy in raising HDL-C, this compound demonstrated a significant advantage in reducing triglycerides. Both were highly effective and comparable in reducing LDL-C and ApoB [2].
Anacetrapib (MK-0859) represents a significant advancement in the field of lipid-modifying therapies as a potent and selective cholesteryl ester transfer protein (CETP) inhibitor. This small molecule therapeutic agent has been investigated extensively for its potential to address residual cardiovascular risk in patients with atherosclerotic vascular disease despite intensive statin therapy. The development of this compound followed the failure of earlier CETP inhibitors, particularly torcetrapib, which was associated with off-target toxicity including increased blood pressure and aldosterone stimulation. Unlike its predecessor, nonclinical experiments demonstrated that this compound did not increase blood pressure in animal models and did not stimulate aldosterone release in vitro, even at concentrations up to 10 µm, thereby providing a safer pharmacological profile for clinical development [1].
The clinical significance of this compound dosing protocols stems from the landmark HPS3/TIMI55-REVEAL (Randomized Evaluation of the Effects of this compound through Lipid Modification) trial, which established for the first time that CETP inhibition could reduce major coronary events when added to intensive statin therapy. This large-scale outcomes trial demonstrated that this compound produced a significant reduction in the incidence of major coronary events (coronary death, myocardial infarction, or coronary revascularization) during the study treatment period, with these benefits increasing during extended follow-up after treatment cessation [2] [3]. The unique pharmacokinetic properties of this compound, including its high lipophilicity and accumulation in adipose tissue, create a reservoir that leads to slow elimination from the circulation. This characteristic necessitates specific dosing considerations and explains the persistent lipid effects observed after treatment discontinuation [2].
Table 1: Key Clinical Trials of this compound
| Trial Name/Phase | Patient Population | Sample Size | Dosing Protocol | Duration | Primary Outcomes |
|---|---|---|---|---|---|
| Phase I (Rising Single Dose) [1] | Healthy male volunteers | Multiple panels (6 active + 2 placebo per panel) | Single doses: 2-1000 mg fasted; 25-800 mg fed | Single dose with follow-up | Safety, tolerability, PK/PD profiles established |
| Phase I (Food Effect) [1] | Healthy male volunteers | 8 (crossover design) | 125 mg fasted, after low-fat meal, after high-fat meal | 3 periods, ≥10-day washout | 2-3× exposure increase with low-fat meal; 6-8× with high-fat meal |
| Phase I (Formulation) [1] | Healthy male volunteers | 8 (crossover design) | 250 mg (2 × 125 mg vs 5 × 50 mg) with high-fat breakfast | 2 periods, 5-day washout | Formulation bioequivalence established |
| REVEAL/Phase III [2] [4] | Patients with established atherosclerotic vascular disease | 30,449 | 100 mg daily + atorvastatin background | Median 4.1 years (in-trial) + 2.2 years (post-trial) | 9% reduction in major coronary events (in-trial); 20% further reduction (post-trial) |
| REVEAL Extended Follow-up [2] [3] | Survivors from REVEAL trial | 26,129 | Treatment stopped, observational follow-up | Median 2.2 years post-treatment | Sustained risk reduction with no emerging safety concerns |
The clinical development program for this compound encompassed systematic evaluation beginning with first-in-human studies and culminating in the large-scale REVEAL outcomes trial. The phase I trials established the fundamental pharmacokinetic and pharmacodynamic characteristics of this compound, including its absorption profile, half-life, and the profound influence of food on bioavailability. These early studies employed randomized, placebo-controlled designs with both alternating-panel and crossover methodologies to efficiently characterize the drug's properties across different dosing ranges and administration conditions [1].
The REVEAL trial represented the pinnacle of the clinical development program, employing a randomized, double-blind, placebo-controlled design conducted across 431 sites in Europe, North America, and China. The trial enrolled 30,449 adults aged 50 years or older with pre-existing atherosclerotic vascular disease, with a mean age of 67 years, 84% male, 88% with a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus. At baseline, all participants had achieved low-density lipoprotein cholesterol (LDL-C) levels below 77 mg/dL (2.0 mmol/L) through open-label atorvastatin therapy prior to randomization, ensuring that the trial tested the incremental benefit of this compound against a background of intensive statin treatment [4]. The extended follow-up phase of REVEAL provided unique insights into the long-term impact of this compound, with 26,129 survivors entering a post-trial observation period while maintaining blinding to original treatment allocation, allowing assessment of both legacy effects and long-term safety [2] [3].
The initial clinical development of this compound employed careful dose escalation to establish safety and tolerability while characterizing the drug's pharmacokinetic and pharmacodynamic profile. In the first-in-human study, rising single oral doses of this compound from 2 mg to 1000 mg were administered as liquid-filled capsules to healthy male volunteers under fasted conditions. A parallel evaluation assessed doses from 25 mg to 800 mg administered with a standard high-fat breakfast (827 kcal, 57% fat). The study implemented an alternating-panel design with six participants receiving active drug and two receiving placebo per panel, allowing efficient evaluation of multiple dose levels while maintaining safety monitoring [1].
The food effect assessment employed a randomized, three-period crossover design in which subjects received a single 125 mg dose of this compound under three conditions: after an overnight fast, following a low-fat breakfast, and following a high-fat breakfast. Each treatment period was separated by a washout period of at least 10 days to ensure adequate elimination of the drug between administrations. This design allowed each subject to serve as their own control, increasing the statistical power to detect differences in bioavailability under different feeding conditions [1]. Additionally, formulation compatibility studies evaluated different capsule strengths (10 mg, 50 mg, and 125 mg) using randomized crossover designs to establish bioequivalence between various capsule configurations, ensuring that clinical flexibility in capsule administration would not impact drug exposure [1].
The REVEAL trial implemented a simplified dosing regimen suitable for long-term administration in a large patient population with established cardiovascular disease. Participants received a single 100 mg this compound capsule or matching placebo once daily, in addition to open-label atorvastatin therapy. The background statin regimen was specified as atorvastatin 20 mg daily for most participants, with an option to use 80 mg daily for those considered to require more intensive LDL-C lowering. This approach ensured that all participants received standard-of-care background therapy while testing the incremental benefit of CETP inhibition [4].
The administration timing in relation to meals was not strictly specified in the REVEAL protocol, reflecting the established understanding from phase I studies that food enhances bioavailability but that consistent timing relative to meals in clinical practice may vary. The treatment duration in the main trial phase continued for a median of 4.1 years, after which the randomized study treatment was stopped. Participants then entered an extended follow-up phase for an additional median of 2.2 years, during which no study medication was administered but follow-up continued to assess long-term outcomes [2] [3]. The large sample size and extended treatment and follow-up periods allowed robust assessment of both efficacy and safety, including evaluation of less common adverse events that might not be detectable in smaller or shorter trials.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Fasted State | Fed State (Low-Fat Meal) | Fed State (High-Fat Meal) | Notes |
|---|---|---|---|---|
| Time to Peak (Tmax) | ~4 hours | Data not specified | Data not specified | Rapid absorption regardless of food |
| Apparent Terminal Half-life | ~9 to 62 hours | Data not specified | ~42 to 83 hours | Prolonged half-life in fed state |
| Dose Proportionality | Less than dose-proportional | Data not specified | Data not specified | Apparent plateau in absorption at higher doses |
| Food Effect on Exposure | Reference | 2-3× increase | 6-8× increase | Consistent across studied doses |
| EC50 for CETP Inhibition | ~22 nM | ~22 nM | ~22 nM | Consistent regardless of administration conditions |
The pharmacokinetic profile of this compound is characterized by relatively rapid absorption, with peak concentrations occurring approximately 4 hours post-dose, and a biphasic elimination pattern with an apparent terminal half-life ranging from approximately 9 to 62 hours in the fasted state and extending to approximately 42 to 83 hours when administered with food. The dose-exposure relationship demonstrated less than proportional increases in both AUC (area under the curve) and Cmax (maximum concentration) at higher dose levels, suggesting an apparent plateau in absorption at the upper end of the tested dose range [1].
A particularly noteworthy characteristic of this compound is its pronounced food effect, with administration following a meal resulting in substantial increases in systemic exposure. A low-fat meal increased this compound exposure by approximately 2 to 3-fold, while a high-fat meal resulted in a 6 to 8-fold increase compared to the fasted state. This significant food effect has important implications for clinical use, suggesting that consistent administration with meals would be important to maintain stable drug exposure [1]. The pharmacodynamic activity of this compound, as measured by CETP inhibition, closely followed plasma drug concentrations, with an EC50 (concentration producing 50% of maximum effect) of approximately 22 nM. Single doses of this compound produced marked, dose-dependent inhibition of CETP activity, with peak effects approaching 90% inhibition at the time of maximum plasma concentration and persistent inhibition of approximately 58% remaining 24 hours post-dose [1].
Population-specific pharmacokinetic analyses demonstrated that this compound exposure was not meaningfully influenced by age, gender, or obesity status. Comparisons between elderly (65-80 years) and young (18-45 years) adults, women and men, and obese (BMI 30.0-35.0 kg/m²) and non-obese young adults revealed similar pharmacokinetic and pharmacodynamic profiles, suggesting that dose adjustments based on these demographic factors are not necessary [1].
This compound demonstrated robust effects on multiple lipid parameters, consistent with its mechanism as a CETP inhibitor. In the REVEAL trial, this compound produced a substantial reduction in non-HDL cholesterol (a secondary efficacy measure) and a significant increase in HDL cholesterol. The lipid effects were sustained throughout the treatment period, with persistent although diminished effects observed during the extended follow-up period after treatment cessation, consistent with the drug's accumulation in adipose tissue and slow elimination [2]. The relationship between drug exposure and CETP inhibition was well-characterized in phase I studies, where an Emax model best described the plasma this compound concentration versus CETP activity relationship, with maximum inhibition approaching 100% at higher concentrations [1].
The persistent lipid effects after treatment discontinuation represent a unique characteristic of this compound. In the REVEAL extended follow-up, participants originally allocated to this compound continued to show beneficial effects on lipid parameters for years after stopping the medication, although the magnitude of these effects diminished over time. This prolonged activity reflects the drug's lipophilicity and extensive distribution into adipose tissue, creating a reservoir that slowly releases drug back into circulation [2].
The primary efficacy endpoint in the REVEAL trial was the first occurrence of a major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. During the initial in-trial period (median 4.1 years), allocation to this compound resulted in a 9% proportional reduction in major coronary events (95% confidence interval [CI] 3-15%; P = 0.004). During the extended follow-up period (median 2.2 years after treatment cessation), there was a further 20% reduction (95% CI 10-29%; P < 0.001), resulting in an overall 12% proportional reduction (95% CI 7-17%; P < 0.001) during the entire follow-up period (median 6.3 years). This corresponds to an absolute risk reduction of 1.8% (95% CI 1.0-2.6%) [2] [3].
The safety profile of this compound was consistently favorable across the clinical development program. In phase I studies, this compound was well-tolerated across the entire dose range tested (up to 1000 mg single dose), with no clinically meaningful increase in blood pressure observed—a critical finding given the blood pressure elevations that contributed to the failure of torcetrapib [1]. In the REVEAL trial, with long-term follow-up in over 30,000 participants, no adverse effects emerged for non-vascular mortality, site-specific cancer, or other serious adverse events. The extended follow-up period provided particularly valuable evidence regarding long-term safety, with no emerging safety concerns identified after treatment cessation [2] [3].
The bioanalytical methods for quantifying this compound concentrations in plasma utilized validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays with a lower limit of quantification sufficient to characterize the drug's pharmacokinetic profile across the entire dosing range. Blood samples for pharmacokinetic assessment were collected at predetermined timepoints following drug administration, typically including pre-dose, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours post-dose, with additional samples collected in studies characterizing the terminal elimination phase [1].
Pharmacokinetic parameters were calculated using standard noncompartmental methods. Key parameters included maximum observed plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), apparent terminal half-life (T1/2), oral clearance (CL/F), and apparent volume of distribution (Vz/F). The less than dose-proportional increase in exposure observed at higher doses suggested saturable absorption processes, which informed the selection of the 100 mg daily dose for phase III trials as providing near-maximal efficacy with a favorable safety profile [1].
The primary pharmacodynamic marker for this compound activity was serum CETP inhibition, measured using a validated assay that quantifies the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. Blood samples for CETP activity assessment were typically collected at timepoints corresponding to the pharmacokinetic sampling schedule, allowing characterization of the exposure-response relationship. Additional lipid parameters including LDL cholesterol, HDL cholesterol, non-HDL cholesterol, apolipoprotein A-I, apolipoprotein B, and triglycerides were measured using standardized clinical laboratory methods [1].
The relationship between this compound exposure and CETP inhibition was characterized using an Emax model, which demonstrated a strong correlation between plasma drug concentrations and pharmacological effect. The EC50 (plasma concentration producing 50% of maximum CETP inhibition) was approximately 22 nM, with near-complete inhibition observed at concentrations above 200 nM. This well-characterized exposure-response relationship provided a solid foundation for dose selection in later-phase trials [1].
Diagram 1: Mechanism of Cholesteryl Ester Transfer Protein (CETP) Inhibition by this compound. Under normal physiological conditions (upper panel), CETP facilitates the exchange of cholesteryl esters from HDL to LDL particles and triglycerides in the reverse direction. When this compound is administered (lower panel), it binds to CETP and inhibits this transfer process, resulting in increased HDL cholesterol levels and decreased LDL cholesterol levels, which contributes to the drug's antiatherogenic effects [1] [5].
Diagram 2: Clinical Development Workflow for this compound. The development program progressed systematically from early phase studies characterizing fundamental pharmacokinetic and pharmacodynamic properties to the large-scale outcomes trial REVEAL, with an extended follow-up period to assess long-term effects. The unique legacy effect observed with this compound, evidenced by further risk reduction after treatment cessation, highlights the impact of its prolonged pharmacokinetic profile on clinical outcomes [1] [2] [4].
The comprehensive clinical development of this compound has established a robust foundation for understanding CETP inhibition as a therapeutic strategy for reducing cardiovascular risk. The well-characterized dosing protocols, ranging from initial single-dose escalation studies to the long-term 100 mg daily regimen used in the REVEAL outcomes trial, demonstrate a systematic approach to dose selection and optimization. The pronounced food effect on this compound bioavailability, with 6-8 fold increases in exposure when administered with a high-fat meal, represents a critical consideration for clinical use, suggesting that consistent administration with meals would be important to maintain stable drug exposure.
The extended follow-up data from REVEAL provide unique insights into the long-term impact of this compound, demonstrating that the benefits on cardiovascular outcomes not only persist but actually increase after treatment cessation, while no emerging safety concerns become apparent. This favorable efficacy and safety profile, combined with the convenient once-daily dosing and lack of requirement for dose adjustment based on age, gender, or obesity status, positions this compound as a promising therapeutic option for patients with atherosclerotic vascular disease who remain at high risk despite intensive statin therapy. The clinical development program for this compound exemplifies a rigorous scientific approach to drug evaluation, with particular emphasis on thorough characterization of pharmacokinetic and pharmacodynamic relationships and assessment of long-term outcomes in a large, diverse patient population.
The following table summarizes the lipid-modifying efficacy and safety results of Anacetrapib from a 24-week, Phase 3 randomized controlled trial. In this study, patients with hypercholesterolemia who were not at their LDL-C goal despite stable statin therapy received this compound or placebo [1].
Table 1: Lipid-Modifying Efficacy and Safety of this compound (100 mg) over 24 Weeks in Patients on Statin Therapy
| Parameter | Percent Change from Baseline (this compound 100 mg vs. Placebo) | Key Safety Findings |
|---|---|---|
| LDL-C | Significant reduction (<0.001) | No meaningful differences vs. placebo in: |
| HDL-C | Significant increase (<0.001) | • Discontinuations due to drug-related adverse events (1.3% vs. 1.3%) |
| Non-HDL-C | Significant reduction (<0.001) | • Liver enzyme abnormalities (0% vs. 0.7%) |
| Apolipoprotein B | Significant reduction (<0.001) | • Creatine kinase elevations (0.7% vs. 0%) |
| Lipoprotein(a) | Significant reduction (<0.001) | • Blood pressure or electrolyte changes |
| Apolipoprotein A1 | Significant increase (<0.001) | • Adjudicated cardiovascular events (0.7% vs. 1.3%) |
The protocol below is adapted from a published study designed to evaluate the potential for a pharmacokinetic interaction between this compound and Simvastatin [2]. This can serve as a template for similar interaction studies.
1. Study Objective To investigate and quantify any potential pharmacokinetic interaction between Simvastatin and this compound following multiple oral doses in healthy subjects [2].
2. Study Design
3. Subject Selection
4. Key Methodologies and Assessments
5. Data Analysis
This compound is a potent, selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP normally mediates the transfer of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins (like LDL and VLDL), in exchange for triglycerides (TG). By inhibiting CETP, this compound slows this transfer, leading to a accumulation of CE in HDL and increased clearance of ApoB-containing lipoproteins, resulting in markedly elevated HDL-C and reduced LDL-C levels [3] [4].
The following diagram illustrates this mechanism and the context of its investigation.
Please note that the development of this compound was discontinued by Merck after the completion of the REVEAL outcomes trial. While the drug demonstrated a favorable safety profile and cardiovascular benefit in that large study, the company decided not to pursue regulatory filing. Therefore, the information provided here is for historical and methodological reference only [1].
The field of CETP inhibition has advanced with newer agents, notably Obicetrapib, which is currently in late-stage development. Recent meta-analyses of Phase 3 trials indicate that Obicetrapib, both as monotherapy and in combination with ezetimibe, significantly reduces LDL-C, Lipoprotein(a), and ApoB, with a favorable safety and tolerability profile reported to date [5].
This compound (MK-0859) is a potent, selective, and reversible cholesteryl ester transfer protein (CETP) inhibitor that demonstrated promising lipid-modifying effects in clinical trials by significantly raising high-density lipoprotein cholesterol (HDL-C) and reducing low-density lipoprotein cholesterol (LDL-C). The compound operates through a novel mechanism by facilitating the exchange of triglycerides and cholesteryl esters between HDL and atherogenic apolipoprotein B-containing lipoproteins. Despite its discontinuement from further clinical development, this compound remains an important research tool compound for understanding CETP inhibition biology and for method development in lipidology research. From an analytical perspective, this compound presents several unique challenges that require specialized measurement techniques, including its high lipophilicity leading to adipose tissue accumulation, its long terminal half-life, and its effects on lipoprotein composition that complicate standard lipid measurement methodologies.
These application notes provide detailed protocols and methodological considerations for accurately quantifying this compound in biological matrices and for assessing its effects on lipid parameters. The content is specifically designed for researchers, scientists, and drug development professionals working in cardiovascular pharmacology, lipid metabolism, and bioanalytical chemistry. We have compiled comprehensive laboratory procedures validated in both preclinical and clinical studies, with particular emphasis on measurement standardization and quality control to ensure reliable and reproducible results across different laboratory settings. Special attention is given to the analytical challenges posed by this compound's physicochemical properties and its impact on conventional lipid measurement techniques.
The high lipophilicity of this compound (logP > 4) necessitates specialized extraction techniques and chromatographic conditions for reliable bioanalysis. An ultra-high performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for determining tissue this compound concentrations in adipose tissue from multiple species, including humans. The method demonstrates excellent sensitivity with a quantitation range of 5–5000 ng/mL for low concentrations and 0.1–100 μg/mL for high concentrations, covering the extensive tissue distribution characteristics of the drug [1].
Chromatographic Conditions: Separation is achieved using a Waters Acquity UPLC system with a BEH Shield RP18 (50 × 2.1 mm, 1.7 μm) column maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) with a gradient elution: 70% B for 0.1 min, ramping to 90% B over 1.4 min, holding at 90% B for 0.5 min, returning to 70% B after 0.1 min, and equilibrating for 0.4 min (total run time: 2.5 min). The flow rate is maintained at 0.6 mL/min with a 1 μL injection volume [1].
Mass Spectrometric Detection: Detection employs a Sciex API 4000 triple-quadrupole mass spectrometer with turbo-ion spray interface in positive ionization mode. Multiple reaction monitoring (MRM) transitions are m/z 638 → 283 for this compound and m/z 642 → 287 for the internal standard [13C2H3]this compound. Key instrument parameters include: nebulizing gas (GS1, nitrogen) at 40, heater gas (GS2, nitrogen) at 50, collision gas (nitrogen) at 4, curtain gas (nitrogen) at 40, declustering potential at 65 V, entrance potential at 10 V, collision energy at 31 V, and collision cell exit potential at 9 V [1].
Table: Calibration Standards and Quality Control Parameters for this compound Bioanalysis
| Parameter | Low Range Curve | High Range Curve |
|---|---|---|
| Calibration range | 5–5000 ng/mL | 0.1–100 μg/mL |
| QC concentrations | 15, 150, 400 ng/mL | 0.3, 10, 75 μg/mL |
| Stock solution | 200 μg/mL in ACN | 5 mg/mL in DMSO |
| ISTD working solution | 200 ng/mL in ACN/water (50/50) | 2 μg/mL in ACN/water (50/50) |
| Adipose:plasma ratio | 1:29 (animal studies) | 1:9 or 1:29 (human studies) |
The sample preparation protocol involves homogenizing adipose tissue in plasma to create a uniform matrix for extraction:
Homogenate Preparation: Adipose samples are cut into fine pieces using disposable scalpels and transferred to polypropylene tubes. After weighing the tissue, an appropriate volume of control plasma is added based on the desired adipose:plasma ratio (1:9 or 1:29 w/v). Stainless steel beads are added to each tube, and samples are homogenized using a Geno Grinder for 10 min at 1500 RPM [1].
Extraction Procedure: For the low concentration range (5–5000 ng/mL), transfer 50 μL of homogenate to a 96-deep well plate. Add 25 μL of internal standard working solution and 25 μL of 50% acetonitrile. For calibration standards, substitute the sample with control adipose-plasma homogenate and 50% acetonitrile with working standard solutions. Add 50 μL of pH 9.8 carbonate buffer to all wells and vortex for 30 seconds. Add approximately 1050 μL of extraction solvent (20/80 isopropanol/hexane) and mix via rotation for 10 minutes. Centrifuge at 4000 RPM for 10 minutes, transfer the organic layer to a new plate, and evaporate under nitrogen at 40°C. Reconstitute the residue with 50% acetonitrile [1].
The method has been successfully validated according to FDA bioanalytical method validation guidelines and implemented for the analysis of over 100 animal adipose samples from three different species and over 500 human adipose samples, demonstrating its robust applicability across various study types and matrices [1].
The inhibition of CETP by this compound alters the composition and structure of lipoproteins, particularly very-low-density lipoprotein (VLDL), which subsequently affects the accuracy of conventional LDL-cholesterol (LDL-C) measurement methods. A comprehensive method comparison study using pre- and post-treatment serum samples from 280 patients in the DEFINE trial revealed significant discrepancies between different LDL-C quantification methods after 24 weeks of this compound treatment [2].
Table: Method Comparison for LDL-C Measurement After this compound Treatment
| Method | Mean Bias vs. BQ Reference (mg/dL) | Standard Deviation | Key Limitations |
|---|---|---|---|
| Friedewald Formula | -12.2 | ±7.5 | Overestimates VLDL-C via TG/5 factor |
| Roche Direct Method (RDM) | -10.2 | ±6.6 | Affected by altered lipoprotein composition |
| Genzyme Direct Method (GDM) | -10.8 | ±8.8 | Affected by altered lipoprotein composition |
| β-Quantification (BQ) | Reference | - | Labor-intensive, requires ultracentrifugation |
All conventional methods showed a significant negative bias compared to the β-quantification reference method after this compound treatment, indicating they systematically underestimate true LDL-C levels. This bias originates from the altered VLDL particle composition under CETP inhibition, where the triglyceride-to-cholesterol ratio in VLDL increases approximately 3-fold, violating the fundamental assumption of the Friedewald calculation (which uses a fixed TG/5 factor to estimate VLDL-C) [2].
β-Quantification combines ultracentrifugation with precipitation to provide the most accurate measurement of LDL-C in this compound-treated samples:
Ultracentrifugation Step: Unfractionated sera are centrifuged for 20.5 hours at 25,000 rpm without density adjustment. After centrifugation, the tube is sliced to obtain top (density < 1.006 g/mL) and bottom (density > 1.006 g/mL) fractions. The cholesterol in the top fraction represents chylomicrons and VLDL-C, while the bottom fraction contains primarily LDL and HDL, with minor contributions from IDL and Lp(a) [2].
Lipoprotein Precipitation: The HDL-C concentration is measured in the supernatant after dextran sulfate/Mg²⁺ precipitation of apo-B-containing lipoproteins in unfractionated serum. The efficiency of apoB precipitation and subsequent recovery of apoA-I in the supernatant should be verified to be unaffected by this compound treatment [2].
LDL-C Calculation: The LDL-C concentration is calculated as the cholesterol level in the total density > 1.006 g/mL fraction minus the HDL-C concentration measured after precipitation: LDL-C = Bottom Fraction Cholesterol - HDL-C [2].
This method, while labor-intensive, provides the most accurate assessment of LDL-C in this compound studies and should be considered the gold standard for pivotal trials where precise LDL-C quantification is critical for efficacy assessment.
Similar to LDL-C, HDL-C measurement requires careful method selection in this compound studies. The drug-induced changes in HDL composition may affect the performance of direct homogeneous assays. The reference method involving dextran sulfate/Mg²⁺ precipitation provides the most reliable results, though direct methods from Roche and Genzyme have shown acceptable performance with verification [2].
This compound inhibits CETP through a unique mechanism that involves binding to the protein's tunnel region, thereby hindering the transfer of neutral lipids between lipoproteins. Atomistic molecular dynamics simulations have revealed that this compound exhibits evident affinity towards the concave surface of CETP, particularly the region of the N-terminal tunnel opening. The primary binding site resides inside the CETP tunnel, near residues surrounding the N-terminal opening, where it physically obstructs the diffusion of cholesteryl esters out from CETP [3].
Additionally, this compound regulates the structure-function relationships of phospholipids and helix X, a structural region of CETP critically important for neutral lipid exchange with lipoproteins. When this compound occupies the tunnel area, it sterically hinders the ability of cholesteryl esters to diffuse through CETP, thereby inhibiting the core transfer function of the protein. This mechanism differs from earlier CETP inhibitors like torcetrapib, which exhibited off-target effects on blood pressure, potentially due to differential binding interactions with CETP [3].
A novel non-steady-state experimental approach has been developed to evaluate CETP activity in vivo under physiologically relevant conditions:
Dual Isotopomer Administration: Two isotopomers ([²H₁₁] and [¹³C₁₈]) of oleic acid are administered (orally and intravenously, respectively) to serve as precursors for labeling triglycerides in apoB-containing lipoproteins. This dual-labeling approach allows for simultaneous tracking of different metabolic pathways [4].
TG Flux Measurement: The flux of a specific triglyceride species (52:2) from apoB-containing donor lipoproteins to HDL is used as the direct measure of CETP activity. Calculations are performed to estimate total HDL-TG flux, which represents the functional outcome of CETP-mediated lipid transfer [4].
Inhibition Assessment: Following this compound treatment, CETP inhibition is quantified by the reduction in HDL-TG flux compared to baseline. This method demonstrated 97% inhibition of postprandial TG flux to HDL via CETP following this compound treatment in non-human primates [4].
This method provides a physiologically relevant measure of CETP activity under native conditions in free-living subjects and can be adapted for clinical studies to assess the potency of CETP inhibition.
While this compound was designed as a CETP inhibitor, studies in APOE*3-Leiden.CETP transgenic mice have revealed additional CETP-independent effects that contribute to its LDL-lowering activity. These effects include downregulation of the cholesterol biosynthesis pathway and reduction of PCSK9 levels, resulting in increased LDL receptor-mediated clearance [5].
Microarray analysis of liver tissue provides insights into the molecular mechanisms underlying this compound's effects:
RNA Isolation: Extract total RNA from liver tissue using the Nucleospin RNAII kit according to the manufacturer's protocol. Verify RNA quality using the lab-on-a-chip method with Experion RNA StdSens analyses kit [5].
Microarray Processing: Perform microarray analysis including quality control, RNA labeling, hybridization, and data extraction according to standard protocols. Use the lumi package of R/Bioconductor for quality control and quantile normalization. Remove unexpressed probes (P > 0.01 in all experiments) from further analysis [5].
Pathway Analysis: Identify differentially expressed probes using the limma package of R/Bioconductor with a significance threshold of P < 0.05. Perform pathway analysis using Ingenuity Pathway Analysis to identify affected biological pathways, particularly focusing on cholesterol biosynthesis and SREBP-controlled pathways [5].
Upstream Regulator Analysis: Use Ingenuity Pathway Analysis software to determine the activation state of transcription factors based on observed differential gene expression. An activation z-score >2 or <-2 indicates significant activation or inhibition of a pathway or process [5].
This protocol revealed that this compound treatment downregulates cholesterol biosynthesis pathways (P < 0.001) and inhibits SREBP-1 and SREBP-2 controlled pathways (z-scores -2.56 and -2.90, respectively), providing mechanistic insights into its LDL-lowering effects independent of CETP inhibition [5].
Based on the comprehensive methodological evaluation presented in these application notes, the following technical recommendations are provided for researchers studying this compound or similar CETP inhibitors:
For This compound quantification in adipose tissue, the validated LC-MS/MS method with adipose-plasma homogenate preparation provides robust and reproducible results across multiple species. The two-range calibration approach (5–5000 ng/mL and 0.1–100 μg/mL) accommodates the wide concentration range encountered in distribution studies [1].
For LDL-C measurement in this compound studies, β-quantification should be considered the reference method, particularly in pivotal trials where accurate LDL-C assessment is critical. If direct methods or Friedewald formula must be used, the consistent negative bias (approximately -10 to -12 mg/dL) should be accounted for in data interpretation [2].
For CETP activity assessment, the in vivo TG flux method provides a physiologically relevant measure of functional inhibition that can be applied in both preclinical and clinical settings [4].
Researchers should be aware of the adipose accumulation properties of this compound and its potential implications for long-term tissue retention, even after treatment discontinuation. The described LC-MS/MS method is suitable for evaluating this distribution profile [6].
These standardized protocols will facilitate consistent and reproducible research on this compound mechanisms and effects, enabling valid comparisons across different studies and laboratory settings.
This compound (MK-0859) is an orally active potent inhibitor of cholesteryl ester transfer protein (CETP) that was investigated as a novel approach for managing dyslipidemia and reducing cardiovascular risk. As a member of the CETP inhibitor class, this compound demonstrated a unique dual effect on lipid metabolism—significantly raising high-density lipoprotein cholesterol (HDL-C) while simultaneously reducing low-density lipoprotein cholesterol (LDL-C). Unlike earlier CETP inhibitors like torcetrapib, this compound showed no significant off-target effects on blood pressure, aldosterone levels, or electrolyte balance, which made it a promising candidate for further cardiovascular outcomes research [1].
The molecular mechanism of this compound involves binding to the hydrophobic tunnel within CETP, particularly near the N-terminal tunnel opening. Through atomistic molecular dynamics simulations, researchers have demonstrated that this compound exhibits high binding affinity for the concave surface of CETP, with the primary binding site located inside the tunnel near residues surrounding the N-terminal opening. When this compound occupies this region, it effectively hinders the ability of cholesteryl esters to diffuse out from CETP, thereby inhibiting the transfer of neutral lipids between lipoproteins. This mechanism ultimately results in increased HDL-C levels and decreased LDL-C levels in circulation [2].
Robust lipid modifications were consistently observed across multiple clinical trials investigating this compound. The DEFINE trial, a randomized, double-blind, placebo-controlled study, demonstrated that at the recommended daily dose of 100 mg, this compound more than doubled HDL-C levels (+140%) and reduced LDL-C by approximately 40% beyond the reduction achieved with statins alone [1]. These findings were further corroborated by the larger REVEAL trial, which reported virtually identical effects, with HDL-C increases of 104% and non-HDL cholesterol reductions of 18% at the study midpoint [3].
Table 1: Lipid-Modifying Effects of this compound in Major Clinical Trials
| Trial Name | Duration | Dose | HDL-C Change | LDL-C Change | Non-HDL-C Change |
|---|---|---|---|---|---|
| DEFINE [1] | 18 months | 100 mg daily | +140% | -40%* | - |
| REVEAL [3] | Median 4.1 years | 100 mg daily | +104% | - | -18% |
| Phase I [4] | Single dose | 2-1000 mg | - | - | - |
*Beyond statin therapy
The pharmacodynamic effects of this compound were closely linked to its pharmacokinetic profile. Single-dose administration studies demonstrated that this compound produces marked, dose-dependent inhibition of serum CETP activity, with peak effects of approximately 90% inhibition at t~max~ and persistent inhibition of approximately 58% at 24 hours post-dose. The relationship between plasma this compound concentration and CETP activity was best described by an E~max~ model with an EC~50~ of approximately 22 nM [4].
The REVEAL trial (Randomized Evaluation of the Effects of this compound through Lipid-modification) was a landmark study designed to determine whether the substantial lipid changes induced by this compound would translate into meaningful cardiovascular risk reduction. This large-scale, randomized, double-blind, placebo-controlled trial enrolled 30,449 adults with pre-existing atherosclerotic vascular disease who were already receiving intensive atorvastatin therapy [5].
Table 2: Cardiovascular Outcomes from the REVEAL Trial
| Endpoint | This compound Group (n=15,225) | Placebo Group (n=15,224) | Rate Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Composite: Major Coronary Events | 10.8% (1640 events) | 11.8% (1803 events) | 0.91 (0.85-0.97) | 0.004 |
| Coronary death | - | - | - | - |
| Myocardial infarction | - | - | - | - |
| Coronary revascularization | - | - | - | - |
| Major Atherosclerotic Events | - | - | 0.93 (0.86-1.00) | 0.052 |
| Extended Follow-up (Median 6.3 years) | - | - | 0.88 (0.81-0.95) | <0.001 |
During the initial median follow-up of 4.1 years, allocation to this compound conferred a 9% proportional reduction (95% CI 3-15%; P=0.004) in the incidence of major coronary events (defined as coronary death, myocardial infarction, or coronary revascularization). Importantly, during extended follow-up (median 2.2 years after stopping study treatment), there was a further 20% reduction (95% CI 10-29%; P<0.001), resulting in an overall 12% proportional reduction (95% CI 7-17%, P<0.001) during the entire follow-up period (median 6.3 years). This corresponded to an absolute risk reduction of 1.8% (95% CI 1.0-2.6%) [6].
This compound demonstrated a generally favorable safety profile across clinical trials. In the DEFINE trial, treatment with this compound had no significant effect on blood pressure, electrolyte levels, or aldosterone levels—addressing key safety concerns that had emerged with torcetrapib [1]. The REVEAL trial further confirmed the acceptable safety profile, with no significant differences in cause-specific mortality, cancer incidence, or other serious adverse events compared to placebo [3].
However, some safety considerations emerged:
Study Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rising single doses of this compound administered under fasted and fed conditions in healthy subjects [4].
Key Methodological Elements:
Statistical Considerations:
Study Design: Randomized, double-blind, placebo-controlled trial conducted across 431 sites in Europe, North America, and China [5].
Participant Selection:
Randomization and Dosing:
Endpoint Ascertainment:
Statistical Considerations:
The following diagram illustrates the molecular mechanism by which this compound inhibits cholesteryl ester transfer protein (CETP) activity, based on atomistic simulation studies [2]:
This diagram depicts how this compound binds to CETP's hydrophobic tunnel, preventing normal cholesteryl ester (CE) transfer between HDL and LDL particles.
The following flowchart outlines the key stages and decision points in the REVEAL trial methodology [5] [3]:
This workflow illustrates the key stages of the REVEAL trial, from screening through final analysis, highlighting the randomized, double-blind design and extended follow-up period that were critical to detecting the treatment benefit.
The comprehensive clinical development program for this compound, culminating in the large-scale REVEAL outcomes trial, provided valuable insights into CETP inhibition as a therapeutic strategy for reducing cardiovascular risk. The methodological approaches established in these studies—particularly the extended follow-up period that revealed increasing benefit over time—highlight the importance of sufficient treatment duration in lipid-modifying trials [6]. While this compound itself was not pursued for regulatory approval despite its positive outcomes, the experimental protocols and methodologies refined during its development remain instructive for future cardiovascular drug development programs.
The accumulation potential of this compound in adipose tissue, while not preventing demonstration of cardiovascular benefit, presents important considerations for future drug design in this class [6]. Nevertheless, the REVEAL trial successfully established that CETP inhibition with this compound, when added to intensive statin therapy, can produce clinically meaningful reductions in major coronary events among high-risk patients with established vascular disease, without the off-target adverse effects that plagued earlier CETP inhibitors [1] [3]. These findings provide a robust foundation for future research targeting HDL metabolism and CETP inhibition.
Anacetrapib is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that was investigated extensively in phase 3 clinical trials for its potential to reduce cardiovascular risk in patients with established atherosclerotic disease. CETP facilitates the exchange of cholesteryl esters from high-density lipoprotein (HDL) particles for triglycerides in apolipoprotein B-containing lipoproteins, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound produces substantial changes in the lipid profile, characterized by marked increases in HDL cholesterol (by 104-138%) and significant reductions in non-HDL cholesterol (by 17-32%) and apolipoprotein B (by 21%) [1].
The development of this compound followed earlier CETP inhibitors that demonstrated either safety concerns (torcetrapib) or lack of efficacy (dalcetrapib, evacetrapib). Unlike torcetrapib, which was associated with off-target toxicity including increased blood pressure, aldosterone levels, and cardiovascular events, this compound did not demonstrate these effects in preclinical and clinical studies [1] [2]. Metabolic studies using stable isotopes have demonstrated that this compound increases HDL cholesterol and apolipoprotein A-I primarily by reducing fractional catabolism of these parameters, while the observed reduction in apoB and LDL cholesterol results from an increased fractional catabolic rate of apoB [2].
The REVEAL trial (Randomized Evaluation of the Effects of this compound through Lipid-modification) established comprehensive patient selection criteria that optimized the target population for evaluating the cardiovascular efficacy of this compound. To be eligible for participation, patients had to meet specific clinical characteristics indicative of high cardiovascular risk despite intensive statin therapy [3] [4]:
All participants were required to be on intensive atorvastatin therapy prior to randomization, with doses tailored to achieve protocol-defined LDL cholesterol targets. The study population characteristics reflected a high-risk cohort, with a mean age of 67 years, 84% male, 88% with a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus [3].
The exclusion criteria were designed to minimize potential confounding factors and ensure patient safety during the trial period [4] [5]:
Additionally, patients were excluded at the randomization visit if they had total cholesterol >4 mmol/L (155 mg/dL), were non-compliant with run-in treatment (<90% scheduled medication taken), or if their physician advised against randomization [4].
Table 1: Summary of Patient Selection Criteria for the REVEAL Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Demographics | Age ≥50 years | Women of child-bearing potential without contraception |
| Cardiovascular Disease | History of MI, cerebrovascular disease, peripheral arterial disease, or diabetes with symptomatic CHD | Acute MI, ACS, or stroke within 4 weeks; planned revascularization within 6 months |
| Laboratory Parameters | LDL cholesterol controlled on atorvastatin | Liver disease (ALT >2× ULN); severe renal impairment (Cr >200 μmol/L); CK >3× ULN |
| Concomitant Medications | Fibrates, high-dose niacin, potent CYP3A4 inhibitors, cyclosporine | |
| Compliance and Safety | Willing to adhere to protocol | Poor medication compliance; conditions limiting study participation; significant adverse reaction to statins |
The REVEAL trial demonstrated that this compound, when added to intensive atorvastatin therapy, produced a statistically significant 9% relative risk reduction in the primary endpoint of major coronary events (coronary death, myocardial infarction, or coronary revascularization) compared with placebo (10.8% vs. 11.8%, p=0.004) over a median follow-up of 4.1 years [6]. This clinical benefit emerged after approximately 2-3 years of treatment, with greater risk reduction observed in later years of the study (14% reduction in years 3-4, and 17% reduction beyond 4 years) [1].
The lipid-modifying effects of this compound were substantial, with a reduction in non-HDL cholesterol of 17 mg/dL (17%) and an increase in HDL cholesterol of 43 mg/dL (104%) compared to placebo [1]. Additional analysis revealed that the clinical benefit was more pronounced in patients with higher baseline levels of non-HDL cholesterol (>101 mg/dL), who experienced a 17% reduction in the primary endpoint [1].
This compound demonstrated a generally favorable safety profile in the REVEAL trial, with no significant differences in overall mortality, cancer incidence, or other serious adverse events compared to placebo [1] [6]. Notably, unlike torcetrapib, this compound had no clinically significant effects on blood pressure, electrolytes, or aldosterone concentrations [1]. However, a concerning property of this compound is its extensive accumulation in adipose tissue and prolonged detection in the body for more than 2 years after treatment discontinuation, though no adverse effects have been linked to this retention [1].
Table 2: Efficacy and Safety Outcomes from Major this compound Clinical Trials
| Parameter | DEFINE Trial (18 months) | REVEAL Trial (4.1 years) |
|---|---|---|
| Patients | 1,623 with CHD or high risk | 30,449 with established vascular disease |
| Lipid Effects | ||
| HDL-C change | +138% | +104% |
| LDL-C change | -40% (estimated -25-30% by β-quantification) | -17% (non-HDL cholesterol) |
| ApoB change | -21% | Not reported |
| Clinical Outcomes | ||
| Major coronary events | 2.0% vs 2.6% (placebo) | 10.8% vs 11.8% (placebo), RRR 9% |
| Coronary death | Not specifically reported | 2.5% vs 2.8% (placebo) |
| Myocardial infarction | Not specifically reported | 4.4% vs 5.1% (placebo) |
| Safety Parameters | No effect on BP, electrolytes, or aldosterone | No difference in cancer, serious adverse events, or mortality |
The REVEAL trial employed a randomized, double-blind, placebo-controlled design conducted across 430 sites in Europe, North America, and China [3]. The study implemented a comprehensive run-in phase of 8-12 weeks during which all participants received atorvastatin (dose determined by screening cholesterol levels) and single-blind placebo this compound. This phase served to identify and exclude potentially non-adherent participants before randomization and ensure stable lipid-lowering therapy before initiating the study drug [3].
The atorvastatin dosing algorithm was protocol-defined based on screening total cholesterol measurements and previous lipid-lowering therapy, with the goal of achieving LDL cholesterol <77 mg/dL (2 mmol/L) in all participants [3]. The maximum atorvastatin doses were 80 mg daily in non-Asian countries and 20 mg daily in Northeast Asia, reflecting regional practice variations [4]. After the run-in phase, eligible participants were randomly assigned to receive either this compound 100 mg daily or matching placebo, in addition to background atorvastatin therapy [3].
The REVEAL trial utilized standardized lipid measurement protocols with particular attention to methodological challenges specific to CETP inhibition. Notably, researchers found that conventional LDL cholesterol assays provided unreliable results in this compound-treated patients, leading to the use of non-HDL cholesterol and apolipoprotein B as more reliable indicators of atherogenic lipoprotein burden [1].
The study implemented a centralized laboratory system for efficacy and safety biomarkers. At the screening visit, non-fasting blood samples were analyzed immediately for total cholesterol, alanine transaminase (ALT), creatine kinase (CK), and creatinine using point-of-care dry chemistry analyzers (Reflotron Plus, Roche Diagnostics) to determine eligibility and appropriate atorvastatin dosing [3]. Additional biomarkers assessed in the trial included lipoprotein(a), which was reduced by approximately 25-36% with this compound therapy [1] [2].
Figure 1: REVEAL Trial Patient Flow and Study Design
For future development of CETP inhibitors or implementation in clinical trials, the REVEAL patient selection criteria provide a validated framework for identifying appropriate candidates. The optimal candidate for this compound therapy would be a patient ≥50 years with established atherosclerotic vascular disease who has achieved LDL cholesterol targets on intensive statin therapy but remains at high residual risk, particularly those with elevated non-HDL cholesterol levels [1] [6].
The delayed treatment effect observed in REVEAL (with significant cardiovascular benefit emerging only after 2-3 years) suggests that candidates should be those committed to long-term therapy [1]. This also indicates that short-term trials of CETP inhibitors may not adequately capture their full clinical benefit. The trend toward greater benefit in patients with higher baseline non-HDL cholesterol levels (>101 mg/dL) suggests that this subgroup may derive particular benefit from this compound therapy [1].
Despite the generally favorable safety profile of this compound, the REVEAL trial implemented comprehensive safety monitoring that should inform future study designs. Key elements included [3] [4]:
The prolonged tissue retention of this compound necessitates consideration of long-term follow-up for participants even after treatment discontinuation. In the REVEAL trial, follow-up continued for at least 2 years after the treatment period, with plans for extended monitoring through central registries and health system data [4] [5].
The REVEAL trial demonstrated that this compound, when added to intensive statin therapy, produces modest but statistically significant reductions in major coronary events among patients with established atherosclerotic vascular disease. The patient selection criteria, study design, and protocols implemented in this large-scale trial provide a robust template for future cardiovascular outcome trials of novel lipid-modifying agents.
Despite its favorable efficacy and safety profile in the REVEAL trial, this compound did not proceed to regulatory approval and is not used in clinical practice, primarily due to concerns about its extended retention in adipose tissue [1]. However, the trial results provided important insights into CETP inhibition as a therapeutic strategy and demonstrated that this mechanism can produce cardiovascular benefit without the off-target toxicity observed with earlier agents in the class.
Future research should focus on refining patient selection for CETP inhibition, potentially through biomarkers or genetic profiling that may identify subgroups most likely to benefit. The development of CETP inhibitors with more favorable pharmacokinetic properties (reduced tissue accumulation) remains a promising avenue for addressing the residual cardiovascular risk that persists despite intensive statin therapy.
Cholesteryl Ester Transfer Protein (CETP) inhibition represents an innovative therapeutic strategy for managing dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C), triglycerides, and reduced high-density lipoprotein cholesterol (HDL-C). As a major modifiable risk factor for cardiovascular disease (CVD), dyslipidemia contributes significantly to atherosclerosis development and subsequent cardiovascular events. This compound is a potent CETP inhibitor that demonstrates a unique dual mechanism of action, simultaneously reducing atherogenic lipid particles while increasing cardioprotective lipoproteins. This application note provides comprehensive protocols and data for researchers and drug development professionals implementing this compound combination therapy approaches.
The molecular mechanism of this compound involves binding to CETP's hydrophobic tunnel, preferentially near the N-terminal tunnel opening, thereby hindering the transfer of cholesteryl esters from HDL to LDL and very low-density lipoprotein (VLDL) particles. Unlike earlier CETP inhibitors like torcetrapib, this compound does not exhibit the off-target effects on blood pressure and electrolyte balance that compromised its predecessor's clinical utility. Atomistic molecular dynamics simulations have revealed that this compound has evident affinity towards the concave surface of CETP, where it regulates structure-function relationships of phospholipids and helix X – structural regions critical for neutral lipid exchange with lipoproteins [1]. This mechanism underlies this compound's ability to significantly alter lipid profiles, making it a valuable addition to existing lipid-lowering regimens.
The primary binding site for this compound resides within the tunnel inside CETP, near residues surrounding the N-terminal opening. When this compound occupies this region, it creates a steric hindrance that impedes cholesteryl ester diffusion through the CETP tunnel, thereby inhibiting the core transfer function of this protein [1]. This inhibition produces a dual lipid-modifying effect: it reduces the movement of cholesteryl esters from HDL to atherogenic lipoproteins while simultaneously decreasing the transfer of triglycerides in the opposite direction. The result is a favorable lipid profile characterized by reduced LDL-C and elevated HDL-C levels, which forms the pharmacological basis for this compound's therapeutic application in dyslipidemia management.
Advanced computational studies using molecular docking and atomistic simulations have demonstrated that this compound aligns itself in a specific conformation within CETP's tunnel, orienting its trifluoromethyl and methyl groups to maximize binding interactions [1]. This precise binding mechanism differentiates this compound from earlier CETP inhibitors and may contribute to its improved safety profile. Unlike torcetrapib, which was associated with off-target effects on blood pressure and aldosterone secretion, this compound shows no significant impact on blood pressure parameters in clinical trials [2] [3]. This selective inhibition profile makes this compound particularly suitable for long-term management of dyslipidemia, especially when used in combination with statin therapy.
The residual cardiovascular risk that persists despite optimal statin therapy underscores the need for additional lipid-modifying approaches. While statins primarily target LDL-C reduction through HMG-CoA reductase inhibition, their effects on other lipid parameters like HDL-C remain modest. Combination therapy with this compound addresses this therapeutic gap by simultaneously targeting multiple lipid pathways. The complementary mechanisms of statins and this compound produce synergistic effects on lipid profiles, with statins reducing LDL-C production and this compound enhancing LDL-C clearance and dramatically increasing HDL-C levels [4] [5].
Preclinical studies in translational mouse models have demonstrated that this compound adds significantly to the anti-atherogenic effects of atorvastatin, further reducing atherosclerosis development and improving plaque stability [4]. Analysis of covariance in these studies revealed that both this compound treatment and non-HDL-C reduction independently determined lesion size, while HDL-C elevation did not significantly contribute to this anti-atherogenic effect [4]. This finding suggests that the clinical benefits of this compound combination therapy may stem primarily from enhanced non-HDL-C reduction rather than HDL-C elevation alone, supporting its use in patients with persistent atherogenic dyslipidemia despite statin treatment.
Table 1: Efficacy of this compound Monotherapy on Lipid Parameters (8-Week Data)
| Parameter | Placebo | 10 mg | 40 mg | 150 mg | 300 mg |
|---|---|---|---|---|---|
| LDL-C (%) | +2% | -16% | -27% | -40% | -39% |
| HDL-C (%) | +4% | +44% | +86% | +139% | +133% |
| Triglycerides | Not significant | Not significant | Not significant | -9.15 mg/dL | Not reported |
Clinical trials have consistently demonstrated that this compound produces dose-dependent reductions in LDL-C alongside substantial increases in HDL-C. In a phase IIb study of 589 patients with dyslipidemia, this compound monotherapy at 150 mg daily reduced LDL-C by 40% and increased HDL-C by 139% compared to baseline after 8 weeks of treatment [3]. The 300 mg dose provided similar efficacy, suggesting a potential plateau effect at higher concentrations. The LDL-C reduction achieved with this compound monotherapy is mechanistically distinct from statins, as it operates primarily through increased ApoB clearance rather than inhibited cholesterol synthesis [5].
Table 2: Comparative Efficacy of CETP Inhibitors in Lipid Management
| Parameter | This compound | Obicetrapib | This compound + Statin | Obicetrapib + Statin |
|---|---|---|---|---|
| LDL-C Reduction | -30.18 mg/dL ([-39.28; -21.08]) | -32.40 mg/dL ([-44.02; -20.78]) | -15-40% (incremental to statin) | Up to -69.00 mg/dL (atorvastatin combination) |
| HDL-C Increase | +103.81 mg/dL ([78.43; 129.19]) | +156.77 mg/dL ([117.41; 196.13]) | +40-140% (incremental to statin) | Up to +158.90 mg/dL (rosuvastatin combination) |
| ApoB Reduction | -20.83 mg/dL ([-26.45; -15.21]) | -20.67 mg/dL ([-27.43; -13.92]) | Not reported | Not reported |
| Triglyceride Reduction | -9.15 mg/dL ([-14.37; -3.94]) | -2.78 mg/dL ([-12.04; 6.49]) | Not reported | Rosuvastatin + evacetrapib: -31.70 mg/dL |
Network meta-analyses of randomized controlled trials have positioned this compound as an effective CETP inhibitor with a favorable efficacy profile, particularly regarding triglyceride reduction where it demonstrates superiority over obicetrapib [6]. When combined with statins, this compound provides incremental benefits on both LDL-C and HDL-C parameters, potentially addressing residual cardiovascular risk in high-risk patients not achieving lipid targets with statin monotherapy. The combination of this compound with atorvastatin results in approximately 70% lowering of LDL-C and more than doubling of HDL-C compared to baseline [3].
Beyond lipid parameter modifications, this compound demonstrates direct anti-atherogenic properties in preclinical models. In APOE*3Leiden.CETP mice, this compound dose-dependently reduced atherosclerosis development, with the highest dose (30 mg/kg/day) decreasing atherosclerotic lesion area by 92% compared to controls [4]. This effect was mainly ascribed to reduction in non-HDL-C, with statistical analysis confirming that this compound treatment and non-HDL-C exposure independently determined lesion size, while HDL-C levels did not significantly contribute to this relationship [4].
Furthermore, this compound treatment significantly improved plaque stability index, reducing the risk of plaque rupture and subsequent acute cardiovascular events [4]. When combined with atorvastatin, this compound added substantially to the statin's anti-atherogenic effects, further decreasing lesion size and severity. This combination resulted in a 95% reduction in atherosclerotic lesion area compared to controls, suggesting powerful synergy between these two mechanisms of lipid modification [4]. These findings provide a strong mechanistic rationale for this compound combination therapy in patients with established atherosclerosis or high cardiovascular risk.
Study Design: Randomized, double-blind, placebo-controlled trials represent the gold standard for evaluating this compound combination therapy. The DEFINE trial employed this methodology to assess the safety and efficacy of this compound in patients with dyslipidemia [2]. The recommended study duration is 8-12 weeks for initial lipid-altering efficacy, with longer extensions (24-52 weeks) for comprehensive safety assessment and cardiovascular outcome evaluation.
Patient Population: Inclusion criteria should encompass adults aged 18-75 years with primary hypercholesterolemia or mixed hyperlipidemia, including patients with low HDL-C (<40 mg/dL for men, <50 mg/dL for women). A minimum sample size of 50 participants per treatment arm is recommended to achieve adequate statistical power. Patients should be stratified based on background statin therapy to evaluate both monotherapy and combination effects [3].
Dosing Protocol:
Endpoint Assessments:
Animal Model Selection: The APOE*3Leiden.CETP transgenic mouse model is recommended for preclinical assessment of this compound combination therapy. This model expresses human CETP and responds to lipid-modulating interventions in a human-like manner, making it particularly suitable for evaluating CETP inhibitors [4].
Study Design:
Parameter Assessments:
Statistical Analysis: Non-parametric tests (Kruskal-Wallis followed by Mann-Whitney U test) with Bonferroni-Holm correction for multiple comparisons. Analysis of covariance (ANCOVA) to test group differences in lesion area with HDL-C and non-HDL-C exposure as covariates [4].
Computational Methods:
Experimental Validation:
Figure 1: Molecular Pathway of CETP Inhibition by this compound - This diagram illustrates the mechanism by which this compound binds to CETP's hydrophobic tunnel, inhibiting the transfer of cholesteryl esters from HDL to LDL/VLDL and resulting in improved lipid profile parameters.
Figure 2: Experimental Workflow for Combination Therapy Assessment - This workflow outlines the key stages in clinical evaluation of this compound combination therapy, from study design through data analysis, with specific methodological details for each phase.
This compound belongs to a class of CETP inhibitors that includes several compounds with varying efficacy and safety profiles. First-generation inhibitor torcetrapib was discontinued due to off-target effects including elevated blood pressure, electrolyte imbalances, and increased cardiovascular mortality despite favorable lipid changes [7] [2]. The subsequent inhibitor dalcetrapib showed limited efficacy with only modest HDL-C increases and minimal LDL-C reduction, failing to demonstrate clinical benefit in outcomes trials [7]. In contrast, this compound and the more recent obicetrapib represent next-generation CETP inhibitors with improved safety profiles and enhanced efficacy.
Network meta-analysis of 33 randomized controlled trials involving 120,292 adults with hyperlipidemia has provided comprehensive comparative efficacy data across CETP inhibitors [7]. While obicetrapib combinations demonstrate the largest reduction in LDL-C levels (atorvastatin + obicetrapib: -69.00 mg/dL), this compound shows robust efficacy with potential advantages in triglyceride reduction (-9.15 mg/dL compared to -2.78 mg/dL for obicetrapib) [6]. Additionally, this compound demonstrates significant ApoB reduction (-20.83 mg/dL) comparable to obicetrapib (-20.67 mg/dL), reflecting its potent effects on atherogenic lipoprotein particles [6]. This comparative efficacy profile positions this compound as a valuable therapeutic option, particularly for patients with combined dyslipidemia characterized by elevated triglycerides in addition to LDL-C and low HDL-C.
The safety assessment of this compound has been extensive, particularly in light of the safety concerns that emerged with earlier CETP inhibitors. In the DEFINE trial, a dedicated Phase III safety study, this compound demonstrated a favorable safety profile with no significant effects on blood pressure, aldosterone levels, or electrolyte balance - the off-target effects that had plagued torcetrapib [2]. Across clinical trials, the incidence of adverse events with this compound was similar to placebo, with no pattern of serious adverse events specifically associated with active treatment [3].
Based on available evidence, this compound presents an acceptable risk-benefit profile for use in combination therapy for dyslipidemia management. Key clinical considerations include:
This compound combination therapy represents a promising approach for managing complex dyslipidemia and addressing residual cardiovascular risk. Its dual mechanism of action - simultaneously reducing atherogenic lipids while elevating cardioprotective HDL-C - provides complementary benefits to statin therapy. The robust efficacy demonstrated across clinical trials, coupled with a favorable safety profile, positions this compound as a valuable addition to the lipid-lowering arsenal.
Future research directions should focus on personalized medicine approaches to identify patient subgroups most likely to benefit from this compound combination therapy. Further exploration of its anti-atherogenic effects beyond lipid parameter modifications, including plaque stabilization and inflammation modulation, would provide additional mechanistic insights. As cardiovascular outcome trials continue to mature, the place of this compound combination therapy in clinical practice will become more clearly defined, potentially offering new avenues for reducing the global burden of cardiovascular disease.
The table below summarizes the key efficacy and safety endpoints for this compound, primarily derived from the large-scale REVEAL outcomes trial [1] [2] [3].
| Endpoint Category | Specific Measure | Results with this compound (100 mg) + Statin vs. Placebo + Statin |
|---|---|---|
| Primary Efficacy Endpoint | Major Coronary Events (Composite of coronary death, myocardial infarction, coronary revascularization) | Significant Reduction [2] |
| Key Efficacy Endpoints | Low-Density Lipoprotein Cholesterol (LDL-C) | Reduction of 25–40% [1]; -40% (from 81 mg/dL to 45 mg/dL) [3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Increase of >100% (more than double) [1] | |
| Adjudicated Cardiovascular Events (CV death, MI, unstable angina, stroke) | 2.0% vs. 2.6% (Placebo) [3] | |
| Safety Endpoints | Blood Pressure | No significant difference vs. placebo [3] |
| Serum Electrolytes or Aldosterone | No significant difference vs. placebo [3] | |
| Adverse Drug Accumulation | Accumulation in adipose tissue noted [2] |
This protocol is designed based on the methodology of the Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial [1].
The following diagram illustrates the mechanism of action of CETP inhibitors like this compound and the key decision points in their clinical development pathway, which was shaped by the mixed results of earlier drugs in this class [4].
The clinical development of CETP inhibitors has been complex. When working with this class of drugs, please consider the following:
Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that significantly improves lipid profiles by simultaneously reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C) [1]. Its effects extend beyond CETP inhibition to include CETP-independent pathways such as the reduction of proprotein convertase subtilisin/kexin type 9 (PCSK9), which enhances hepatic clearance of apolipoprotein B (ApoB)-containing lipoproteins [2] [3]. These notes provide a structured framework for monitoring key lipid parameters and understanding the underlying mechanisms during pre-clinical and clinical investigation of this compound.
The lipid-modifying effects of this compound, both as monotherapy and in combination with statins, are summarized in the table below. Data is derived from clinical trials and a 2025 network meta-analysis [4] [1].
Table 1: Effects of this compound and Comparators on Lipid Parameters
| Intervention | Δ LDL-C (mg/dL) | Δ HDL-C (mg/dL) | Δ Triglycerides (mg/dL) | Δ Total Cholesterol (mg/dL) |
|---|---|---|---|---|
| This compound (100 mg) + Statin | -40% (approx.) [1] | +140% (approx.) [1] | — | — |
| Atorvastatin + Obicetrapib | -69.00 [4] | +149.90 [4] | — | — |
| Rosuvastatin + Obicetrapib | -60.70 [4] | +158.90 [4] | — | — |
| Rosuvastatin + Evacetrapib | — | — | -31.70 [4] | — |
| Rosuvastatin | — | — | — | -31.60 [4] |
Note: "—" indicates data not fully specified in the provided search results for that specific intervention.
A comprehensive monitoring plan for this compound studies should track the following parameters, with frequency adapted to the study phase (pre-clinical vs. clinical).
Table 2: Key Lipid and Biomarker Monitoring Parameters
| Category | Parameter | Technique/Methodology | Significance |
|---|---|---|---|
| Primary Lipid Efficacy | LDL-C (calculated/direct) | Enzymatic assays / Friedewald formula | Primary target for CVD risk reduction [4]. |
| HDL-C | Enzymatic assays after precipitation | Key efficacy measure, indicator of reverse cholesterol transport [4] [1]. | |
| Secondary Lipid Efficacy | Total Cholesterol | Enzymatic assays | Overall lipid burden assessment [4]. |
| Triglycerides (TG) | Enzymatic assays | Cardiovascular risk factor [4]. | |
| ApoB | Immunoassays (e.g., ELISA) | Integrated measure of atherogenic particle number [3]. | |
| ApoA-I | Immunoassays (e.g., ELISA) | Major HDL apolipoprotein [4]. | |
| Mechanistic Biomarkers | CETP Activity | Fluorescent or radioisotropic transfer assay | Direct measure of target engagement [2]. |
| Plasma PCSK9 | Quantitative ELISA | Monitor CETP-independent mechanism [2]. | |
| Safety & Off-Target | Blood Pressure | Standard clinical measurement | Rule out off-target effects seen with Torcetrapib [1]. |
| Serum Electrolytes & Aldosterone | Standard clinical chemistry | Rule out off-target effects seen with Torcetrapib [1]. | |
| Liver Function Tests (ALT, AST) | Standard clinical chemistry | General drug safety monitoring [1]. |
The following diagram illustrates the dual mechanisms of this compound, which are crucial for understanding its lipid-modifying effects.
Diagram 1: Dual Mechanisms of this compound
Diagram Title: Dual Mechanisms of this compound Action (CETP-Dependent and Independent)
1. Protocol for Monitoring CETP Activity
2. Protocol for Assessing LDL Clearance In Vivo
Diagram 2: LDL Clearance Assay Workflow
Diagram Title: In Vivo LDL Clearance Assay Workflow
This compound's efficacy is best monitored through a multi-faceted approach that tracks standard lipid panels (LDL-C, HDL-C), apolipoproteins (ApoB, ApoA-I), and mechanistic biomarkers (CETP activity, PCSK9). Understanding its dual mechanism of action is essential for interpreting experimental and clinical data. The protocols and visualizations provided here offer a foundation for rigorous investigation and application in drug development.
This compound represents a significant advancement in the class of cholesteryl ester transfer protein (CETP) inhibitors developed for managing dyslipidemia and reducing cardiovascular risk. As a potent, orally-administered small molecule, this compound demonstrates a unique mechanism of action by selectively inhibiting CETP, which mediates the transfer of cholesteryl esters and triglycerides between lipoprotein particles. This inhibition results in a favorable lipid profile characterized by substantial reductions in low-density lipoprotein cholesterol (LDL-C) and remarkable increases in high-density lipoprotein cholesterol (HDL-C). The clinical development of this compound has yielded valuable insights into CETP inhibition as a therapeutic strategy, with the large-scale REVEAL trial demonstrating significant cardiovascular risk reduction in patients with established atherosclerotic vascular disease.
The molecular basis of this compound's action involves binding to CETP's hydrophobic tunnel, thereby obstructing the transfer of neutral lipids between lipoproteins. Computational and experimental studies have revealed that this compound exhibits high binding affinity for CETP, particularly in the region surrounding the N-terminal tunnel opening [1]. This binding mechanism inhibits the core function of CETP, leading to the accumulation of cholesteryl esters in HDL particles and reduced cholesterol content in atherogenic lipoproteins. Unlike earlier CETP inhibitors, this compound does not produce the off-target adverse effects observed with torcetrapib, particularly those related to blood pressure elevation and aldosterone regulation, making it a more viable candidate for clinical development [2].
Table 1: Key Clinical Trial Designs and Primary Outcomes for this compound
| Trial Name | Design | Population | Intervention | Primary Outcomes | References |
|---|---|---|---|---|---|
| DEFINE | Randomized, double-blind, placebo-controlled, 18-month trial | Patients with CHD or high CHD risk (n=1,623) on statin therapy | This compound 100 mg/d vs placebo | LDL-C reduced by ~40%; HDL-C increased by 138%; no significant effect on blood pressure or electrolytes | [2] |
| REVEAL | Randomized, double-blind, placebo-controlled, median 4.1 years | Adults with atherosclerotic vascular disease (n=30,449) on atorvastatin | This compound 100 mg/d vs placebo | Major coronary events reduced by 9% (RR 0.91, 95% CI 0.85-0.97); non-HDL-C reduced by 17 mg/dL | [2] [3] |
| Phase I PK/PD | Multiple randomized studies | Healthy volunteers and dyslipidemic patients | Single and multiple doses (10-300 mg) | Dose-dependent LDL-C reduction (5-38%) and HDL-C increase (41-129%) | [2] |
Protocol Title: Randomized Evaluation of this compound in High-Risk Vascular Patients
Study Objectives:
Patient Population:
Study Design:
Assessment Schedule:
Statistical Considerations:
Objective: To characterize the molecular interactions between this compound and CETP and elucidate the mechanism of inhibition at the atomic level.
Background: CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apoB-containing lipoproteins in exchange for triglycerides. This compound inhibits this process by binding to CETP and obstructing the lipid transfer pathway. Molecular dynamics simulations have identified the primary binding site of this compound within the hydrophobic tunnel of CETP, near the N-terminal opening [1]. This binding impedes the diffusion of cholesteryl esters through the tunnel and may stabilize CETP in a conformation that reduces lipid transfer efficiency.
Diagram 1: Molecular mechanism of CETP inhibition by this compound. This compound binds to the hydrophobic tunnel of CETP, obstructing the cholesteryl ester (CE) transfer process between HDL and LDL particles.
Methodology: Atomistic Molecular Dynamics Simulations
System Preparation:
Simulation Parameters:
Simulation Protocol:
Analysis Methods:
Experimental Validation:
Comprehensive Lipoprotein Profiling:
Advanced Lipoprotein Subfraction Analysis:
Special Considerations for this compound Studies:
Objective: To characterize the population pharmacokinetics of this compound and establish exposure-response relationships for lipid effects.
Study Design:
PK Model Development:
Key PK Parameters:
PD Model Development:
Clinical Trial Simulations:
Objective: To systematically evaluate the safety and tolerability of this compound in clinical trials.
Safety Endpoints:
Blood Pressure Monitoring Protocol:
Long-term Safety Considerations:
Renal Impairment:
Hepatic Impairment:
Elderly Patients:
Recent genetic evidence from Mendelian randomization studies suggests that CETP inhibition may have therapeutic potential beyond cardiovascular disease reduction:
Neurodegenerative Disorders:
Diabetes and Metabolic Disorders:
Chronic Kidney Disease:
Protocol Title: CETP Inhibition for Dementia Prevention: A Phase II Trial Design
Study Population:
Study Endpoints:
Biomarker Strategy:
This compound represents a prototypical advanced CETP inhibitor with well-characterized effects on lipoprotein metabolism and established efficacy in reducing cardiovascular events. The research protocols outlined in this document provide a comprehensive framework for investigating CETP inhibitors in both cardiovascular and non-cardiovascular indications. Particular attention should be paid to the unique pharmacokinetic properties of this compound, including its food effects and long-term tissue retention, when designing clinical trials. The emerging genetic evidence supporting potential benefits in neurodegenerative disorders opens new avenues for therapeutic development that merit rigorous clinical evaluation.
Future research should focus on personalized approaches to CETP inhibition, identifying patient subgroups most likely to benefit, and developing next-generation inhibitors with optimized pharmacokinetic and safety profiles. The integration of genomic data and advanced biomarker strategies will be essential for advancing our understanding of CETP inhibition beyond lipid modulation to potential applications in brain health and metabolic disorders.
This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor that has been extensively investigated for its potential to reduce cardiovascular risk in patients with atherosclerotic vascular disease. As a therapeutic agent, this compound produces substantial effects on plasma lipids, including robust reductions in low-density lipoprotein cholesterol (LDL-C) by approximately 25-40% and marked elevations in high-density lipoprotein cholesterol (HDL-C) by more than 100% when administered at 100 mg daily. [1] These lipid-modifying properties positioned this compound as a promising candidate for addressing residual cardiovascular risk in patients already receiving statin therapy, ultimately evaluated in the large-scale REVEAL outcomes trial that randomized over 30,000 participants. [1] [2]
The mechanism of action of this compound involves inhibition of CETP, a plasma protein that facilitates the exchange of cholesteryl esters and triglycerides between HDL and atherogenic apolipoprotein B-containing lipoproteins. [3] By modulating this transfer process, this compound significantly alters lipoprotein composition and metabolism. Unlike earlier CETP inhibitors (torcetrapib, dalcetrapib, and evacetrapib) that failed due to safety concerns or lack of efficacy, this compound demonstrated a favorable safety profile in preliminary studies with no significant effects on blood pressure or aldosterone concentrations. [1] The compound's unique properties necessitated the development of specialized bioanalytical methods to accurately quantify drug concentrations in biological matrices and evaluate its complex effects on lipoprotein metabolism in both preclinical and clinical settings.
Table 1: Key Characteristics of this compound in Clinical Development
| Property | Description | Clinical Relevance |
|---|---|---|
| Molecular Target | Cholesteryl ester transfer protein (CETP) | Inhibits lipid transfer between lipoproteins |
| Dosage | 100 mg once daily | Used in DEFINE and REVEAL trials |
| LDL-C Reduction | 25-40% | Additive to statin therapy |
| HDL-C Increase | >100% | Potentially enhances reverse cholesterol transport |
| Key Trials | DEFINE, REVEAL | Evaluated efficacy and cardiovascular outcomes |
The quantification of this compound and its metabolites in biological matrices primarily relies on liquid chromatography tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and capacity for high-throughput analysis. For plasma analysis, a highly selective method was developed and validated for the simultaneous quantitation of this compound and stable isotope-labeled this compound ([13C515N]-anacetrapib) using a Waters Acquity UPLC system coupled with a Sciex API 4000 triple quadrupole mass spectrometer. [4] The method employed positive electrospray ionization in multiple reaction monitoring (MRM) mode, monitoring ion transitions of m/z 638 → 283 for this compound and m/z 642 → 287 for the internal standard. [5]
The chromatographic separation was achieved using a BEH Shield RP18 (50 × 2.1 mm, 1.7 μm) column maintained at 40°C with a gradient elution system. The mobile phase consisted of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) at a flow rate of 0.6 mL/min. The gradient program was optimized as follows: 70% B for 0.1 min, ramped to 90% B over 1.4 min, held at 90% B for 0.5 min, returned to 70% B in 0.1 min, and held for 0.4 min (total run time 2.5 min). [5] Sample preparation involved protein precipitation extraction with acetonitrile, followed by liquid-liquid extraction using methyl tert-butyl ether under alkaline conditions (pH 9.8 carbonate buffer). This method demonstrated excellent performance with a calibration range of 0.5-500 nM for this compound in dog plasma, which was adapted for human plasma analysis in clinical studies. [4]
The distribution of this compound into adipose tissue represented a significant pharmacokinetic consideration due to the compound's high lipophilicity and potential for long-term accumulation. A specialized method was developed for quantifying this compound in adipose tissue from three animal species (rats, mice, non-human primates) and humans. [5] [6] This method addressed the challenge of extracting this compound from complex tissue matrices by homogenizing adipose samples in plasma (using 1:9 or 1:29 adipose:plasma ratios) to create a uniform matrix for subsequent liquid-liquid extraction. The homogenization process involved cutting adipose samples into fine pieces using disposable scalpels, transferring to polypropylene tubes, adding calculated volumes of control plasma, and homogenizing using a Geno Grinder with stainless steel beads at 1500 RPM for 10 minutes. [5]
The LC-MS/MS analysis of adipose homogenates required two distinct calibration ranges to accommodate varying concentration levels: a low range of 5-5000 ng/mL and a high range of 0.1-100 μg/mL. Quality control samples were prepared at appropriate concentrations within these ranges (15, 150, and 400 ng/mL for the low curve; 0.3, 10, and 75 μg/mL for the high curve). The extraction procedure utilized 1050 μL of a 20/80 isopropanol/hexane mixture added to 50 μL of adipose-plasma homogenate, followed by thorough mixing and centrifugation. The organic layer was then evaporated to dryness under nitrogen stream, and the residue reconstituted in an appropriate injection solvent. [5] This validated method successfully supported pharmacokinetic studies analyzing over 100 animal adipose samples and 500 human adipose samples, providing critical data on this compound's tissue distribution profile. [6]
Figure 1: Workflow for this compound Analysis in Adipose Tissue. The method involves homogenization of adipose tissue in plasma followed by liquid-liquid extraction and LC-MS/MS analysis with dual calibration ranges to accommodate varying concentration levels encountered in preclinical and clinical studies.
The accurate determination of LDL-C in this compound-treated subjects presented unique challenges due to the drug's effects on lipoprotein composition. Conventional estimation methods, including the Friedewald formula and direct homogeneous assays, demonstrated significant biases when used for samples from this compound-treated patients. [7] Specifically, after 24 weeks of this compound treatment, the Friedewald formula underestimated LDL-C by -12.2 ± 7.5 mg/dL compared to the reference β-quantification method. Similarly, direct methods including the Roche direct method and Genzyme direct method showed biases of -10.2 ± 6.6 mg/dL and -10.8 ± 8.8 mg/dL, respectively. [7]
The reference method for LDL-C measurement employed β-quantification, which combines ultracentrifugation and precipitation. This procedure involved centrifuging unfractionated sera for 20.5 hours at 25,000 rpm without density adjustment, followed by tube slicing to separate the top (density < 1.006 g/mL) and bottom (density > 1.006 g/mL) fractions. The cholesterol in the bottom fraction reflected primarily LDL and HDL, with minor contributions from IDL and Lp(a). LDL-C concentration was calculated as the cholesterol level in the density > 1.006 g/mL fraction minus the HDL-C concentration measured in the supernatant after dextran sulfate/Mg²⁺ precipitation of apoB-containing lipoproteins in unfractionated serum. [7] The inaccuracy of conventional methods was attributed to this compound-induced alterations in VLDL composition, particularly an increased TG/CE ratio that invalidated the TG/5 estimation of VLDL-C used in the Friedewald formula.
The effects of this compound on HDL metabolism were evaluated using sophisticated metabolic tracing approaches. In one study, mildly hypercholesterolemic subjects underwent stable isotope metabolic studies following each treatment period (placebo or atorvastatin for 4 weeks, followed by addition of this compound 100 mg/day for 8 weeks). [3] Participants received bolus injections of [5,5,5-²H₃]leucine and [1,1,2,3,3-²H₅]glycerol, along with primed-constant infusion of [5,5,5-²H₃]leucine over a 15-hour period under continuous feeding conditions. Blood samples were collected at predetermined time points (0, 20, 40 min; 1, 2, 4, 6, 8, 10, 12, 14, 15, 15.5, 16, 18, 21, 24, and 48 h post-bolus) to determine apolipoprotein and triglyceride kinetics. [3]
The quantification of apolipoproteins (apoC-II, apoC-III, and apoE) was performed using LC-MS/MS with multiple reaction monitoring. Sample preparation involved diluting 20 μL of plasma followed by tryptic digestion overnight. The digested samples were analyzed by ultra-performance LC combined with a triple quadrupole mass spectrometer. Kinetic parameters for each apolipoprotein were individually determined by fitting the stable isotope-labeled leucine tracer data to a multicompartmental model using a weighted least-squares approach with WinSAAM version 3.0.7. The model consisted of three compartments: a hepatic precursor, a synthetic delay, and plasma protein. The fractional catabolic rate (FCR) of each protein was calculated as the fraction of protein cleared from plasma per day, while the production rate (PR) was calculated as the product of FCR and the plasma pool size. [3]
Table 2: Comparison of LDL-C Measurement Methods in this compound-Treated Subjects
| Method | Principle | Bias vs. β-Quantification | Limitations with this compound |
|---|---|---|---|
| Friedewald Formula | Calculation: TC - HDL-C - TG/5 | -12.2 ± 7.5 mg/dL | Overestimates VLDL-C via TG/5 due to altered VLDL composition |
| Roche Direct Method | Detergent-based homogeneous assay | -10.2 ± 6.6 mg/dL | Affected by changes in lipoprotein composition |
| Genzyme Direct Method | Detergent-based homogeneous assay | -10.8 ± 8.8 mg/dL | Affected by changes in lipoprotein composition |
| β-Quantification | Ultracentrifugation + precipitation | Reference method | Requires large sample volume, time-consuming, not high-throughput |
The mechanisms underlying triglyceride lowering by this compound were elucidated through comprehensive kinetic studies of VLDL-TG metabolism. Following stable isotope administration with [1,1,2,3,3-²H₅]glycerol, VLDL was isolated from serial blood samples by ultracentrifugation at density < 1.006 g/mL. VLDL lipids were extracted using chloroform:methanol, and TG was isolated using either zeolite or BondElut NH₂ columns. The TG extracts were saponified, and the liberated glycerol was derivatized and analyzed by GC-MS to determine D5-glycerol enrichments from the ratio of M+5/M+0 ions using standards of known enrichment. [3]
The kinetic parameters were determined by fitting the stable isotope-labeled glycerol enrichment data to a multicompartmental model using a weighted least-squares approach with WinSAAM version 3.0.7. The multicompartmental model was identical to that previously reported for apoB, with transfer rates between compartments constrained to values determined for apoB, while rates for direct clearance were variable. The hepatic TG precursor was represented by the plasma [1,1,2,3,3-²H₅]glycerol enrichment or, when unavailable, a reference plasma glycerol model. The FCR of VLDL-TG was calculated from kinetic parameters as the fraction of TG cleared from plasma per day, while the PR for VLDL-TG was calculated as the product of FCR and the plasma pool size. [3] These studies revealed that this compound reduced the VLDL-TG pool on a statin background primarily through increased VLDL-TG FCR (29% increase; P = 0.002), while this compound monotherapy increased both VLDL-TG FCR (41%; P = 0.11) and PR (39%; P = 0.014). [3]
The effects on reverse cholesterol transport were investigated in preclinical models using advanced analytical techniques. In dyslipidemic hamsters, this compound treatment significantly increased macrophage-to-feces reverse cholesterol transport and fecal cholesterol excretion. [8] Analysis of preβ-HDL levels employed two-dimensional gel electrophoresis, which demonstrated that this compound treatment increased preβ-HDL levels in dyslipidemic hamsters despite in vitro findings showing inhibition of preβ formation. [8]
The functional impact on cholesterol absorption was directly measured using a dual stable isotope method in hamsters. This approach allowed researchers to distinguish between cholesterol from dietary sources and endogenous production, revealing that this compound treatment had no significant effect on cholesterol absorption, in contrast to dalcetrapib which increased cholesterol absorption. [8] These findings supported the notion that this compound promotes preβ-HDL functionality in vivo without adversely affecting intestinal cholesterol absorption, providing mechanistic insights into its potential antiatherogenic properties.
Figure 2: Experimental Workflow for VLDL-TG Kinetic Studies. The protocol involves administration of stable isotopes, serial blood collection, VLDL isolation, triglyceride purification, and computational modeling to determine fractional catabolic and production rates.
The analysis of lipid and kinetic data from this compound studies employed rigorous statistical methods implemented in SAS software. For metabolic studies, all statistical analyses were conducted on log-transformed data, with estimates back-transformed to the original scale for presentation. [3] Pairwise comparisons between treatment periods were performed using a linear mixed-effect model with terms for treatment period and subject as a random effect. The analyses were intention-to-treat, comparing all randomized participants regardless of adherence to study treatment or subsequent interventions. [1]
For method comparison studies, multiple statistical approaches were employed to evaluate the agreement between LDL-C measurement methods. Bland-Altman plots were generated to estimate the bias between each method and the β-quantification reference method. Pearson correlation coefficients were calculated to measure the degree of linear correlation between each pairwise comparison of methods. [7] The baseline and week 24 on-treatment distributions of LDL-C were summarized for each method, and pairwise comparisons between methods were performed to characterize assay bias relative to the reference method. Additionally, the distributions of absolute and percentage changes in LDL-C from baseline were summarized for each method to assess treatment effects. [7]
In the large-scale REVEAL trial, the primary assessment was an intention-to-treat comparison among all randomized participants of the effects of this compound allocation on major coronary events (coronary death, myocardial infarction, or coronary revascularization). [1] The trial was designed to have sufficient statistical power to detect a modest but clinically relevant reduction in the primary endpoint, with a planned sample size of 30,000 participants followed for a median of at least 4 years. These comprehensive statistical approaches ensured robust evaluation of both the lipid-modifying effects and clinical outcomes associated with this compound therapy.
The comprehensive bioanalytical methods developed for this compound quantification and its effects on lipoprotein metabolism provided critical insights into the drug's mechanism of action and potential clinical utility. The LC-MS/MS protocols for plasma and adipose tissue analysis enabled precise quantification of this compound concentrations across preclinical and clinical studies, revealing significant adipose deposition that informed understanding of the drug's pharmacokinetic profile. [5] [6] The specialized lipoprotein analysis methods, particularly the use of β-quantification for LDL-C measurement, addressed the limitations of conventional assays in the context of CETP inhibition and provided accurate assessment of this compound's lipid effects. [7]
From a regulatory perspective, the analytical methods supporting this compound development adhered to rigorous validation standards, with demonstrated precision, accuracy, sensitivity, and specificity across the required concentration ranges. The metabolic studies employing stable isotope tracers and sophisticated compartmental modeling provided mechanistic evidence supporting the drug's biological effects beyond standard lipid parameters. [3] [9] While this compound ultimately demonstrated a significant reduction in major coronary events in the REVEAL trial, [1] its development pathway underscores the importance of robust, fit-for-purpose analytical methods in accurately characterizing novel therapeutic agents with complex mechanisms of action.
Heterozygous familial hypercholesterolemia (HeFH) is an autosomal dominant disorder characterized by markedly elevated plasma concentrations of low-density lipoprotein cholesterol (LDL-C) and significantly increased risk of premature cardiovascular disease. The condition primarily results from mutations in genes encoding the LDL receptor (LDLR), apolipoprotein B (APOB), or proprotein convertase subtilisin/kexin type 9 (PCSK9). Despite optimal lipid-lowering therapy with high-intensity statins and adjunctive agents like ezetimibe, most patients with HeFH fail to achieve recommended LDL-C targets, leaving them at substantial residual cardiovascular risk. This unmet clinical need has prompted investigation of novel therapeutic approaches, including cholesteryl ester transfer protein (CETP) inhibition with agents such as anacetrapib.
This compound is a potent, orally administered CETP inhibitor that demonstrated significant lipid-modifying efficacy in clinical trials. The REALIZE study, a phase 3 randomized controlled trial specifically conducted in patients with HeFH, demonstrated that this compound 100 mg daily added to optimized lipid-lowering therapy substantially reduces LDL-C levels while increasing high-density lipoprotein cholesterol (HDL-C). Importantly, the REVEAL outcomes trial subsequently established that this compound reduces the risk of major coronary events when added to intensive statin therapy in patients with atherosclerotic vascular disease, supporting its potential role in high-risk populations like HeFH patients.
This compound exerts its lipid-modifying effects through two distinct but complementary mechanisms that collectively reduce atherogenic lipoproteins and enhance reverse cholesterol transport:
CETP-Dependent Mechanism: CETP facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This compound potently inhibits this process, resulting in remodeled VLDL particles that are more susceptible to hepatic uptake and clearance. This inhibition leads to accumulation of cholesteryl esters in HDL particles and depletion in LDL and VLDL particles, explaining the characteristic increase in HDL-C and reduction in LDL-C observed with this compound therapy. [1]
CETP-Independent Mechanism: Interestingly, research in APOE*3-Leiden.CETP mice has demonstrated that this compound reduces (V)LDL cholesterol through additional mechanisms independent of CETP inhibition. This compound treatment downregulates hepatic PCSK9 expression (-28%, P < 0.01) and reduces plasma PCSK9 levels (-47%, P < 0.001), resulting in increased hepatic LDL receptor content (+64%, P < 0.01) and enhanced clearance of apoB-containing lipoproteins. This effect is mediated through suppression of the cholesterol biosynthesis pathway and predicted downregulation of pathways controlled by sterol regulatory element-binding proteins 1 and 2. [1] [2]
Figure 1: Dual Mechanisms of this compound Action - CETP-dependent and CETP-independent pathways through which this compound reduces atherogenic lipoproteins.
The REALIZE trial provided comprehensive data on the lipid-modifying efficacy of this compound specifically in patients with HeFH. This phase 3, multicenter, randomized, double-blind, placebo-controlled study administered this compound 100 mg daily or placebo for 52 weeks to 306 patients with genetically or clinically confirmed HeFH who were on optimized lipid-lowering therapy. The results demonstrated substantial improvements across multiple lipid parameters, with near-maximal effects achieved within the first 6 weeks of treatment and sustained throughout the study period. [3] [4] [5]
Table 1: Lipid Parameter Changes with this compound in HeFH Patients (REALIZE Trial)
| Lipid Parameter | Baseline Level | Week 52 Level | Percentage Change | Placebo-Adjusted Difference |
|---|---|---|---|---|
| LDL Cholesterol | 3.3 mmol/L (127 mg/dL) | 2.1 mmol/L (81 mg/dL) | -36.0% | -39.7% (95% CI: -45.7 to -33.7) |
| HDL Cholesterol | 1.4 mmol/L (54 mg/dL) | 2.8 mmol/L (108 mg/dL) | +100% | +128.7% |
| Non-HDL Cholesterol | 4.1 mmol/L (159 mg/dL) | 2.7 mmol/L (104 mg/dL) | -34.1% | -36.4% |
| Apolipoprotein B | Not specified | Not specified | -27.2% | -26.8% |
| Apolipoprotein A1 | Not specified | Not specified | +44.7% | +45.0% |
The REVEAL trial provided critical evidence regarding the impact of this compound on cardiovascular outcomes. In this large randomized controlled trial, 30,449 adults with pre-existing atherosclerotic vascular disease were allocated to receive this compound 100 mg daily or matching placebo in addition to open-label atorvastatin therapy. After a median treatment duration of 4.1 years, this compound significantly reduced the incidence of major coronary events (coronary death, myocardial infarction, or coronary revascularization) by 9% compared to placebo. Importantly, during extended post-trial follow-up (median 2.2 years after stopping study treatment), a further reduction in major coronary events was observed, resulting in an overall proportional risk reduction of 12% during the entire median 6.3-year follow-up period. This corresponds to an absolute risk reduction of 1.8% for major coronary events. [6]
Table 2: Cardiovascular Outcomes with this compound in the REVEAL Trial
| Outcome Measure | Median 4.1-Year In-Trial Period | Median 2.2-Year Post-Trial Follow-up | Overall Median 6.3-Year Follow-up |
|---|---|---|---|
| Major Coronary Events | -9% (95% CI: 3-15%; P=0.004) | -20% (95% CI: 10-29%; P<0.001) | -12% (95% CI: 7-17%; P<0.001) |
| Absolute Risk Reduction | Not specified | Not specified | 1.8% (95% CI: 1.0-2.6%) |
Animal Model Selection: Utilize APOE*3-Leiden.CETP transgenic mice as the primary preclinical model. This model exhibits human-like lipoprotein metabolism with attenuated clearance of apoB-containing lipoproteins and increased triglyceride levels, closely mimicking the dyslipidemia observed in human familial dyslipoproteinemia. Regular C57BL/6J mice are not suitable due to their rapid clearance of apoB-containing lipoproteins. [1]
Dietary Regimen: House mice under standard conditions with a 12-hour light-dark cycle and provide free access to food and water. Feed experimental groups a Western-type diet containing 15% (w/w) cacao butter, 1% corn oil, and 0.1% cholesterol for a run-in period of 3-4 weeks before intervention. This diet induces hypercholesterolemia and promotes the formation of β-VLDL particles, replicating key features of human atherogenic dyslipidemia. [1]
Treatment Protocol: After the run-in period, match mice based on plasma total cholesterol, HDL-C, triglycerides, body weight, and age into experimental groups. Administer this compound at 30 mg/kg body weight per day or vehicle control via diet supplementation for 4-21 weeks, depending on experimental endpoints. [1]
RNA Isolation: Extract total RNA from liver tissue using the Nucleospin RNAII kit according to manufacturer's protocol. Verify RNA quality using the lab-on-a-chip method with Experion RNA StdSens analyses kit. [1]
Microarray Analysis: Perform microarray analysis including quality control, RNA labeling, hybridization, and data extraction. Use the lumi package of R/Bioconductor for quality control and quantile normalization. Identify differentially expressed probes using the limma package with P-values <0.05 as the threshold for significance. Conduct pathway analysis using Ingenuity Pathway Analysis to identify affected biological pathways and upstream regulators. [1]
qPCR Validation: Reverse transcribe total RNA with iScript cDNA synthesis kit. Perform real-time quantitative PCR using a CFX96 Touch Real-Time PCR Detection System. Normalize gene expression to beta-2 microglobulin and hypoxanthine-guanine phosphoribosyltransferase. Calculate relative expression compared to control group using CFX Manager software. [1]
Figure 2: Preclinical Assessment Workflow - Comprehensive protocol for evaluating this compound effects in transgenic mouse models.
The REALIZE trial established the standard protocol for evaluating this compound efficacy and safety in patients with heterozygous familial hypercholesterolemia:
Patient Population: Enroll adults aged 18-80 years with genotype-confirmed or clinically diagnosed HeFH on optimum lipid-lowering treatment for at least 6 weeks. Inclusion criteria require LDL-C concentration ≥2.59 mmol/L (100 mg/dL) without cardiovascular disease or ≥1.81 mmol/L (70 mg/dL) with established cardiovascular disease. [3] [4]
Study Design: Conduct a multicenter, randomized, double-blind, placebo-controlled, phase 3 study with 2:1 allocation (this compound:placebo) using a computer-generated allocation schedule with block size of six and no stratification. The total study duration is 52 weeks of active treatment followed by 12 weeks of post-treatment follow-up. [3]
Intervention: Administer this compound 100 mg or matching placebo orally once daily in addition to patients' existing optimized lipid-lowering regimen, which typically includes high-intensity statin therapy with or without ezetimibe. [3] [4] [5]
Primary Efficacy Endpoint: Percentage change from baseline in LDL-C concentration at week 52, analyzed using a constrained longitudinal repeated measures model. LDL-C should be measured using beta-quantification methods rather than direct assays, as direct assays may underestimate LDL-C levels in this compound-treated patients due to altered lipoprotein composition. [3] [6]
Secondary Efficacy Endpoints: Include percentage changes in HDL-C, non-HDL-C, apolipoprotein B, apolipoprotein A1, and the proportion of patients achieving LDL-C treatment targets according to contemporary guidelines (<2.59 mmol/L for patients without CVD and <1.81 mmol/L for patients with established CVD). [3] [5]
Safety Assessment: Monitor adverse events, serious adverse events, laboratory parameters (liver enzymes, creatine kinase), blood pressure changes, and drug discontinuation due to adverse events throughout the 52-week treatment period and 12-week follow-up. Specifically assess for off-target effects on blood pressure that plagued earlier CETP inhibitors. [3] [7]
Across clinical trials, this compound has demonstrated a generally favorable safety and tolerability profile:
In the REALIZE trial, the proportion of patients with adverse events leading to discontinuation was similar between this compound and placebo groups (6% vs. 5%). The only significantly different safety observation was higher diastolic blood pressure in the placebo group, alleviating concerns about off-target blood pressure effects that plagued earlier CETP inhibitors like torcetrapib. However, an increased incidence of skin-related adverse events was observed with this compound compared with placebo (19% vs. 2%, P=0.0162). [7] [5]
The REVEAL trial with extended follow-up demonstrated no significant adverse effects on non-vascular mortality, site-specific cancer, or other serious adverse events during a median 6.3-year follow-up period. This long-term safety data provides reassurance about the overall tolerability profile of this compound. [6]
This compound is highly lipophilic and accumulates in adipose tissue during continued dosing, creating a reservoir that leads to slow elimination from the peripheral circulation. This pharmacokinetic property results in residual lipid-modifying effects for some years after discontinuation of prolonged treatment, as evidenced in the REVEAL extended follow-up where clinical benefits continued to accrue after treatment cessation. While this property may offer sustained therapeutic effects, it also warrants consideration regarding potential long-term accumulation. [6]
The development of this compound represents an important advancement in the therapeutic armamentarium for severe dyslipidemias, including heterozygous familial hypercholesterolemia. Several considerations should guide its potential clinical application:
Patient Selection: this compound may be particularly beneficial for HeFH patients who fail to achieve LDL-C targets despite maximally tolerated statin and ezetimibe therapy, especially those with contraindications or limited access to PCSK9 monoclonal antibodies.
Combination Therapy: The complementary mechanisms of this compound (CETP inhibition, PCSK9 reduction) and PCSK9 inhibitors suggest potential for synergistic LDL-C lowering, though formal studies of such combinations are needed.
Outcomes Beyond Lipids: The sustained cardiovascular risk reduction observed during extended follow-up in REVEAL, even after treatment discontinuation, suggests that this compound may confer legacy benefits similar to those observed with intensive statin therapy.
This compound represents a promising therapeutic option for patients with heterozygous familial hypercholesterolemia who require additional LDL-C lowering beyond what can be achieved with conventional statin-based regimens. Its dual mechanisms of action—both CETP-dependent and independent—produce substantial reductions in atherogenic lipoproteins while raising HDL-C levels. The documented cardiovascular outcomes benefit in high-risk patients, coupled with a generally favorable safety profile during extended follow-up, supports its potential role in managing this challenging patient population. The experimental protocols outlined herein provide comprehensive guidance for preclinical assessment and clinical evaluation of this compound in HeFH and related dyslipidemias.
Anacetrapib represents a late-generation cholesteryl ester transfer protein (CETP) inhibitor that was extensively investigated for its potential to reduce cardiovascular risk through lipid modification. The development program for this compound was initiated following disappointing results with earlier CETP inhibitors, particularly torcetrapib, which was associated with off-target toxicity including increased aldosterone production and blood pressure elevations. Unlike its predecessor, this compound was specifically designed to inhibit CETP without these concerning off-target effects, as demonstrated in preclinical models where it did not increase blood pressure or stimulate aldosterone release even at concentrations up to 10 μM [1]. The Randomized Evaluation of the Effects of this compound through Lipid modification (REVEAL) trial stands as the pivotal cardiovascular outcomes study that formed the foundation for evaluating the clinical efficacy and safety of this agent.
The REVEAL trial was a large-scale, randomized, double-blind, placebo-controlled clinical trial that assessed the efficacy and safety of adding this compound to effective LDL-lowering treatment with atorvastatin in patients with preexisting atherosclerotic vascular disease [2]. Conducted across Europe, North America, and China, the trial enrolled 30,449 participants between August 2011 and October 2013, making it one of the largest clinical trials ever conducted for a lipid-modifying agent [2] [3]. Participants had a mean age of 67 years, with 84% being male, 88% having a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus [2]. At baseline, all patients were receiving atorvastatin therapy, with mean plasma LDL cholesterol of 61 mg/dL and HDL cholesterol of 40 mg/dL, reflecting well-managed lipid levels according to contemporary guidelines [2].
Table 1: Baseline Characteristics of Participants in the REVEAL Trial
| Characteristic | Overall Population (N=30,449) |
|---|---|
| Mean Age (years) | 67 (SD 8) |
| Male Sex | 84% |
| History of Coronary Heart Disease | 88% |
| History of Cerebrovascular Disease | 22% |
| Diabetes Mellitus | 37% |
| Baseline LDL-C (mg/dL) | 61 (SD 15) |
| Baseline HDL-C (mg/dL) | 40 (SD 10) |
| Statin Therapy | 100% (atorvastatin) |
The trial design specified a treatment duration of an average of at least 4 years, with the primary efficacy endpoint being a comparison of the effects of this compound versus placebo on major coronary events, defined as the composite of coronary death, myocardial infarction, or coronary revascularization [2]. This robust trial design allowed for a comprehensive assessment of whether the substantial lipid alterations achieved with this compound would translate into meaningful clinical cardiovascular risk reduction.
This compound demonstrated potent lipid-modifying effects characterized by substantial reductions in atherogenic lipids and elevations in cardioprotective lipids. In the Phase III DEFINE study, which included 1,623 patients with coronary heart disease or CHD risk equivalents, this compound 100 mg daily added to statin therapy produced a 40% reduction in LDL cholesterol (decreasing from 81 to 45 mg/dL versus 82 to 77 mg/dL for placebo, p<0.001) and a 138% increase in HDL cholesterol (increasing from 40 to 101 mg/dL versus 40 to 46 mg/dL for placebo, p<0.001) at 24 weeks [4]. These lipid changes were sustained throughout the 76-week treatment period, demonstrating durable effects. Beyond these primary lipid parameters, this compound also produced beneficial effects on secondary lipid measures, including a 21% reduction in apolipoprotein B, a 45% increase in apolipoprotein A-1, a 32% reduction in non-HDL cholesterol, and a 36% reduction in lipoprotein(a) [4].
The pharmacodynamic effects of this compound are characterized by profound CETP inhibition, with single doses of 100 mg producing peak effects of approximately 90% inhibition of CETP activity at Tmax and persistent inhibition of approximately 58% at 24 hours post-dose [1]. The concentration-effect relationship for CETP inhibition follows an Emax model, with an EC50 of approximately 22 nM [1]. This potent inhibition of CETP activity facilitates the accumulation of cholesteryl esters in HDL particles while reducing the cholesterol content of atherogenic apolipoprotein B-containing lipoproteins.
Table 2: Lipid-Modifying Efficacy of this compound 100 mg in the DEFINE Trial
| Lipid Parameter | Baseline Level (mg/dL) | Week 24 Level (mg/dL) | Change from Baseline (%) | Placebo-Subtracted Change (%) |
|---|---|---|---|---|
| LDL-C | 81 | 45 | -40% | -40% |
| HDL-C | 40 | 101 | +138% | +138% |
| ApoB | - | - | -21% | -21% |
| ApoA-1 | - | - | +45% | +45% |
| Non-HDL-C | - | - | -32% | -32% |
| Lp(a) | - | - | -36% | -36% |
The lipid effects observed in the DEFINE trial were consistent with those observed in the larger REVEAL outcomes trial, where this compound reduced LDL cholesterol by approximately 25-40% and more than doubled HDL cholesterol levels among patients already receiving effective LDL-lowering statin therapy [2]. These substantial lipid alterations provided the mechanistic rationale for expecting potential cardiovascular risk reduction benefits in the outcomes trial.
The safety profile of this compound was extensively characterized across multiple clinical trials, including the DEFINE and REVEAL studies. In the DEFINE trial, there were no significant differences between this compound and placebo-treated patients in the rates of drug-related adverse experiences (11.4% vs. 10.7%), serious adverse events (15.2% vs. 14.8%), or drug-related serious adverse events (0.2% vs. 0.5%) [4]. Importantly, no cases of rhabdomyolysis were reported in either treatment group, and there was only one case of elevated liver enzymes in the this compound group compared to eight cases in the placebo group [4]. Discontinuation rates due to adverse events were similar between the this compound and placebo groups (5.4% vs. 5.7% for clinical adverse events; 2.7% vs. 2.2% for drug-related adverse events) [4].
A critical aspect of this compound's safety evaluation was assessment of parameters that had proven problematic with torcetrapib. In the DEFINE trial, this compound showed no significant effects on blood pressure, with mean changes from baseline in systolic blood pressure of 0.2 mmHg (p=0.83) and diastolic blood pressure of 0.0 mmHg (p=0.96) compared to placebo [4]. Additionally, there were no significant differences in serum electrolytes or aldosterone levels between treatment groups [4]. These findings confirmed the absence of torcetrapib-like off-target effects and supported the favorable safety profile of this compound.
In the REVEAL outcomes trial, the safety profile was generally consistent with previous studies, though the trial did identify accumulation of this compound in adipose tissue as a characteristic of the drug's disposition [3]. This accumulation contributes to the prolonged terminal half-life of this compound, which ranges from approximately 42 to 83 hours in the fed state [1], and may be substantially longer according to some reports that noted detectable concentrations in adipose tissue more than one year following administration [5].
This compound exerts its lipid-modifying effects through potent and selective inhibition of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [5]. By inhibiting this transfer, this compound increases HDL cholesterol concentrations while reducing LDL cholesterol levels. At the molecular level, this compound is a reversible inhibitor of human CETP with an IC50 of 7.9 nM for recombinant human CETP and 11.8 nM for a mutant form (C13S) [6]. The drug does not increase adrenal synthesis of aldosterone or cortisol, unlike torcetrapib, which explains its lack of effect on blood pressure and electrolyte balance [5] [1].
Metabolic studies using stable isotopes have provided important insights into how this compound affects lipoprotein metabolism. The increase in HDL cholesterol and apolipoprotein A-I results primarily from a reduction in the fractional catabolic rate of these parameters without significant changes in production rates [5]. In contrast, the reduction in LDL cholesterol and apolipoprotein B occurs through an increase in the fractional catabolic rate of apoB [5]. Additionally, this compound reduces lipoprotein(a) levels through suppression of Lp(a) production [5]. Recent research has also revealed that this compound reduces (V)LDL cholesterol not only through CETP inhibition but also by reducing plasma PCSK9 levels, which may enhance LDL receptor expression and activity [7].
The following diagram illustrates the mechanistic pathways through which this compound modulates lipid metabolism:
Diagram 1: Mechanism of action of this compound showing primary pathways through which it modulates lipid metabolism and exerts anti-atherogenic effects. Key processes include CETP inhibition, reduced cholesteryl ester (CE) transfer, PCSK9 reduction, and effects on fractional catabolic rates (FCR) of lipoproteins.
Beyond its effects on lipid parameters, this compound has demonstrated potential beneficial effects on vascular function in preclinical models. Studies in rabbits showed that this compound treatment enhances endothelial repair following denudation injury and improves endothelial function [5]. In a hindlimb ischemia model, this compound treatment was associated with increased collateral blood vessel formation through processes dependent on the scavenger receptor SR-BI and PI3K/Akt pathways, suggesting potential favorable effects on angiogenesis [5].
Based on the clinical development program for this compound, the following protocol is recommended for cardiovascular outcomes research:
Patient Population: Adults aged 50 years or older with established atherosclerotic vascular disease, including history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes mellitus with evidence of symptomatic coronary heart disease [2].
Exclusion Criteria: Recent acute coronary syndrome or stroke (within 4 weeks), planned coronary revascularization, chronic liver disease or elevated liver enzymes (ALT >2x ULN), severe renal insufficiency (creatinine >200 μmol/L), evidence of active inflammatory muscle disease or CK >3x ULN, and concomitant treatment with potent CYP3A4 inhibitors [2].
Dosing Regimen: 100 mg this compound once daily administered orally in the evening [2] [4]. The medication should be taken with food, as exposure is increased by approximately 6-8 fold with a high-fat meal and 2-3 fold with a low-fat meal compared to the fasted state [1].
Background Therapy: All patients should receive background statin therapy with atorvastatin (typically 20-80 mg daily) to achieve LDL cholesterol levels below guideline-recommended targets before initiating this compound [2].
Duration of Therapy: In the REVEAL trial, treatment continued for a median of approximately 4 years to assess cardiovascular outcomes [3].
Comprehensive lipid and biomarker assessments should be conducted according to the following schedule and methodology:
Baseline Assessments: Fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins A-1 and B, lipoprotein(a), high-sensitivity C-reactive protein, liver transaminases, creatinine kinase, and serum electrolytes [4].
Follow-up Assessments: Repeat all baseline assessments at 12-week intervals for the first year and every 24 weeks thereafter [4].
Specialized Assessments: For mechanistic studies, include CETP activity and concentration measurements using established immunoassays or activity assays [1]. Cholesterol efflux capacity can be assessed ex vivo using macrophage-based assays [5].
LDL-C Calculation: LDL cholesterol should be calculated using the Friedewald formula or preferably measured directly using ultracentrifugation methods for greater accuracy, especially in patients with triglyceride levels >200 mg/dL [4].
Biomarker Stability: All lipid and biomarker samples should be processed within 2 hours of collection and stored at -80°C until batch analysis to maintain stability [7].
The following protocol, based on the REVEAL trial methodology, should be implemented for standardized assessment of cardiovascular outcomes:
Primary Endpoint: Major coronary events defined as the composite of coronary death, myocardial infarction, or coronary revascularization [2].
Secondary Endpoints: Include major atherosclerotic events (expanded composite of coronary death, myocardial infarction, or any stroke), incident diabetes, hospitalization for heart failure, and all-cause mortality [2].
Endpoint Adjudication Committee: Establish an independent, blinded clinical events committee comprising cardiologists, neurologists, and vascular specialists to review and adjudicate all potential endpoint events using standardized definitions [2] [4].
Documentation Requirements: For each potential event, collect medical records, procedure reports, laboratory data, death certificates, and autopsy reports when available [2].
Follow-up Schedule: Conduct study visits at 1, 3, and 6 months after randomization, then every 6 months throughout the trial period to assess clinical events, medication adherence, and safety parameters [2].
The REVEAL trial demonstrated that adding this compound to intensive statin therapy in patients with established vascular disease significantly reduced the incidence of major coronary events compared to placebo [3]. This represented a landmark finding as it provided the first conclusive evidence that CETP inhibition could reduce cardiovascular events, validating CETP as a therapeutic target for atherosclerosis. The relative risk reduction of 9% for major coronary events, while modest, demonstrated that even in patients with well-controlled LDL cholesterol on statin therapy, further lipid modification through CETP inhibition could provide incremental clinical benefit [5].
The clinical development of this compound illustrates the importance of persisting with drug targets even when initial compounds in the class fail due to molecule-specific toxicities rather than class effects. The success of this compound in the REVEAL trial, following the failures of torcetrapib, dalcetrapib, and evacetrapib, highlights the critical importance of compound-specific safety profiles and the potential perils of abandoning therapeutic targets based on early negative experiences with first-in-class agents.
For researchers and drug development professionals, this compound represents both a promising therapeutic agent and a valuable tool for understanding lipid biology and atherosclerosis pathogenesis. Specific research applications include:
Residual Risk Investigation: this compound serves as an important intervention for studying the determinants of residual cardiovascular risk in statin-treated patients, particularly the role of low HDL cholesterol and elevated lipoprotein(a) [5].
Lipoprotein Metabolism Studies: The distinct effects of this compound on lipoprotein fractional catabolic rates make it a valuable pharmacological tool for investigating in vivo human lipoprotein metabolism [5] [7].
Atherosclerosis Imaging: this compound can be utilized in studies using intravascular ultrasound, carotid intima-media thickness, or coronary CT angiography to evaluate effects on atherosclerotic plaque progression and composition [5].
Vascular Function Research: As investigated in the REVEAL-Vasc substudy, this compound provides opportunities to study CETP inhibition effects on endothelial function, arterial stiffness, and vascular biology independent of lipid effects [8].
The accumulated evidence for this compound suggests that CETP inhibition represents a viable therapeutic strategy for cardiovascular risk reduction, particularly in high-risk patients with established vascular disease who require additional lipid-modifying therapy beyond statins. Future research directions include identifying patient subgroups that derive particular benefit from this compound therapy, exploring potential combinations with other novel lipid agents such as PCSK9 inhibitors, and investigating effects on non-cardiovascular outcomes including cognitive function and diabetes incidence.
The comprehensive clinical development program for this compound, culminating in the positive results of the REVEAL outcomes trial, represents a significant advancement in cardiovascular therapeutics and lipidology. The detailed protocols and application notes provided in this document offer researchers and drug development professionals a robust framework for investigating CETP inhibition as a strategy for reducing cardiovascular risk. The demonstrated efficacy and safety profile of this compound support its potential role in addressing the substantial residual cardiovascular risk that persists despite statin therapy, while its novel mechanisms provide valuable insights into lipoprotein metabolism and atherosclerosis pathogenesis.
This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor that significantly alters lipoprotein metabolism by reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C). As a highly lipophilic compound, this compound accumulates in adipose tissue, creating a reservoir that leads to slow elimination from the circulation and extended pharmacodynamic effects years after treatment cessation. This unique pharmacokinetic profile necessitates specialized monitoring protocols to accurately assess its long-term efficacy and safety profiles. The Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial, one of the largest clinical investigations of CETP inhibition, demonstrated that this compound reduces major coronary events when added to intensive statin therapy in patients with established atherosclerotic vascular disease, with benefits that increased with longer follow-up periods beyond the active treatment phase [1].
The molecular mechanisms underlying this compound's effects involve both CETP-dependent and independent pathways. CETP facilitates the transfer of cholesteryl esters from HDL to very low-density lipoproteins (VLDL) and LDL in exchange for triglycerides. This compound inhibits this process by binding to CETP's hydrophobic tunnel, preferentially interacting with residues near the N-terminal opening and modulating the structural dynamics of helix X, a region critical for neutral lipid exchange [2]. Interestingly, preclinical studies in mouse models have revealed that this compound also exerts CETP-independent effects by reducing proprotein convertase subtilisin/kexin type 9 (PCSK9) expression and enhancing LDL receptor (LDLr)-mediated clearance of apoB-containing lipoproteins [3]. This dual mechanism of action distinguishes this compound from earlier CETP inhibitors and may contribute to its favorable efficacy and safety profile.
The REVEAL trial demonstrated that This compound significantly reduces cardiovascular events in patients with established atherosclerotic disease who are already receiving intensive statin therapy. The trial enrolled 30,449 participants aged 50 years or older with pre-existing atherosclerotic vascular disease who were randomly allocated to receive either this compound 100 mg daily or matching placebo, in addition to open-label atorvastatin therapy [1] [4]. The primary outcome was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization. During the median in-trial treatment period of 4.1 years, allocation to this compound resulted in a 9% proportional reduction (95% CI: 3-15%; P=0.004) in the incidence of major coronary events [1] [5].
Remarkably, during the extended post-trial follow-up period (median 2.2 years) after stopping the study treatment, there was a further 20% reduction (95% CI: 10-29%; P<0.001) in major coronary events among those originally allocated to this compound [1] [6]. This translated to a 12% proportional reduction (95% CI: 7-17%; P<0.001) during the overall follow-up period (median 6.3 years), corresponding to a 1.8% absolute reduction (95% CI: 1.0-2.6%) in major coronary events [1]. The increasing benefit with longer follow-up illustrates the importance of sufficiently long observation periods in randomized trials of lipid-modifying agents to fully assess their clinical benefits.
Table 1: Primary Efficacy Outcomes from REVEAL Trial
| Follow-up Period | Median Duration | Hazard Ratio | 95% Confidence Interval | P-value |
|---|---|---|---|---|
| In-trial (active treatment) | 4.1 years | 0.91 | 0.85-0.97 | 0.004 |
| Post-trial (off treatment) | 2.2 years | 0.80 | 0.71-0.90 | <0.001 |
| Combined follow-up | 6.3 years | 0.88 | 0.83-0.93 | <0.001 |
The beneficial effects of this compound extended to several secondary endpoints. For major atherosclerotic events (coronary death, myocardial infarction, any stroke, or coronary revascularization), the reduction was 7% (RR 0.93, 95% CI: 0.86-1.00, P=0.052) during the in-trial period, 16% (RR 0.84, 95% CI: 0.75-0.95, P=0.005) during the post-trial period, and 9% overall (RR 0.91, 95% CI: 0.85-0.96, P=0.002) [6]. Similarly, for major vascular events (major atherosclerotic events or coronary revascularization), the reductions were 7% (RR 0.93, 95% CI: 0.88-0.99, P=0.02), 18% (RR 0.82, 95% CI: 0.74-0.91, P<0.001), and 10% overall (RR 0.90, 95% CI: 0.86-0.95, P<0.001) during the in-trial, post-trial, and combined periods, respectively [6].
Analysis of recurrent vascular events demonstrated even greater benefits, with a 14% reduction in first and subsequent major coronary events combined (rate ratio 0.86, 95% CI: 0.81-0.92, P<0.001) [1] [6]. This translates to a number needed to treat of 1000 patients with this compound for a median of 4.1 years to prevent 17.9 (95% CI: 9.9-26.0) people from experiencing 27.5 (95% CI: 18.5-36.5) major coronary events during a median of 6.3 years of follow-up [6]. The mortality benefit of this compound also emerged during extended follow-up, with a 22% reduction in coronary death (RR 0.78, 95% CI: 0.62-0.98) during the post-trial period and a 12% reduction (RR 0.88, 95% CI: 0.79-1.00, P=0.04) at the end of combined follow-up [1] [6].
This compound demonstrates robust effects on multiple lipid parameters, which underlie its clinical benefits. In the REVEAL trial, when added to intensive atorvastatin therapy (mean LDL-C at baseline: 61 mg/dL), this compound further reduced LDL-C by 25-40% and more than doubled HDL-C levels [4] [7]. Similar substantial lipid modifications were observed in Japanese patients with dyslipidemia, where this compound 100 mg added to statin therapy reduced LDL-C by 38.0%, non-HDL-C by 35.1%, ApoB by 28.7%, and Lp(a) by 48.3%, while increasing HDL-C by 148.9% and ApoAI by 50.7% compared to placebo (p<0.001 for all) [8].
The persistent lipid effects of this compound after treatment discontinuation represent a unique pharmacological property attributable to its accumulation in adipose tissue and slow elimination [1]. This characteristic has important implications for long-term monitoring protocols, as lipid assessments must continue for extended periods beyond active treatment to fully capture the drug's pharmacodynamic profile.
Table 2: Lipid-Modifying Effects of this compound 100 mg
| Lipid Parameter | Change from Baseline | Study Population | Duration |
|---|---|---|---|
| LDL-C | -25% to -40% | REVEAL (with atorvastatin) | 4.1 years |
| LDL-C | -38.0% | Japanese patients (with statin) | 24 weeks |
| HDL-C | >+100% (more than doubled) | REVEAL (with atorvastatin) | 4.1 years |
| HDL-C | +148.9% | Japanese patients (with statin) | 24 weeks |
| Non-HDL-C | -35.1% | Japanese patients (with statin) | 24 weeks |
| ApoB | -28.7% | Japanese patients (with statin) | 24 weeks |
| Lp(a) | -48.3% | Japanese patients (with statin) | 24 weeks |
| ApoAI | +50.7% | Japanese patients (with statin) | 24 weeks |
This compound exerts its primary lipid-modifying effects through potent inhibition of cholesteryl ester transfer protein (CETP), a hydrophobic glycoprotein that facilitates the reciprocal transfer of neutral lipids (cholesteryl esters and triglycerides) between HDL and apoB-containing lipoproteins (VLDL and LDL). Atomistic molecular dynamics simulations have revealed that this compound binds preferentially to the hydrophobic tunnel within CETP, particularly near the residues surrounding the N-terminal tunnel opening [2]. This binding site overlaps with that of torcetrapib, as demonstrated by comparative molecular docking studies and X-ray crystallography data [2].
The binding of this compound to CETP's interior tunnel hinders the diffusion of cholesteryl esters from the protein core to lipoproteins, thereby inhibiting the transfer of cholesteryl esters from HDL to LDL and VLDL. Additionally, this compound binding modulates the structural dynamics of helix X, a region at the C-terminal domain of CETP that functions as a molecular lid regulating neutral lipid exchange with lipoproteins [2]. By stabilizing specific conformational states of CETP, this compound not only directly blocks neutral lipid transfer but also promotes the formation of CETP-HDL complexes, further impairing the lipid exchange process between lipoprotein particles.
Diagram 1: CETP-Dependent Inhibition Mechanism of this compound. The diagram illustrates this compound's binding to CETP's N-terminal tunnel and modulation of helix X, resulting in inhibition of lipid transfer between lipoproteins.
Beyond its CETP-inhibitory activity, this compound exhibits additional lipid-modifying effects that are independent of CETP inhibition. Preclinical studies in APOE*3-Leiden.CETP transgenic mice demonstrated that this compound downregulates hepatic cholesterol biosynthesis pathways and inhibits sterol regulatory element-binding proteins 1 and 2 (SREBP-1 and SREBP-2), transcription factors that control cholesterol and fatty acid synthesis [3]. These changes suggest increased cholesterol delivery to the liver, which triggers feedback inhibition of cholesterol synthesis.
Notably, this compound treatment reduces hepatic PCSK9 expression by 28% and decreases plasma PCSK9 levels by 47%, resulting in increased hepatic LDL receptor content (by 64%) and enhanced clearance of apoB-containing lipoproteins [3]. These effects were observed even in CETP-deficient mouse models, confirming their independence from CETP inhibition. The dual mechanism of action—combining CETP inhibition with PCSK9 reduction and LDL receptor upregulation—likely contributes to the robust LDL-lowering efficacy of this compound and represents a significant advantage over earlier CETP inhibitors.
Diagram 2: CETP-Independent Mechanisms of this compound. The diagram illustrates this compound's effects on cholesterol biosynthesis, SREBP pathways, and PCSK9 expression, leading to enhanced LDL receptor-mediated clearance.
The REVEAL trial methodology provides a robust framework for monitoring long-term cardiovascular outcomes in response to this compound therapy. The trial employed a randomized, double-blind, placebo-controlled design involving 30,449 participants with established atherosclerotic vascular disease across Europe, North America, and China [4] [9]. Patients were eligible if they were 50 years or older with a history of myocardial infarction, cerebrovascular disease, peripheral artery disease, or diabetes with symptomatic coronary heart disease, and were already receiving intensive atorvastatin therapy with LDL cholesterol levels below 77 mg/dL (2.0 mmol/L) [1] [4].
The primary endpoint was the time to first major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. Secondary endpoints included major atherosclerotic events (coronary death, myocardial infarction, any stroke, or coronary revascularization), major vascular events (major atherosclerotic events or coronary revascularization), cause-specific mortality, site-specific cancer incidence, and other serious adverse events [1]. During the in-trial period, follow-up visits were scheduled at 2 and 6 months after randomization, and every 6 months thereafter until the end of the treatment phase. At each visit, information was collected about serious adverse events, non-serious adverse events attributed to study treatment that resulted in discontinuation, and any symptoms suggestive of hepatitis or myopathy [1].
For the post-trial follow-up period after cessation of study treatment, trained research coordinators collected information for consenting participants by telephone interview or medical record review once every 6 months. Information was sought only about serious adverse events and the use of LDL-lowering therapy, maintaining blinding to the original treatment assignment [1]. This approach to long-term follow-up ensured continuous assessment of clinical outcomes while minimizing bias in event ascertainment between treatment groups.
Comprehensive lipid profiling represents a critical component of this compound efficacy monitoring. In the REVEAL trial, blood samples were collected at baseline, 2 months, 6 months, and every 6 months thereafter during the in-trial period for central analysis of lipid parameters [1]. Special attention was given to accurate LDL cholesterol measurement, as direct assays may underestimate LDL-C levels in this compound-treated patients due to methodological interference. Therefore, the gold standard beta-quantification method was employed for precise LDL-C determination [1] [8].
The core lipid panel for this compound monitoring should include:
For specialized mechanistic studies, additional parameters may include CETP activity or concentration, PCSK9 levels, LDL receptor activity, and lipoprotein particle size distribution using nuclear magnetic resonance spectroscopy or ion mobility analysis [3]. The extended monitoring period is particularly important for this compound due to its persistent lipid effects after treatment discontinuation, necessitating continued assessment for at least 2-3 years post-cessation to fully characterize its pharmacodynamic profile [1].
Table 3: Protocol for Long-term Lipid Parameter Monitoring
| Assessment Timeline | Core Lipid Measurements | Specialized Assessments | Methodological Considerations |
|---|---|---|---|
| Baseline | LDL-C, HDL-C, Non-HDL-C, TG, ApoB, ApoA-I, Lp(a) | CETP activity, PCSK9 levels | Establish baseline values before treatment initiation |
| Month 2 & 6 | LDL-C, HDL-C, Non-HDL-C, TG | - | Assess initial treatment response |
| Every 6 months during treatment | LDL-C, HDL-C, Non-HDL-C, TG, ApoB, ApoA-I | - | Monitor sustained efficacy |
| End of treatment | Full core lipid panel | CETP activity, PCSK9 levels | Comprehensive assessment |
| Every 6 months post-treatment (for 2-3 years) | LDL-C, HDL-C, Non-HDL-C | - | Evaluate persistence of effects |
Comprehensive safety monitoring protocols are essential for CETP inhibitors, particularly given the historical experience with off-target effects of earlier compounds in this class. The REVEAL trial implemented rigorous safety assessments including regular measurements of blood pressure, liver enzymes (alanine aminotransferase, aspartate aminotransferase), creatine kinase, electrolytes, and renal function parameters [1] [8]. Additionally, systematic ascertainment of incident diabetes, cancer cases, and other serious adverse events was performed throughout the study.
For vascular function assessment, protocols may include non-invasive evaluation of endothelial function through flow-mediated dilation, arterial stiffness via pulse wave velocity, and blood pressure monitoring under standardized conditions. In vitro studies have shown that unlike torcetrapib, this compound does not significantly increase phenylephrine-induced vascular contraction in isolated rat arteries, suggesting a more favorable off-target profile [10]. However, given the class effects, periodic blood pressure monitoring remains prudent in both clinical trials and potential future clinical use.
Biobanking of specimens for future exploratory biomarker analysis represents a valuable component of comprehensive efficacy monitoring. The REVEAL trial archived plasma samples at multiple time points, enabling subsequent assays of novel biomarkers that may provide insights into mechanisms of action and identify predictors of treatment response [1]. This approach facilitates the development of personalized medicine strategies for CETP inhibitor therapy.
The extended follow-up data from REVEAL provides robust evidence regarding the long-term safety of this compound. Throughout a median follow-up of 6.3 years (including 2.2 years after treatment discontinuation), no significant adverse effects emerged for non-vascular mortality, site-specific cancer, or other serious adverse events [1] [6]. Specifically, there were no between-group differences in the incidence of hypertension-related complications, liver disorders, muscle-related adverse events, or renal impairment [1] [8]. This safety profile distinguishes this compound from earlier CETP inhibitors, particularly torcetrapib, which was associated with increased aldosterone production, elevated blood pressure, and higher rates of cardiovascular events and mortality [10].
The absence of blood pressure elevation with this compound is particularly noteworthy, as this represented a class-limiting toxicity for torcetrapib. Preclinical studies in rat models have demonstrated that while torcetrapib and dalcetrapib enhance phenylephrine-induced vascular contraction through reactive oxygen species (ROS)- and STAT3-dependent pathways, this compound does not share these pronounced off-target vascular effects [10]. This differential effect on vascular function likely contributes to the divergent clinical safety profiles of these CETP inhibitors.
Comprehensive off-target effect evaluation should include regular assessment of parameters potentially affected by CETP inhibition based on historical experience with this drug class:
For preclinical vascular safety assessment, the following experimental protocol can be implemented based on methodologies described in the literature [10]:
Based on the accumulated evidence from the REVEAL trial and other studies, several key considerations emerge for designing future clinical investigations of this compound:
A comprehensive monitoring framework for this compound research applications should include the following core elements:
The unique pharmacokinetic properties of this compound, particularly its accumulation in adipose tissue and slow elimination, necessitate specialized consideration in trial design and monitoring protocols. The extended pharmacodynamic effects after treatment cessation represent both a potential therapeutic advantage and a methodological challenge for clinical trials, as conventional parallel-group designs may underestimate the full treatment benefit if follow-up is terminated at the end of active treatment [1]. Therefore, long-term follow-up should be incorporated as an integral component of the clinical development plan for this compound and similar compounds with persistent effects.
This compound represents a promising therapeutic option for reducing cardiovascular risk in patients with established atherosclerotic disease who require additional lipid modification beyond intensive statin therapy. The extended follow-up data from the REVEAL trial demonstrate that treatment with this compound for a median of 4.1 years produces sustained reductions in major coronary events that persist for years after treatment cessation and appear to increase in magnitude with longer follow-up. The dual mechanisms of action—combining CETP inhibition with CETP-independent reductions in PCSK9 and enhanced LDL receptor expression—underlie its robust effects on both HDL and LDL cholesterol parameters.
The comprehensive monitoring protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and safety of this compound in both clinical and preclinical settings. Particular attention should be paid to the accurate measurement of lipid parameters using appropriate methodologies, long-term assessment of cardiovascular outcomes beyond the active treatment period, and vigilant monitoring for potential off-target effects based on the historical experience with CETP inhibitors. The accumulated evidence indicates that this compound has a favorable safety profile distinct from earlier CETP inhibitors, with no excess of hypertension, mineralocorticoid-related adverse effects, or other serious safety concerns.
Future research directions should focus on identifying predictors of treatment response, optimizing patient selection criteria, exploring potential applications in other patient populations, and investigating combinations with other novel lipid-modifying agents such as PCSK9 inhibitors. The extended duration of effect after treatment cessation suggests the possibility of intermittent dosing regimens or use in specific clinical scenarios where long-term pharmacodynamic effects are desirable, though such approaches would require careful evaluation in dedicated clinical trials.
Anacetrapib represents a significant advancement in cardiovascular therapeutics as a potent cholesteryl ester transfer protein (CETP) inhibitor that demonstrates substantial lipid-modifying efficacy. The clinical development of this compound has been guided by insights from earlier CETP inhibitors that faced challenges, leading to a focused approach on both efficacy optimization and safety profiling. The landmark REVEAL trial demonstrated that this compound significantly reduces major coronary events when added to effective statin therapy in patients with preexisting atherosclerotic vascular disease, with a favorable safety profile that supports long-term use [1] [2]. This established this compound as a valuable therapeutic option for managing residual cardiovascular risk in high-risk populations despite standard lipid-lowering therapy.
The mechanistic basis for this compound's effects involves inhibition of CETP, which mediates the transfer of cholesteryl esters from HDL to atherogenic lipoproteins in exchange for triglycerides. Molecular dynamics simulations have revealed that this compound binds specifically to the hydrophobic tunnel within CETP, particularly near the N-terminal opening, thereby hindering the transfer of cholesteryl esters between lipoproteins [3]. This unique mechanism results in a dual beneficial effect on the lipid profile: substantial elevation of HDL-C and significant reduction of LDL-C. Unlike earlier CETP inhibitors, this compound does not produce the off-target adverse effects such as significant blood pressure elevation that limited other agents in this class, contributing to its improved safety profile and potential for enhanced long-term adherence [4] [2].
Table 1: Key Clinical Trial Evidence for this compound
| Trial Name | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| REVEAL [4] [1] | 30,449 adults with atherosclerotic vascular disease | This compound 100 mg + atorvastatin vs. placebo + atorvastatin | 9% reduction in major coronary events (coronary death, MI, coronary revascularization); LDL-C reduced by 25-40%; HDL-C increased >100% | No significant increase in adverse events; small BP elevation (0.7/0.3 mmHg); well-tolerated long-term profile |
| DEFINE [2] | 1,600 patients with hyperlipidemia | This compound 100 mg vs. placebo | LDL-C reduced by 40%; HDL-C increased by 138% | No significant effects on blood pressure or aldosterone |
Medication adherence represents a critical determinant of therapeutic success with this compound, particularly given its intended use for long-term cardiovascular risk reduction in chronic conditions. Several pharmacological characteristics of this compound present specific adherence challenges that must be addressed through strategic intervention. A primary consideration is its high lipophilicity, which leads to extensive accumulation in adipose tissue and an exceptionally long terminal half-life [1]. While this property might theoretically permit some forgiveness for occasional missed doses, it also raises potential concerns about long-term tissue retention that should be addressed through transparent patient communication.
Another significant adherence consideration is the food-effect on this compound bioavailability. Population pharmacokinetic analyses have demonstrated that administration with food substantially increases drug exposure, with a high-fat meal resulting in a 7.5-fold increase in AUC compared to the fasted state [5]. This pronounced food effect necessitates consistent timing of administration with meals, adding complexity to dosing regimens that may challenge adherence if not properly addressed through patient education. Additionally, as this compound is typically prescribed as an adjunct to statin therapy, the burden of polypharmacy emerges as a potential barrier to adherence, particularly in elderly patients with multiple comorbidities and complex medication regimens [6].
Table 2: this compound Adherence Strategy Framework
| Strategy Domain | Specific Interventions | Target Audience | Implementation Timeline |
|---|---|---|---|
| Patient Education & Counseling | Food-effect guidance, long-term safety explanation, clear benefit communication | Patients, caregivers, healthcare providers | Pre-treatment initiation and at each follow-up visit |
| Dosing Protocol Optimization | Consistent meal-time administration, combination therapy considerations, adherence reminder systems | Patients, pharmacists, prescribers | Treatment initiation and ongoing |
| Monitoring & Assessment | Pill counts, refill records, lipid parameter monitoring, patient-reported adherence | Healthcare providers, clinical researchers | Every clinical visit and remotely |
| Health System Support | Simplified prescribing, reduced copay programs, multidisciplinary care coordination | Healthcare organizations, payers, providers | Ongoing system-level implementation |
Objective: To systematically quantify this compound adherence in clinical trial participants using multiple complementary assessment methods to establish reliable efficacy and safety endpoints.
Materials and Equipment:
Procedures:
Data Analysis Plan:
Objective: To assess the impact of specific educational interventions on adherence to food-dependent dosing recommendations for this compound.
Study Design: Randomized, controlled trial comparing standardized versus enhanced education on food-based dosing adherence.
Methods:
Statistical Analysis: Compare adherence rates between groups using chi-square tests. Analyze lipid response correlation with food-based adherence using linear regression models.
Innovative trial designs are essential for comprehensively evaluating adherence strategies for this compound in real-world settings. Traditional randomized controlled trials often overestimate adherence compared to clinical practice, creating an evidence gap regarding effectiveness under typical use conditions. Pragmatic trial designs that incorporate adherence interventions as part of the experimental strategy can provide more meaningful data on this compound's real-world effectiveness [7]. Such designs might include cluster-randomized trials comparing different adherence support models or hybrid designs that evaluate both efficacy and implementation strategies simultaneously.
Consideration should also be given to run-in periods that identify patients with potential adherence challenges before randomization. The REVEAL trial utilized an 8-12 week prerandomization, single-blind run-in phase to identify and exclude individuals unlikely to comply with long-term study treatment and follow-up [4]. This approach helps ensure that the randomized population can adequately assess the drug's efficacy, though it may limit generalizability. For adherence-focused trials, a modified run-in period that identifies but does not exclude potentially non-adherent patients, instead randomizing them to different adherence support strategies, may provide valuable insights into optimizing real-world use.
Endpoint selection for adherence-focused trials should include both clinical and implementation outcomes. While primary cardiovascular endpoints remain essential for establishing efficacy, secondary endpoints should specifically address adherence metrics, including persistence (duration of continuous therapy), implementation (quality of dosing execution), and adherence-related process measures [6]. Collection of patient-reported outcomes on acceptability, feasibility, and barriers to adherence provides critical data for optimizing future implementation strategies. These comprehensive endpoint selections facilitate a more complete understanding of how adherence influences therapeutic effectiveness and how support strategies can be optimized.
Patient adherence to this compound therapy represents a critical determinant of its effectiveness in reducing cardiovascular risk in clinical practice. The strategies and protocols outlined in this document provide a comprehensive framework for optimizing adherence through targeted interventions addressing the specific pharmacological properties of this compound, particularly its food-enhanced absorption and long-term safety profile. Implementation of these evidence-based approaches requires coordinated efforts across the healthcare ecosystem, including clinicians, pharmacists, researchers, and healthcare systems, to ensure that the demonstrated cardiovascular benefits of this compound in clinical trials translate into improved real-world outcomes.
Future directions in this compound adherence research should focus on developing and validating personalized adherence support strategies based on individual patient characteristics, barriers, and preferences. Digital health technologies, including smart packaging, mobile health applications, and remote monitoring platforms, offer promising avenues for enhancing adherence support while generating rich data on dosing patterns. Additionally, implementation research examining optimal strategies for integrating this compound into diverse healthcare systems and clinical workflows will be essential for maximizing its potential public health impact. Through continued focus on medication adherence as a key component of therapeutic effectiveness, the cardiovascular risk reduction potential of this compound can be fully realized in clinical practice.
Anacetrapib is an orally active and potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia and primary hypercholesterolemia [1] [2]. Unlike earlier CETP inhibitors that failed in clinical development due to safety concerns or lack of efficacy, this compound has demonstrated a favorable profile by significantly raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C) without the off-target adverse effects observed with other compounds in its class [3] [4]. The quantification of this compound, its metabolites, and its impact on biomarkers such as CETP activity and cholesterol efflux potential is critical for understanding its pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the analysis of this compound and its associated biomarkers, utilizing advanced techniques including Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and functional biological assays.
A validated UPLC-MS/MS method is essential for the simultaneous determination of this compound and its stable-isotope labeled microdose analogue in human plasma to support absolute bioavailability studies [3] [5]. This method also extends to the quantitation of key hydroxylated metabolites (M1-M4), providing a comprehensive pharmacokinetic profile. The assay addresses challenges such as ionization competition, detector saturation, and carryover, which are common in the analysis of compounds with large dynamic ranges [3].
1.2.1 Materials and Reagents
1.2.2 Sample Preparation (Liquid-Liquid Extraction)
1.2.3 LC-MS/MS Analysis
1.2.4 Validation Parameters
The following diagram illustrates the complete LC-MS/MS analytical workflow:
The pharmacodynamic effects of this compound are primarily mediated through the inhibition of CETP, a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between HDL and ApoB-containing lipoproteins [1] [6]. Monitoring CETP activity is crucial for establishing exposure-response relationships and understanding the drug's mechanism of action. Single doses of this compound have been shown to produce marked, dose-dependent inhibition of serum CETP activity, with peak effects of approximately 90% inhibition at Tmax and persistent inhibition (~58%) at 24 hours post-dose [1].
2.2.1 Sample Collection and Preparation
2.2.2 CETP Activity Assay The assay measures the transfer of fluorescently labeled cholesteryl esters between donor and acceptor liposomes.
2.2.3 Data Interpretation
Beyond raising HDL-C concentrations, this compound enhances the functionality of HDL particles. Treatment with this compound increases the ability of HDL to promote net cholesterol efflux from macrophage foam cells, a key anti-atherogenic property [7]. This enhanced efflux potential is associated with an increased content of lecithin:cholesterol acyltransferase (LCAT) and apolipoprotein E (apoE) in HDL₂ particles and is dependent on the ATP-binding cassette transporters ABCA1 and ABCG1 [7].
3.2.1 HDL Isolation from Patient Plasma
3.2.2 Cell-Based Cholesterol Efflux Assay
3.2.3 Data Analysis
The mechanism of this compound's effects on lipid metabolism and the associated experimental readouts are summarized below:
The following tables summarize key quantitative data from the cited studies for easy reference.
Table 1: Validated LC-MS/MS Assay Parameters for this compound and Metabolites
| Analyte | Linear Range (ng/mL) | Column | Ionization Mode | Key SRM Transitions |
|---|---|---|---|---|
| This compound (I) | 1 - 2,000 | Waters BEH Shield RP18 | ESI+ | Precursor → Product ion |
| [¹³C₅¹⁵N]-Anacetrapib (II) | 0.025 - 50 | Waters BEH Shield RP18 | ESI+ | Precursor → Product ion |
| Metabolites M1-M3 | 0.5 - 500 | Ascentis Express Phenyl-Hexyl | ESI+ | Precursor → Product ion |
| Metabolite M4 | 0.5 - 500 | Ascentis Express Phenyl-Hexyl | ESI- | Precursor → Product ion |
Table 2: Key Pharmacodynamic and Functional Biomarker Responses to this compound
| Biomarker / Assay | Measurement | Reported Effect of this compound | Study Details |
|---|---|---|---|
| CETP Activity | % Inhibition from baseline | ~90% inhibition at Tmax; ~58% at 24h post-dose [1] | Single-dose study in healthy subjects |
| EC50 Relationship | Plasma Concentration vs. Activity | EC50 ~22 nM [1] | Fitted with Emax model |
| HDL Cholesterol | Plasma Concentration (mmol/L or %) | Increase of ~100-139% [4] [7] | 300 mg/day for 8 weeks |
| LDL Cholesterol | Plasma Concentration (mmol/L or %) | Reduction of ~36-40% [4] | Clinical trial data |
| Cholesterol Efflux | Net mass efflux from macrophages | Significant increase vs. control HDL; effect magnified at higher HDL conc. [7] | HDL from treated subjects |
| Plasma PCSK9 | Concentration (ng/mL) | Reduction of -47% in mice [6] | CETP-independent effect |
The application notes and detailed protocols outlined herein provide a robust framework for the quantitative analysis of this compound and the assessment of its key pharmacodynamic and functional biomarkers. The LC-MS/MS method enables sensitive and simultaneous monitoring of the parent drug and its metabolites, which is vital for pharmacokinetic and bioavailability studies [3] [5]. Furthermore, the protocols for CETP activity and cholesterol efflux assays allow researchers to thoroughly investigate the mechanism of action and the potential anti-atherogenic properties of this compound, linking drug exposure to critical biological effects [1] [7]. The integration of these analytical and functional techniques is essential for the comprehensive evaluation of this compound in clinical development.
The following table summarizes the key characteristics and management considerations related to anacetrapib's disposition into adipose tissue:
| Aspect | Description & Key Findings | Relevant Studies |
|---|---|---|
| Core Phenomenon | This compound is highly lipophilic and partitions into adipose tissue, forming a long-term drug reservoir [1]. | Human Phase I Study [1]; Preclinical Mouse Study [2] |
| Impact on Pharmacokinetics | Leads to very slow elimination from the body; plasma half-life does not reflect the true elimination kinetics from the deep tissue compartment [1]. | Human Phase I Study [1] |
| Key Accumulation Findings | In humans, drug levels in plasma plateau, but levels in adipose tissue continue to accumulate during treatment and show minimal decline even one year post-dose [1]. | Human Phase I Study [1] |
| Impact of Obesity & CETP | In mouse models, diet-induced obesity and the presence of CETP protein are associated with higher blood concentrations of this compound [2]. | Preclinical Mouse Study [2] |
| Clinical Safety | Despite the accumulation, long-term follow-up of a large clinical trial (REVEAL) showed no associated adverse effects on non-vascular mortality or morbidity, including cancer [3] [4]. | REVEAL Extended Follow-up [3] [4] |
For researchers aiming to study the adipose tissue kinetics of this compound or similar compounds, the following methodologies have been employed in the literature.
This protocol is based on a multiple-dose pharmacokinetic study in mice [2].
The workflow of this experimental design can be visualized as follows:
A phase I study in humans revealed that plasma exposure was correlated with the fat content in food administered with the drug [1]. This suggests a protocol to manage initial absorption.
The primary source for long-term safety data is the REVEAL trial and its subsequent post-trial follow-up study [1] [2] [3]. The key quantitative findings on safety and efficacy are summarized below.
Table 1: Safety Outcomes from Long-Term REVEAL Trial Follow-up
| Safety Parameter | Findings with Anacetrapib vs. Placebo | Statistical Significance (P-value) |
|---|---|---|
| Non-Vascular Mortality | No significant difference [1] | Not significant |
| Site-Specific Cancer | No significant difference [1] | Not significant |
| Other Serious Adverse Events | No significant difference [1] | Not significant |
| New-Onset Diabetes | Lower incidence (5.3% vs. 6.0%) [4] | 0.05 |
| Systolic/Diastolic BP | Slight increase (+0.7/+0.3 mm Hg) [5] | Not reported |
Table 2: Efficacy and Pharmacokinetic Profile
| Category | Parameter | Findings |
|---|---|---|
| Efficacy (REVEAL Trial) | Primary Outcome (Major Coronary Events) | 9% reduction during in-trial period (4.1 yrs); 12% reduction overall (6.3 yrs) [1] |
| Lipid Modulation (at trial midpoint) | HDL-C: +104%; LDL-C: -41% (direct method) [5] | |
| Pharmacokinetics | Elimination Half-Life | Estimated >1 year [5] |
| Primary Route of Excretion | Feces (84.4%); Urine (5.4%) [6] | |
| Key Safety Finding (Tissue Accumulation) | Accumulates in adipose tissue, leading to slow elimination [1] |
For researchers, the following experimental approaches are critical for monitoring the long-term safety of this compound and similar compounds.
1. Clinical Safety Monitoring Protocol The REVEAL trial implemented a comprehensive safety monitoring plan [1]:
2. Investigating Metabolic Fate and Elimination The prolonged half-life of this compound is a key safety consideration. Here is a methodology for studying its metabolism and excretion [6]:
The diagram below illustrates the metabolic pathway of this compound in humans based on mass-balance studies [6]:
Q1: What is the most important pharmacokinetic property of this compound to consider in long-term studies? A: The key property is its high lipophilicity and subsequent accumulation in adipose tissue, creating a reservoir that leads to very slow elimination from the body (half-life >1 year) [1] [5]. This necessitates extended monitoring periods in clinical trials to fully understand the compound's safety profile and residual effects after treatment cessation.
Q2: Did the REVEAL trial identify any off-target toxicity, similar to what was seen with torcetrapib? A: No. Unlike torcetrapib, which was associated with off-target toxicity (e.g., increased blood pressure and mineralocorticoid activation), this compound was not linked to any significant increase in serious adverse events, including blood pressure changes, cancer, or non-vascular mortality [1] [5].
Q3: Despite positive results, is this compound available for clinical use? A: No. In 2017, Merck & Co. announced it would not seek regulatory approval for this compound. The decision was based on a comprehensive evaluation concluding that its clinical profile did not support regulatory filings, despite the positive efficacy results from the REVEAL trial [7] [8].
Q4: What are the proposed mechanisms for this compound's LDL-cholesterol lowering effect? A: The reduction in LDL-C is attributed to multiple mechanisms beyond CETP inhibition, including: increased catabolism of LDL particles via LDL receptors due to compositional changes; decreased PCSK9 levels; and modulation of the LXR/IDOL pathway, leading to reduced degradation of LDL receptors [5].
Did this compound increase blood pressure in clinical trials? No. Multiple clinical studies consistently showed that this compound did not lead to any significant increase in blood pressure [1] [2] [3]. This was a key finding that differentiated it from torcetrapib.
How does this compound's blood pressure profile compare to torcetrapib's? The adverse blood pressure effects of torcetrapib are believed to be due to off-target, compound-specific effects that stimulated aldosterone production [4] [3]. Non-clinical data indicated that this compound did not stimulate aldosterone release, even at high concentrations [5]. This supports the hypothesis that the blood-pressure-raising effect is not a class-wide effect of CETP inhibition [3].
What was the specific blood pressure data from the major outcomes trial (REVEAL)? In the large REVEAL outcomes study, this compound produced very small increases in systolic and diastolic blood pressures of 0.7 mmHg and 0.3 mmHg, respectively. The study concluded there was no statistically significant increase in serious adverse events attributed to hypertension [6].
The table below summarizes quantitative data on blood pressure and related safety parameters from pivotal this compound trials.
| Trial (Phase) | Patient Population | Treatment Duration | Key Blood Pressure & Safety Findings |
|---|---|---|---|
| Phase I Studies [1] | 50 patients with dyslipidemia; 22 healthy individuals | 28 days; 10 days (crossover) | No significant effect on 24-h ambulatory BP. Difference vs. placebo: SBP: +0.60 mmHg (90% CI -1.54 to 2.74); DBP: +0.47 mmHg (90% CI -0.90 to 1.84). |
| DEFINE (Phase III) [2] | 1,623 patients with CHD or CHD risk-equivalents | 76 weeks | No significant difference in mean change from baseline in SBP (+0.2 mmHg, p=0.83) or DBP (+0.0 mmHg, p=0.96) vs. placebo. No significant differences in serum electrolytes or aldosterone levels. |
| REVEAL (Outcomes) [6] | 30,449 patients with atherosclerotic vascular disease | Median 4.1 years | Small increases in BP: SBP: +0.7 mmHg; DBP: +0.3 mmHg. No statistically significant increase in serious hypertension events. |
For researchers designing preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.
1. Protocol for 24-Hour Ambulatory Blood Pressure Monitoring This method was used in Phase I studies to detect any potential off-target effects on blood pressure [1] [3].
2. Protocol for Long-Term Blood Pressure and Safety Monitoring This methodology was employed in the large Phase III DEFINE and REVEAL trials [6] [2].
The following diagram illustrates the proposed differential mechanisms of this compound and torcetrapib concerning blood pressure regulation, based on the available research.
The following table summarizes two established LC-MS/MS methods for determining this compound concentrations, as described in recent research.
| Analysis Target | Sample Matrix | Chromatography | Mass Spectrometry (MS/MS) | Key Methodological Notes | Reference |
|---|
| This compound & metabolites (M1-M4) | Human Plasma | Column: BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN Gradient: 70% B to 90% B | Ionization: ESI+ MRM Transition: 638 → 283 (this compound) | Developed for absolute bioavailability studies. Addresses challenges like ionization competition and carryover. | [1] | | This compound | Adipose Tissue (Human & Animal) | Column: BEH Shield RP18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN Gradient: 70% B to 90% B | Ionization: ESI+ MRM Transition: 638 → 283 (this compound) | Homogenize adipose in plasma (1:9 to 1:29 ratio). Two calibration ranges: 5–5000 ng/mL and 0.1–100 µg/mL. | [2] [3] |
While not specific to this compound, general HPLC principles apply. Here are common causes and solutions for broad peaks [4].
| Symptom | Potential Cause | Troubleshooting Action |
|---|---|---|
| All peaks are broad | Flow rate too low | Adjust to column manufacturer's specifications. |
| Extra-column volume too high (especially with modern small-ID columns) | Replace capillaries with narrower ID, especially between column and detector. Use a detector with a smaller flow cell. | |
| Data acquisition rate too low | Increase the data rate (Hz). | |
| System leak (between column and detector) | Check system for leaks. | |
| Individual broad peaks | Co-elution of two compounds | Check UV/VIS spectrum for consistency across the peak. Widen the gradient or change to a column with smaller particle size or ID. |
| Detector over-saturation or column overloading | Dilute the sample or reduce the injection volume. | |
| Suboptimal mobile phase pH | Adjust pH so it is not equal to the pKa of the analyte. | |
| Missing focusing (for early eluting peaks) | Start gradient with a higher aqueous content (e.g., 100% water) to focus analytes at column head. | |
| Peak broadening over time | Column contamination or aging | Replace guard column, flush analytical column (may require back-flushing per mfr. instructions). |
| Blocked system frits or capillaries | Clean or replace inline filters and capillaries. | |
| Degraded column from harsh conditions | Ensure method parameters (pH, temperature, solvent strength) are within column specifications. |
This detailed workflow is based on the method used to support preclinical and clinical studies [2].
Key Materials and Instruments:
[13C 2H3]-Anacetrapib (Internal Standard), HPLC-grade ACN, IPA, Hexane, MTBE, Formic Acid.Q1: What are the specific LC-MS/MS conditions for detecting this compound? The established conditions use ESI+ and monitor the transition m/z 638 → 283 for this compound. The source parameters should be optimized, but a typical setup includes a turbo gas temperature of 450°C, with nebulizing, heater, and curtain gases (all nitrogen) set to 40, 50, and 40 (arbitrary units), respectively. Declustering potential and collision energy are typically set at 65 V and 31 V [2].
Q2: My this compound peak is broad. Where should I start troubleshooting? First, determine if the issue is systemic or specific to your analyte. If all peaks are broad, check flow rate and extra-column volume. If only the This compound peak is broad, consider co-elution with a metabolite—check the UV spectrum for purity. If the problem occurs over time, column contamination is likely, requiring flushing or replacement [4].
Q3: Why homogenize adipose tissue in plasma for analysis? Homogenizing adipose in plasma creates a uniform matrix that facilitates the liquid-liquid extraction of the drug during sample preparation. This step is critical for obtaining reliable and reproducible quantitative results from a complex tissue like fat [2].
| Challenge | Root Cause | Recommended Solution | Key Citations |
|---|---|---|---|
| Inaccurate LDL-C estimation using the Friedewald (Friedewald) formula [1] | Anacetrapib treatment increases the LDL Triglyceride/Cholesterol ratio and changes LDL particle size, violating core assumptions of the Friedewald calculation [2]. | Use β-quantification (BQ) via ultracentrifugation, considered the gold standard reference method for direct measurement in research settings [1]. | [1] [2] |
| Uncertainty in mechanism of LDL-C reduction | The kinetic mechanism behind this compound's LDL-lowering effect was not fully understood, complicating data interpretation. | Conduct ApoB kinetic studies using stable isotope tracers to definitively determine Fractional Catabolic Rate (FCR) and Production Rate (PR) [2]. | [2] |
This method combines ultracentrifugation with chemical precipitation to directly measure LDL-C, bypassing the assumptions of estimated formulas [1].
This stable isotope tracer method reveals whether this compound reduces LDL by increasing clearance or decreasing production [2].
This compound reduces LDL-C primarily by increasing the fractional clearance of LDL particles from the blood [2]. Research suggests this occurs through dual mechanisms:
The table below summarizes kinetic study findings that clarify the LDL-lowering mechanism.
| Parameter / Study Group | Placebo Background (Monotherapy) | Atorvastatin Background (Combination Therapy) |
|---|---|---|
| LDL ApoB Pool Size | ↓ 18% [2] | ↓ 18% [2] |
| LDL ApoB Fractional Catabolic Rate (FCR) | ↑ Significant Increase [2] | ↑ 18% [2] |
| LDL ApoB Production Rate (PR) | No Significant Change [2] | No Significant Change [2] |
| Conclusion | Reduced LDL is driven by increased clearance, not reduced production. | Consistent monotherapy effect; statin combination is additive. |
Q: Why does this compound make the standard Friedewald formula unreliable for LDL-C estimation? A: The Friedewald formula assumes a relatively constant ratio of triglycerides to cholesterol within LDL particles. This compound significantly increases the LDL triglyceride/cholesterol ratio, breaking this fundamental assumption and leading to underestimation of true LDL-C levels [2].
Q: What is the core mechanism by which this compound lowers LDL-C? A: Kinetic studies demonstrate that this compound reduces LDL-C primarily by increasing the fractional catabolic rate (FCR) of LDL-ApoB, meaning it helps the body clear LDL particles from the blood more rapidly. It does not significantly affect the production rate of LDL [2].
Q: Are the LDL-lowering effects of this compound entirely dependent on CETP inhibition? A: No, evidence suggests a dual mechanism. While CETP inhibition remodels lipoproteins for better clearance, this compound also has a CETP-independent effect that involves lowering plasma PCSK9, which in turn increases hepatic LDL receptor activity and boosts LDL clearance [3].
Q1: What is the primary cause of the long terminal half-life of anacetrapib? The long half-life is primarily due to the extensive distribution and prolonged retention of this compound in adipose tissue. Its high lipophilicity (LogD 7.1) drives this accumulation [1] [2]. Studies show this compound partitions into the lipid droplet within adipocytes, creating a deep reservoir that slowly releases the drug back into plasma long after dosing has stopped [2].
Q2: What is the clinical evidence for this compound's retention in adipose tissue? A clinical study involving healthy subjects who received 100 mg/day of this compound for 16 weeks found that the drug concentration in adipose tissue continued to accumulate, reaching levels approximately 64-fold higher than in plasma by the end of dosing. Furthermore, these high levels in adipose tissue remained stable for at least one year after dosing ceased [1].
Q3: Does food intake affect this compound exposure? Yes, co-administration with food significantly increases the systemic exposure of this compound. One study reported that a high-fat meal could increase exposure (AUC) by six to eight-fold compared to the fasted state [3]. For consistent pharmacokinetics, it is critical to standardize feeding conditions in preclinical studies and note the conditions of clinical administration.
Q4: How does this compound's retention compare to other CETP inhibitors? The issue of long-term retention appears to be particularly pronounced with this compound due to its high lipophilicity [2]. This property is not shared by all CETP inhibitors; for example, torcetrapib was discontinued due to off-target effects that increased blood pressure and aldosterone, issues not associated with this compound [1] [4].
The following tables summarize key quantitative findings from the literature on this compound's distribution and the effects of extrinsic factors.
Table 1: this compound Accumulation in Adipose Tissue
| Model / Study Type | Key Finding | Source |
|---|---|---|
| Human Clinical Trial | Adipose tissue concentration plateaued at ~64x plasma concentration after 16 weeks of dosing [1]. | [1] |
| Human Clinical Trial | This compound levels in adipose tissue remained stable for at least 1 year post-dosing [1]. | [1] |
| Mouse Model | This compound was detectable in white adipose tissue for at least 35 weeks after cessation of dosing [1] [2]. | [1] [2] |
Table 2: Impact of Extrinsic Factors on this compound Pharmacokinetics (PK)
| Factor | Impact on this compound PK | Source |
|---|---|---|
| High-Fat Meal | Increased exposure (AUC) by 6 to 8-fold [3]. | [3] |
| Low-Fat Meal | Increased exposure (AUC) by 2 to 3-fold [3]. | [3] |
| Age, Gender, Obesity | No meaningful influence on single-dose PK and pharmacodynamics [3]. | [3] |
The diagram below illustrates the mechanism of this compound's distribution and retention, and a general workflow for investigating it.
Mechanism of Retention:
While the search results do not describe established clinical strategies to mitigate retention (as development was suspended), preclinical research suggests the following approaches for investigation:
The following table summarizes the effects of various CETP inhibitors, including Anacetrapib, on lipid parameters as found in a recent network meta-analysis. This data is crucial for benchmarking expectations in experimental research. [1]
| Intervention | LDL-C Reduction (Mean Difference, mg/dL) | HDL-C Increase (Mean Difference, mg/dL) | Key Efficacy Findings |
|---|---|---|---|
| Atorvastatin + Obicetrapib | -69.00 (CI: -95.96 to -42.04) | +149.90 (CI: 121.70 to 178.10) | Largest reduction in LDL-C levels. |
| Rosuvastatin + Obicetrapib | -60.70 (CI: -99.28 to -22.12) | +158.90 (CI: 118.59 to 199.21) | Greatest increase in HDL-C levels. |
| This compound | ~ -38% (from baseline) | ~ +130% (from baseline) | Shown to reduce the risk of myocardial infarction. |
| Evacetrapib | ~ -37% (from baseline) | ~ +132% (from baseline) | --- |
| Rosuvastatin + Evacetrapib | --- | --- | Led triglyceride reductions (-31.70 mg/dL). |
The history of CETP inhibitor development highlights several critical methodological challenges that researchers should anticipate.
The diagram below outlines a generalized high-level workflow for evaluating a CETP inhibitor like this compound in a clinical context, integrating the methodological considerations mentioned above.
Is the CETP target still valid for drug development? Yes. Current genetic evidence (Mendelian Randomization) suggests that on-target inhibition of CETP is expected to reduce the risk of coronary heart disease and heart failure. Past clinical failures are largely attributed to compound-specific issues, not a failure of the target itself. [2]
Why is the long-term follow-up of this compound trials so important? this compound has a very long half-life, persisting in the body for an extended period after treatment stops. The UK REVEAL long-term study is tracking participants for up to 20 years to understand if there are very long-term benefits (e.g., continued reduction in heart attacks) or risks (e.g., on other conditions like cancer or dementia) that were not apparent during the initial trial period. [3]
Which lipid biomarkers are most critical for assessing modern CETP inhibitors? While HDL-C increase is a hallmark effect, researchers should prioritize measuring LDL-C, Apolipoprotein B (ApoB), and non-HDL-C, as the reduction of these atherogenic particles is now considered the primary mechanism for cardiovascular risk reduction. Lipoprotein(a) reduction is another promising effect of this drug class. [1] [4]
| Category | Question | Evidence-Based Solution & Findings |
|---|---|---|
| Efficacy & Outcome | Did anacetrapib improve cardiovascular outcomes? | Yes. REVEAL trial showed 9% risk reduction in major coronary events (median 4.1 yrs), which increased to 20% in post-trial follow-up (median 2.2 yrs) [1]. |
| Efficacy & Outcome | Was the benefit driven by LDL-C lowering or HDL-C raising? | Evidence suggests LDL-C/non-HDL-C reduction was the primary driver. Risk reduction aligned with the degree of non-HDL-C lowering per Cholesterol Treatment Trialists' collaboration meta-analysis [2] [3]. |
| Safety | Did this compound have off-target toxicity like torcetrapib? | No. No significant increase in death, cancer, or other serious adverse events vs. placebo. A minor, non-clinically significant rise in systolic BP (0.7 mmHg) was observed [2] [3]. |
| Safety | Was long-term drug accumulation a problem? | This compound is lipophilic and accumulated in adipose tissue, remaining detectable for years post-dosing. No adverse effects were linked to this retention, and it conferred extended benefit [4] [1]. |
| Methodology | How was LDL-C reliably measured? | Direct LDL-C assays were unreliable under CETP inhibition. Non-HDL-C and ApoB were recommended as accurate, assay-dependent efficacy measures [2] [4]. |
| Methodology | Why did the trial succeed where others failed? | Proposed reasons: robust LDL-C/ApoB lowering, no off-target toxicity, and a sufficiently long trial duration to see clinical benefit, which emerged after 2 years [2] [3] [5]. |
The following table consolidates the lipid-modifying effects of this compound across three pivotal trials [2].
| Lipid Parameter | REALIZE (HeFH) | DEFINE (CHD/High-Risk) | REVEAL (Atherosclerotic Disease) |
|---|---|---|---|
| LDL Cholesterol | −39.7% (via β quantification) | −39.8% (via Friedewald equation) | −41% (direct), −17% (subgroup, β quantification) |
| HDL Cholesterol | +102.1% | +138.1% | +104% |
| Non-HDL Cholesterol | −36.4% | −31.7% | −18% |
| Apolipoprotein B (Apo B) | −24.8% | −21.0% | −18% |
| Apolipoprotein A-I (Apo A-I) | +32.9% | +44.7% | +36% |
| Lipoprotein(a) (Lp(a)) | −27.9% | −36.4% | −25% |
| Triglycerides (TRG) | −5.5% | −6.8% | −7% |
Abbreviations: HeFH: Heterozygous Familial Hypercholesterolemia; CHD: Coronary Heart Disease.
For researchers designing similar trials, here are the core methodologies from the successful REVEAL trial program.
The diagrams below illustrate the core mechanisms of action of CETP inhibition and this compound's specific effects on lipid metabolism, based on kinetic studies [2].
CETP Inhibition Halts Lipid Transfer. Cholesteryl Ester Transfer Protein facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL and triglycerides in the reverse direction. This compound inhibits CETP, disrupting both proposed shuttle and tunnel mechanisms [7].
This compound Lowers LDL via Hepatic Receptors. This compound increases LDL receptor activity through multiple hepatic mechanisms: reducing PCSK9 and IDOL (which degrade LDL receptors), and activating SREBP2 (which increases LDL receptor synthesis). This results in increased clearance of LDL particles from blood [2].
| Aspect | Details for Researchers & Clinicians |
|---|---|
| Mechanism of Action | Cholesteryl Eester Transfer Protein (CETP) inhibitor. Blocks transfer of cholesteryl esters from HDL to LDL/VLDL and triglycerides in the reverse direction [1] [2] [3]. |
| Key Lipid Effects | Reduces LDL-C (up to ~45%) and ApoB, increases HDL-C (up to ~180%) [2] [4]. |
| Supported Indications | Adults with ASCVD or high-risk primary hypercholesterolemia/mixed dyslipidemia requiring further lipid-lowering despite statin therapy [2] [4]. |
| Clinical Outcomes Data | REVEAL Trial: Addition to intensive statin therapy reduced major coronary events (9% risk reduction, further 20% after extended follow-up) [3]. |
| Dosing & Administration | 100 mg dose selected for phase III development. Must be taken with a low-fat meal; high-fat meal drastically increases bioavailability (AUC increase ~7.5-fold) [4]. |
| Safety & Off-Target Effects | No known off-target adverse effects (unlike early CETP inhibitors). Development was ultimately stopped despite positive outcomes [2] [3]. |
For researchers designing studies around CETP inhibitors like this compound, the following methodologies from key trials and analyses provide a robust framework.
The diagrams below illustrate this compound's mechanism of action and a key differentiator from earlier CETP inhibitors.
A distinctive and potentially beneficial off-target effect of this compound is its ability to reduce PCSK9 levels. This effect was observed in preclinical models (rhesus macaques and CETP-expressing mice) and in humans when given as monotherapy. The mechanism is independent of CETP inhibition and remains unclear, though it does not involve changes in the production or catabolic rate of PCSK9 [2]. This PCSK9 reduction could contribute to a more robust LDL-C lowering effect.
The table below summarizes the core pharmacological data on this compound for quick reference.
| Parameter | Details & Quantitative Data |
|---|---|
| Primary Mechanism | Potent inhibition of Cholesteryl Ester Transfer Protein (CETP) [1]. |
| Key Lipid Effects | • HDL-C: ↑ ~104% - 138% [2] [3] • LDL-C: ↓ ~17% - 40% [2] [3] • ApoB: ↓ ~21% [3] • Lp(a): ↓ ~25% - 36% [3] | | Clinical Outcome | Significant reduction in major coronary events (coronary death, MI, coronary revascularization) when added to effective statin therapy (Rate Ratio = 0.91) [3]. | | Recommended Dose | 100 mg once daily [2]. | | Critical PK Note | Food significantly increases exposure (up to 6-8 fold with a high-fat meal). Administer with food for consistent effect [4]. |
Here are the detailed methodologies for key experiments cited in the fact sheet.
This large-scale trial demonstrated the efficacy of this compound in reducing cardiovascular events [2] [3].
This analysis compared the efficacy of various CETP inhibitors, including this compound, on lipid parameters [5].
This early-phase study established the foundational PK/PD profile of this compound [4].
Unexpectedly low drug exposure or high variability in lipid response? This is most commonly related to food intake. This compound absorption increases up to 8-fold when taken with a high-fat meal [4]. Standardize administration with food in clinical protocols to ensure consistent exposure.
How does the lipid efficacy of this compound compare to other CETP inhibitors? Among CETP inhibitors, This compound and Obicetrapib show particularly strong lipid-modifying effects, especially when combined with statins [5]. For instance, the combination of Atorvastatin + Obicetrapib showed the largest reduction in LDL-C in a network meta-analysis [5].
Are there off-target safety concerns like those seen with Torcetrapib? Unlike Torcetrapib, which caused significant off-target toxicity (e.g., elevated blood pressure, aldosteronism), this compound was not associated with any meaningful increase in blood pressure or electrolyte imbalances in dedicated studies [4] [3].
The following diagram illustrates the molecular mechanism of this compound, based on atomistic simulation studies [1].
Mechanism Explanation:
Q1: What was the design and primary goal of the long-term follow-up in the REVEAL trial? The long-term (or "post-trial") follow-up was an extension of the main REVEAL study. Its primary goal was to assess the long-term efficacy and safety of anacetrapib after the scheduled treatment period had ended. This phase was critical for understanding whether the clinical benefits persisted and if any delayed safety concerns emerged after patients stopped taking the drug [1] [2].
Q2: How were participants monitored after the active treatment phase ended? After the in-trial treatment period, a specific follow-up protocol was implemented [2]:
Q3: What were the key efficacy findings during the extended follow-up? The post-trial analysis revealed that the cardiovascular benefits of this compound not only persisted but increased during the follow-up period after treatment stopped [1] [2] [3]. The table below summarizes the risk reduction for key outcomes.
| Outcome Measure | In-Trial Period (4.1 yrs) | Post-Trial Follow-up (2.2 yrs) | Overall Follow-up (6.3 yrs) |
|---|---|---|---|
| Major Coronary Events (Coronary death, MI, or revascularization) | 9% Reduction [1] | 20% Further Reduction [1] [2] | 12% Reduction [1] [2] |
| Major Atherosclerotic Events (MI, coronary death, or ischemic stroke) | 7% Reduction (not statistically significant) [2] [3] | 16% Reduction [3] | 9% Reduction [2] [3] |
Q4: Were there any specific long-term safety concerns, such as drug accumulation? The follow-up protocol specifically monitored for issues related to the drug's known accumulation in adipose tissue [2] [4]. The key findings were:
For a clear overview of the methodology, here is a workflow diagram summarizing the extended follow-up protocol from the REVEAL trial.
The design of the REVEAL trial was informed by the failures of earlier CETP inhibitors. The key was to ensure the trial had sufficient statistical power to detect a realistic treatment effect, which required a large sample size and long duration [1] [2].
The table below summarizes how the REVEAL trial's design compared to other major CETP inhibitor trials.
| Trial (Drug) | Patient Population | Lipid Changes (approx.) | Planned Duration | Primary Outcome Result | Key Power & Design Considerations |
|---|---|---|---|---|---|
| ILLUMINATE (Torcetrapib) [1] | 15,067 high CV risk | HDL-C ↑ 72%; LDL-C ↓ * | 1-2 years | ↑ CV Events & Death | Stopped early due to harm (off-target toxicity). Power was not a primary issue. |
| ACCELERATE (Evacetrapib) [1] [2] | 12,092 high-risk vascular disease | HDL-C ↑ 133%; LDL-C ↓ 37% | 26 months | Neutral (Futility) | Stopped early for futility. Likely underpowered due to short duration and fewer events [1] [2]. |
| dal-OUTCOMES (Dalcetrapib) [1] | 15,871 Post-ACS | HDL-C ↑ ~30%; LDL-C → | 31 months | Neutral (Futility) | Stopped early for futility. Used a less potent CETP inhibitor with minimal LDL-C lowering [1]. |
| REVEAL (Anacetrapib) [3] [1] | 30,449 with atherosclerotic vascular disease | HDL-C ↑ 104%; LDL-C ↓ 17% (non-HDL-C ↓ 18%) [4] | 4.1 years (median) | 9% reduction in major coronary events | Designed with a very large sample and longer duration to power for a modest effect (~9-10% RRR) emerging over time [1]. |
\LDL-C measured indirectly for torcetrapib and evacetrapib, which may overestimate the reduction [1].*
The REVEAL trial's success in demonstrating efficacy, where others failed, can be attributed to several specific methodological choices that directly impacted its statistical power.
The following diagram illustrates the workflow and key decision points that contributed to the robust design of the REVEAL trial.
Based on the collective experience with this drug class, researchers should avoid these pitfalls when designing future trials.
Understanding this compound's molecular mechanism provides context for the observed delayed clinical effect. The diagram below illustrates the drug's action at the molecular and physiological level.
The delayed separation of event curves in the REVEAL trial aligns with this mechanism, where changes in the lipid profile lead to gradual anatomical changes in the arteries, ultimately resulting in a reduction in clinical events after a sustained period [1] [4].
The large REVEAL outcomes trial established that a median treatment duration of 4.1 years was necessary to demonstrate a statistically significant reduction in major coronary events [1] [2]. The beneficial effects of anacetrapib on cardiovascular outcomes emerged after approximately 2-3 years of treatment [2].
The table below summarizes the key findings from the REVEAL trial over different follow-up periods [1]:
| Follow-up Period | Median Duration | Reduction in Major Coronary Events | Absolute Risk Reduction | Key Findings |
|---|---|---|---|---|
| In-Trial (On-Treatment) | 4.1 years | 9% (RR 0.91) | ~1.0% | Benefit emerged after 2-3 years; safety profile consistent with prior studies [1] [2]. |
| Post-Trial (Extended) | 2.2 years | 20% (RR 0.80) | - | Further reduction in events after treatment cessation [1]. |
| Overall Follow-up | 6.3 years | 12% (RR 0.88) | 1.8% | No adverse effects on non-vascular mortality or cancer emerged [1]. |
This compound is highly lipophilic and accumulates in adipose tissue, leading to a very long half-life and slow elimination from the body [1]. This property has two key implications for trial design:
The anti-atherosclerotic effect of this compound is attributed to the reduction of (V)LDL-cholesterol through dual mechanisms [3].
1. Protocol: Studying (V)LDL-C Reduction Mechanisms
2. Mechanism of Action Diagram
The diagram below summarizes the key mechanisms by which this compound reduces (V)LDL cholesterol, as identified in the in-vivo study [3].
| Parameter | Torcetrapib | Anacetrapib |
|---|---|---|
| Efficacy (vs. placebo) | ||
| LDL-C Reduction | ∼ -20% to -25% [1] | ∼ -38% to -40% [1] |
| HDL-C Increase | ∼ +52% [1] | ∼ +130% [1] |
| Key Clinical Outcomes | ||
| All-Cause Mortality | Increased (OR 1.56) [1] | Neutral [1] |
| Cardiovascular Disease | Increased (OR 1.22) [1] | Reduced (OR 0.93) [1] |
| Myocardial Infarction | Neutral [1] | Reduced (OR 0.89) [1] |
| Major Safety Concerns | Increased blood pressure and electrolyte imbalances; elevated aldosterone [2] [3] | No major on-target safety concerns identified [1] |
| Clinical Trial Fate | Development terminated (ILLUMINATE trial) [2] [4] | Development ultimately stopped despite positive outcomes (REVEAL trial) [4] [1] |
| Primary Cause of Failure | Compound-specific off-target toxicity [3] [1] | Not due to safety; likely strategic development decisions [1] |
The divergent clinical fates of torcetrapib and this compound are primarily attributed to fundamental differences in their mechanisms of action beyond CETP inhibition.
Both drugs share the same intended mechanism. Cholesteryl Ester Transfer Protein (CETP) mediates the transfer of cholesteryl esters (CE) from HDL to atherogenic lipoproteins like LDL and VLDL in exchange for triglycerides (TG) [2] [4]. By inhibiting CETP, both drugs effectively increase HDL-C and reduce LDL-C levels [1].
Research indicates that torcetrapib's failure was due to compound-specific off-target effects, not the mechanism of CETP inhibition itself [3] [1]. Systems biology approaches have identified that torcetrapib disrupts critical signaling pathways:
The following diagram maps the proposed off-target effects that led to torcetrapib's toxicity.
In contrast to torcetrapib, this compound is considered a "cleaner" inhibitor. Mendelian randomization studies (which simulate the effect of lifelong genetic inhibition of a target) predict that pure CETP inhibition should lower the risk of coronary heart disease without the harmful effects seen with torcetrapib [1]. The clinical outcomes from the REVEAL trial confirmed that this compound's effects align with these genetic predictions, showing a significant reduction in major coronary events without increasing blood pressure or mortality [1].
| Feature | Anacetrapib | Evacetrapib |
|---|---|---|
| Major Outcomes Trial | REVEAL [1] [2] [3] | ACCELERATE [4] [5] |
| Trial Population | 30,449 adults with atherosclerotic vascular disease [2] | 12,092 adults with high-risk vascular disease [4] |
| Background Therapy | Atorvastatin [2] | Standard medical therapy (most on statins) [4] [5] |
| Effect on LDL-C | ↓ 41% (direct method) [1] | ↓ 37.1% (vs. placebo) [4] |
| Effect on HDL-C | ↑ 104% [1] | ↑ 131.6% (vs. placebo) [4] |
| Effect on Major Coronary Events | ↓ 9% (RR 0.91; 95% CI 0.85-0.97; p=0.004) [1] [3] | No difference (HR 1.01; 95% CI 0.91-1.11; p=0.91) [4] |
| Key Safety Findings | No significant increase in adverse events despite long half-life; no off-target toxicity [1] [3] | No major safety concerns or off-target toxicity, but trial stopped early for futility [4] [5] |
Understanding the design of the pivotal trials is crucial for interpreting these results.
The stark difference in clinical outcomes, despite similar potent lipid modulation, has been a focus of scientific discussion.
The diagram above illustrates the key mechanistic differences. For a deeper understanding, consider the following points from the research:
For researchers and drug development professionals, the journeys of this compound and evacetrapib highlight several critical lessons:
| Feature | Anacetrapib | Dalcetrapib |
|---|---|---|
| CETP Inhibition Potency | Potent [1] [2] | Weak/Moderate [3] [4] |
| Mechanism of CETP Inhibition | Forms a nonproductive complex with CETP [5] | Covalently binds Cys13 on CETP via its active thiol form [5] [6] |
| Impact on HDL-C | Large increase (~104-138%) [1] [3] | Modest increase (~25-34%) [3] [4] |
| Impact on LDL-C | Significant reduction (~17-41%) [1] [3] | Minimal to no reduction [6] [3] |
| Effect on LDL-C Mechanism | Increases LDL receptor-mediated catabolism; reduces PCSK9 [1] [7] | Not reported [3] |
| Effect on Pre-β-HDL | Increased in some models (hamsters, humans) [5] [1] | Species-dependent response (preserved in rabbits, reduced in monkeys) [5] |
| Key Off-Target Effects | No significant effect on blood pressure or aldosterone [1] [3] | Can stimulate aldosterone production in adipocytes; minimal blood pressure effect [3] [8] |
| Clinical Outcome | Reduced major coronary events in REVEAL trial [1] | No effect on cardiovascular events in dal-OUTCOMES trial; effect in a specific genetic subgroup (ADCY9 AA) is being investigated [6] [3] |
The differences in the table arise from the distinct ways these drugs work at a molecular level.
The following diagram illustrates the key mechanistic pathways and differences for these two drugs.
The comparative profiles of these drugs are backed by specific experimental findings:
The table below summarizes the lipid-modifying effects and cardiovascular outcomes of major CETP inhibitors based on their pivotal clinical trials [1] [2].
| Inhibitor | Lipid Changes (vs. Placebo) | Key Clinical Trial & Outcome | Trial Duration | Notes |
|---|
| Anacetrapib | HDL-C: ↑ 104% LDL-C: ↓ 17% (via ultracentrifugation) | REVEAL: Significant reduction in major coronary events. | ~4 years | Successful trial; benefit attributed to LDL-C/non-HDL-C lowering and long trial duration [2]. | | Torcetrapib | HDL-C: ↑ 72% LDL-C: ↓ 25% (indirect method) | ILLUMINATE: Increased CV events and mortality. | 1-2 years | Failed due to off-target toxicity (e.g., elevated blood pressure, aldosteronism) [2]. | | Dalcetrapib | HDL-C: ↑ ~30% LDL-C: → No significant change | dal-OUTCOMES: No effect on CV events (futility). | 31 months | Less potent inhibitor; trial stopped early for lack of efficacy [2]. | | Evacetrapib | HDL-C: ↑ 133% LDL-C: ↓ 36% | ACCELERATE: No effect on CV events (futility). | 26 months | Potent inhibitor, but trial stopped early; insufficient duration/power [1] [2]. | | Obicetrapib | HDL-C: ↑ 139-159% (with statins) LDL-C: ↓ ~60-69% (with statins) | Phase 3 ongoing (No outcome data yet) | - | Appears highly potent in Phase 2/3 lipid-lowering trials [1]. |
CETP facilitates the transfer of cholesteryl esters (CE) from HDL to atherogenic lipoproteins (LDL, VLDL) in exchange for triglycerides. CETP inhibitors block this activity, leading to increased HDL-C and reduced LDL-C levels [1] [2].
The following table consolidates the key efficacy and safety results from the in-trial and post-trial follow-up periods of the REVEAL study.
| Outcome Measure | In-Trial Period (Median 4.1 Years) | Extended Follow-up (Median 2.2 Years) | Overall Follow-up (Median 6.3 Years) |
|---|---|---|---|
| Primary Endpoint: Major Coronary Events [1] [2] | |||
| Coronary death, MI, or coronary revascularization | 9% reduction (RR 0.91; 95% CI 0.85-0.97; p=0.004) [1] | 20% reduction (RR 0.80; 95% CI 0.71-0.90; p<0.001) [2] | 12% reduction (RR 0.88; 95% CI 0.82-0.94; p<0.001) [2] |
| Key Secondary Endpoints [1] | |||
| Myocardial Infarction (MI) | 4.4% vs. 5.1% (p=0.007) | Information not available in search results | Information not available in search results |
| Coronary Death | 2.5% vs. 2.8% (p=0.25) | Information not available in search results | Information not available in search results |
| Coronary Revascularization | 6.4% vs. 7.1% (p=0.005) [2] | Information not available in search results | Information not available in search results |
| Safety Endpoints [1] [2] | |||
| Cancer | No significant difference | No significant difference | No significant difference |
| Non-vascular mortality | No significant difference | No significant difference | No significant difference |
| New-onset Diabetes | 5.3% vs. 6.0% (rate ratio 0.89; p=0.05) [1] | Information not available in search results | Information not available in search results |
Trial Design Synopsis (REVEAL) [1]
For researchers, understanding the experimental design and biomarker analysis is critical. Below are the methodologies for the clinical outcomes trial and supporting mechanistic studies.
1. Clinical Outcomes Trial (REVEAL) Design [1] [2]
2. Supporting Mechanistic & Lipid Metabolism Studies [3] [4]
The workflow of the REVEAL trial, from patient enrollment to final analysis, is summarized in the diagram below.
The development of CETP inhibitors has seen both setbacks and progress. This compound's success is best understood in the context of its predecessors.
The table below summarizes the performance of key CETP inhibitors that reached Phase 3 trials, based on data from randomized controlled trials and meta-analyses [1] [2] [3].
| Compound | Lipid Efficacy (vs. Placebo) | Cardiovascular Outcomes | Key Safety Concerns | Development Status |
|---|
| Anacetrapib | • HDL-C: +104% to +138% • LDL-C: -17% to -40% • ApoB: -21% • Lp(a): -25% to -36% [1] [2] [3] | • 9% reduction in major coronary events (Coronary death, MI, revascularization) [1]. | • Long-term retention in adipose tissue (half-life >1 year); no direct harm shown [1]. • Small, non-significant increase in blood pressure (+0.7/+0.3 mmHg) [1]. | Development completed but not pursued for regulatory approval [1]. | | Torcetrapib | • HDL-C: +52% to +70% • LDL-C: -20% to -25% [2] [3] | • Increased all-cause mortality (OR 1.56) and cardiovascular events (OR 1.22) [2]. | • Significant increase in blood pressure. • Off-target toxicity: increased aldosterone and cortisol [3]. | Trials terminated early due to safety concerns [3]. | | Dalcetrapib | • HDL-C: +29% to +30% • LDL-C: ~0% [2] [3] | • No effect on cardiovascular outcomes (clinical futility) [2] [3]. | No torcetrapib-like safety signals [3]. | Development halted for futility [3]. | | Evacetrapib | • HDL-C: +125% to +132% • LDL-C: -31% to -37% [2] | • No effect on cardiovascular outcomes (clinical futility) [2]. | No torcetrapib-like safety signals [2]. | Development terminated due to lack of efficacy [2]. | | Obicetrapib | • HDL-C: +157% • LDL-C: -32% to -51% (as monotherapy or add-on) [4] | • Pooled analysis showed risk reduction in MACE (HR 0.57; 95% CI 0.38-0.85) [5]. | Well-tolerated in reported trials; no major safety signals noted in available data [4] [5]. | In active development (Phase 3) [4] [5]. |
The comparisons above are derived from robust clinical trial designs. Here are the methodologies and contexts for the key data on this compound and Obicetrapib.
1. REVEAL Trial (this compound)
2. Pooled Analysis (Obicetrapib)
CETP inhibitors share a common molecular target but may have distinct binding interactions. The following diagram illustrates the general mechanism of CETP inhibition.
The primary mechanism involves binding to the CETP protein to prevent the transfer of cholesteryl esters from HDL to LDL particles [6]. Molecular dynamics simulations suggest that this compound binds inside the hydrophobic tunnel of CETP, near the N-terminal opening, physically hindering the movement of lipids [6]. This action results in the accumulation of cholesterol in HDL and reduced cholesterol in LDL and other atherogenic particles.
For researchers and drug developers, the data on CETP inhibitors offers several critical insights:
The table below summarizes the key characteristics and lipid-modifying effects of major CETP inhibitors that have progressed to advanced clinical development.
| CETP Inhibitor | Lipid-Modifying Effects | Clinical Outcomes | Key Characteristics / Status |
|---|---|---|---|
| Torcetrapib | HDL-C: +70%; LDL-C: -20% [1] | Increased mortality and CV events [1] | First agent in class; terminated due to off-target toxicity (increased blood pressure) [1]. |
| Dalcetrapib | HDL-C: +30%; LDL-C: 0% [1] | Clinical futility (no effect on CV events) [1] | Less potent CETP inhibitor; development halted for futility. A pharmacogenomic approach is being investigated [1]. |
| Evacetrapib | HDL-C: >+125%; LDL-C: -25% to -30% [1] | Clinical futility (no effect on CV events) [1] | Potent inhibitor; large outcomes trial terminated early due to lack of clinical benefit despite favorable lipid changes [1]. |
| Anacetrapib | HDL-C: +130% to +138%; LDL-C: -35% to -40%; Lp(a): -25% to -36% [1] [2] | 9% reduction in major coronary events during in-trial period; 12% reduction over 6.3 years of follow-up [3] | Potent inhibitor with demonstrated CV benefit in the REVEAL outcomes trial. Lipophilic, accumulates in adipose tissue [1] [3]. |
| TA-8995 | HDL-C: >+76%; LDL-C: >-27% [1] | Unknown [1] | Lipid effects reported, but clinical outcomes data is not available from the provided sources. |
| Obicetrapib | LDL-C: -60.7% to -69.0% (with statins); HDL-C: +139.0% to +158.9% (with statins) [4] | Not fully established in provided sources | According to a recent network meta-analysis, shows significant lipid-modifying effects, particularly in combination with statins [4]. |
The definitive data on this compound's efficacy and safety come from the large, multi-center REVEAL (Randomized EValuation of the Effects of this compound through Lipid-modification) outcomes trial [5] [6].
This compound inhibits the Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the exchange of cholesteryl esters from HDL (high-density lipoprotein) to atherogenic, apoB-containing lipoproteins like LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) [1] [7]. The following diagram illustrates this mechanism and the drug's inhibitory action.
This inhibition results in two beneficial lipid changes:
Although a direct cost-effectiveness analysis was not located, the clinical data from the REVEAL trial provides the essential "effectiveness" component for such an evaluation. Key points that would strongly influence a cost-effectiveness model include:
The assessment of anacetrapib is primarily based on the Randomized EValuation of the Effects of this compound through Lipid modification (REVEAL) trial, a large-scale, phase 3 outcomes study.
Despite achieving its primary efficacy endpoint, Merck decided not to pursue regulatory approval for this compound. The decision was driven by a challenging risk-benefit and commercial proposition, primarily due to its unique pharmacokinetic property [4].
The drug is highly lipophilic and was found to accumulate in adipose tissue with prolonged dosing. This created a reservoir that led to an exceptionally long half-life, meaning the drug would remain in the body for a very long time after treatment cessation [4] [3]. While no specific long-term harms were identified, this accumulation presented an unknown risk that complicated the drug's profile.
For context, the following table compares this compound with other CETP inhibitors, illustrating the mixed history of this drug class.
| CETP Inhibitor | Key Clinical Trial | Efficacy on LDL-C | Cardiovascular Outcome | Status & Primary Reason |
|---|---|---|---|---|
| Torcetrapib | ILLUMINATE | Potent reduction | ↑ Risk of events and death; early termination due to off-target toxicity (hypertension, electrolyte imbalance) [5] [6]. | Failed (Safety) |
| Dalcetrapib | Dal-OUTCOMES | Minimal effect | No significant effect on primary endpoint; trial terminated early [5] [6]. | Failed (Efficacy) |
| Evacetrapib | ACCELERATE | Potent reduction | No significant effect on primary endpoint; trial terminated early [5] [6]. | Failed (Efficacy) |
| This compound | REVEAL | Modest reduction (17%) | ↓ 9% reduction in major coronary events [5] [7]. | Discontinued (Pharmacokinetics) |
| Obicetrapib | PREVAIL (Ongoing) | Potent reduction (∼51% as monotherapy) | Outcome results expected in 2026; does not show significant accumulation [5] [8]. | In Development |
CETP mediates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (ApoB)-containing particles (like LDL and VLDL) in exchange for triglycerides (TG) [5] [8]. This compound inhibits this process.
This inhibition results in a dual effect: a decrease in LDL-C (and ApoB) and an increase in HDL-C. The cardiovascular benefit of this compound is now attributed primarily to the reduction of ApoB-containing lipoproteins rather than the elevation of HDL-C [8].
The following table summarizes the comparative efficacy of Anacetrapib and Obicetrapib based on a recent network meta-analysis and clinical trial results. [1] [2]
| Parameter | This compound | Obicetrapib | Notes |
|---|---|---|---|
| LDL-C Reduction | MD -30.18 mg/dL (95% CI [-39.28; -21.08]), p<0.0001 [1] | MD -32.40 mg/dL (95% CI [-44.02; -20.78]), p<0.0001 [1] / -37.21% (95% CI: -41.53 to -32.90), p<0.01 [2] | Comparable significant reductions. |
| HDL-C Increase | MD +103.81 mg/dL (95% CI [78.43; 129.19]), p<0.0001 [1] | MD +156.77 mg/dL (95% CI [117.41; 196.13]), p<0.0001 [1] / +142.17% (95% CI: 117.56 to 166.78), p<0.01 [2] | Obicetrapib shows superior efficacy in raising HDL-C. |
| ApoB Reduction | MD -20.83 mg/dL (95% CI [-26.45; -15.21]), p<0.0001 [1] | MD -20.67 mg/dL (95% CI [-27.43; -13.92]), p<0.0001 [1] / -24.65% (95% CI: -28.71 to -20.59), p<0.01 [2] | Comparable significant reductions. |
| Triglyceride Reduction | MD -9.15 mg/dL (95% CI [-14.37; -3.94]), p<0.001 [1] | MD -2.78 mg/dL (95% CI [-12.04; 6.49]), p=0.56 [1] / -7.21% (95% CI: -11.13 to -3.30), p<0.01 [2] | This compound demonstrates a more consistent triglyceride-lowering effect. |
| Lipoprotein(a) Reduction | Reduced by 36% in DEFINE trial [3] | MD -37.16% (95% CI: -43.63 to -30.70), p<0.01 [2] | Both agents are effective. |
| Major Coronary Event Risk Reduction | RR 0.88 (95% CI: 0.83-0.93), P<0.001 over 6.3 yrs [4] [5] | Under active investigation; no large-scale outcome data yet [2] | This compound has proven cardiovascular outcome benefits. |
| Key Evidence | REVEAL Trial & Post-Trial Analysis [4] [5] | Phase 3 Trials (BROADWAY, BROOKLYN, TANDEM) [2] |
To critically assess the data, understanding the underlying study designs is crucial.
REVEAL Trial (this compound): This was a large-scale, randomized, double-blind, placebo-controlled trial. It enrolled 30,449 adults with pre-existing atherosclerotic vascular disease. Participants were on a background of intensive atorvastatin therapy and were randomized to receive either This compound 100 mg daily or a matching placebo. The median in-trial follow-up was 4.1 years, with a post-trial follow-up extending to a median of 6.3 years. The primary outcome was the first occurrence of a major coronary event (coronary death, myocardial infarction, or coronary revascularization). Lipid measurements, where possible, used the beta-quantification method for LDL-C to avoid potential underestimation by direct assays. [3] [5]
Obicetrapib Meta-Analysis: The comparative data for Obicetrapib comes from a systematic review and meta-analysis of 7 Randomized Controlled Trials (RCTs) comprising 3,381 participants. The analysis pooled mean differences in lipid parameters using a random-effects model. The included studies, such as BROADWAY and BROOKLYN, were typically 12 months in duration and investigated Obicetrapib at doses of 5 mg and 10 mg. [2]
While both drugs inhibit Cholesteryl Ester Transfer Protein (CETP), this compound has an additional, well-researched mechanism that contributes to its efficacy.
The diagram below illustrates the dual mechanisms by which this compound reduces (V)LDL cholesterol, with one pathway being CETP-dependent and the other CETP-independent. [6]
This CETP-independent pathway involves the downregulation of PCSK9, leading to increased LDL receptor (LDLr) content in the liver and enhanced clearance of atherogenic lipoproteins from the blood. This mechanism was confirmed in mouse models that do not express CETP. [6]
| Lipid Parameter | Effect of Anacetrapib (vs. Placebo) | Supporting Trial / Analysis |
|---|---|---|
| LDL Cholesterol | ↓ 25% to 40% reduction [1] [2] | DEFINE, REVEAL |
| non-HDL Cholesterol | ↓ 21% reduction [2] | Krauss et al. analysis |
| Apolipoprotein B (ApoB) | ↓ 14% to 21% reduction [1] [2] | DEFINE, Krauss et al. analysis |
| HDL Cholesterol | ↑ 121% to 138% increase [1] [2] | DEFINE, REVEAL |
| Apolipoprotein A1 (ApoA1) | ↑ 39% to 45% increase [1] [2] | DEFINE, Krauss et al. analysis |
| Lipoprotein(a) (Lp(a)) | ↓ 36% to 38% reduction [1] [2] | DEFINE, Krauss et al. analysis |
| Triglycerides (TG) | ↓ 5% to 9% reduction (not always significant) [1] [2] | DEFINE, Krauss et al. analysis |
This compound is an orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [1] [3] [4]. The following diagram illustrates its mechanism of action at the molecular level.
CETP normally facilitates the exchange of lipids—specifically, cholesteryl esters (CE) and triglycerides (TG)—between HDL ("good cholesterol") and atherogenic apoB-containing particles like LDL ("bad cholesterol") [3]. By inhibiting CETP, this compound [3]:
Analyses from the DEFINE trial investigated whether patient characteristics influenced the lipid-modifying effects of this compound. The study concluded that the drug's effects on lowering LDL-C and raising HDL-C were generally consistent across diverse subgroups, including those defined by [2]:
The analysis noted that race and the type of background lipid-modifying therapy might have some influence on the degree of effect. However, these differences were small relative to the overall large effect of the drug and may have been due to chance [2].
The data supporting this compound's profile comes from several large-scale clinical trials. The methodologies of these trials provide the experimental protocol details you require.
Trial Name: REVEAL (Randomized Evaluation of the Effects of this compound through Lipid-modification)
Trial Name: DEFINE (Determining the Efficacy and Tolerability of CETP INhibition with this compound)
The development path for CETP inhibitors has been mixed. The following table contextualizes this compound among other drugs in its class, explaining why it is considered more promising.
| Drug | Key Lipid Effects | Clinical Outcomes & Status | Probable Reason for Failure/Limitation |
|---|---|---|---|
| Torcetrapib | ↑ HDL-C (~52%), ↓ LDL-C (~20%) [6] | ↑ All-cause mortality and CVD risk; trials halted [6] | Compound-specific; off-target toxicity including increased blood pressure [6]. |
| Dalcetrapib | ↑ HDL-C (~29%), minimal effect on LDL-C [6] | Lack of efficacy; trial stopped for futility [6] | Weaker CETP inhibition and lack of LDL-lowering [6]. |
| Evacetrapib | ↑ HDL-C (~132%), ↓ LDL-C (~37%) [6] | Lack of efficacy; trial stopped early [6] | Reasons not fully clear; potentially inadequate trial duration or patient selection [6]. |
| This compound | ↑ HDL-C (~130%), ↓ LDL-C (~38%) [6] | ↓ Major coronary events; no excess of serious adverse events [5] [6] | Potent CETP inhibition without the off-target toxicities seen with Torcetrapib [6]. |
A 2021 analysis in Nature Communications suggests that the failures of other CETP inhibitors were likely compound-related rather than a failure of the CETP target itself. Genetic evidence (Mendelian randomization) indicates that on-target CETP inhibition is expected to reduce the risk of coronary heart disease [6]. This compound's positive outcomes are attributed to its potent efficacy on lipids and a cleaner safety profile.
Long-term follow-up of the REVEAL trial participants after the scheduled treatment period stopped showed that the beneficial effect on reducing major coronary events persisted and even increased, with no emergence of adverse effects on non-vascular mortality or morbidity [5].
| Intervention | LDL-C Reduction | HDL-C Increase | ApoB Reduction | Lp(a) Reduction | Triglyceride Reduction |
|---|---|---|---|---|---|
| Atorvastatin + Obicetrapib | −69.00 mg/dL [1] | +149.90 mg/dL [1] | — | — | — |
| Rosuvastatin + Obicetrapib | −60.70 mg/dL [1] | +158.90 mg/dL [1] | — | — | — |
| Obicetrapib (Monotherapy) | −37.21% [2] | +142.17% [2] | −24.65% [2] | −37.16% [2] | −7.21% [2] |
| Anacetrapib | −30.18 mg/dL [3] | +103.81 mg/dL [3] | −20.83 mg/dL [3] | −25% to −36.4% [4] | −9.15 mg/dL [3] |
| Evacetrapib | −31% (in ACCELERATE, assay artifact noted) [5] | +133% (in ACCELERATE) [5] | — | — | — |
| Dalcetrapib | Minimal effect [5] | Moderate increase [5] | No significant effect [5] | — | — |
CETP facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic LDL and VLDL particles. CETP inhibitors block this activity.
The diagram below illustrates the mechanism of CETP inhibition based on atomistic simulation studies, using this compound as a model [6].
This compound binds inside CETP's hydrophobic tunnel, primarily near the N-terminal opening, physically hindering the diffusion of cholesteryl esters and thus inhibiting their transfer between lipoproteins [6].
Cardiovascular outcomes trials have been critical in validating the CETP inhibitor class.
| Trial / Drug | Patient Population & Design | Key Cardiovascular Outcome |
|---|---|---|
| REVEAL / this compound [4] | 30,449 adults with atherosclerotic vascular disease on atorvastatin. | Significant 9% reduction in the primary endpoint (first major coronary event). |
| ACCELERATE / Evacetrapib [5] | High-risk vascular disease patients. Trial terminated early for futility. | No reduction in major adverse cardiovascular events despite lipid changes. |
| Dal-OUTCOMES / Dalcetrapib [5] | Patients with recent acute coronary syndrome. Trial stopped for lack of efficacy. | No beneficial effect on cardiovascular mortality or major adverse cardiovascular events. |
| ROSE / Obicetrapib [5] [7] | Phase 2 trial in dyslipidemic patients on high-intensity statins. | Demonstrated potent LDL-C lowering (up to 51%) and an acceptable safety profile. |
The ongoing Phase III trials for obicetrapib, which include a cardiovascular outcomes trial, will be pivotal in confirming its long-term efficacy and safety, and in solidifying the future of the CETP inhibitor class [5].
| Agent | Development Status | LDL-C Reduction | HDL-C Increase | Key Outcomes Trial & Result | Key Limitations / Notes |
|---|---|---|---|---|---|
| Anacetrapib | Development halted (Phase 3 completed) | -30.18 mg/dL (vs. placebo) [1] / ~40% (vs. baseline) [2] | +103.81 mg/dL (vs. placebo) [1] / ~140% (vs. baseline) [2] | REVEAL: 9% reduction in major coronary events (median 4.1 yrs) [3]. | Accumulates in adipose tissue; development discontinued by Merck despite positive efficacy [3]. |
| Obicetrapib | In development (Phase 3) | -29.9% (vs. baseline, at 84 days) [4] | +156.77 mg/dL (vs. placebo) [1] | PREVAIL (Outcomes trial) results expected in 2026 [4]. | Also significantly reduces Lp(a) by ~33.5% [4]. Appears well-tolerated in Phase 3 trials [4]. |
| Torcetrapib | Development halted (Phase 3) | ~25% [2] | ~72% [2] | ILLUMINATE: Terminated due to ↑ mortality & major CV events [5]. | Off-target toxicity: Increased blood pressure and aldosterone [5]. |
| Dalcetrapib | Development halted (Phase 3) | Minimal effect [2] | ~40% [2] | Dal-OUTCOMES: Terminated for futility [5]. | Modest HDL-C increase with no cardiovascular benefit [5]. |
| Evacetrapib | Development halted (Phase 3) | ~36% [2] | ~129% [2] | Trial discontinued for futility (no clinical benefit) [5]. | Despite robust lipid effects, failed to show clinical benefit [5]. |
This compound's therapeutic effects involve both CETP-dependent and independent mechanisms.
The REVEAL (Randomized Evaluation of the Effects of this compound through Lipid modification) trial was a landmark study confirming this compound's clinical efficacy [3].